molecular formula C13H11NOS B10775409 2-Methoxyphenothiazine CAS No. 63245-41-0

2-Methoxyphenothiazine

Número de catálogo: B10775409
Número CAS: 63245-41-0
Peso molecular: 229.30 g/mol
Clave InChI: DLYKFPHPBCTAKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methoxy-10H-phenothiazine is a versatile and highly valuable chemical scaffold primarily employed as a key synthetic intermediate in advanced organic and medicinal chemistry research. Its core structure, based on the tricyclic phenothiazine system, is functionally diversified by the methoxy substituent, making it a privileged precursor for the development of novel pharmacologically active compounds, particularly in the realms of antipsychotic and antihistamine agents. Researchers utilize this compound to explore structure-activity relationships (SAR) and to synthesize more complex molecules targeting the central nervous system.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methoxy-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYKFPHPBCTAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170249
Record name Methyl phenothiazin-2-yl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1771-18-2
Record name 2-Methoxy-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1771-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl phenothiazin-2-yl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyphenothiazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl phenothiazin-2-yl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl phenothiazin-2-yl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Unseen Orchestra: A Technical Guide to the Mechanism of Action of 2-Methoxyphenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate molecular mechanisms orchestrated by 2-methoxyphenothiazine derivatives. These compounds, a subset of the broader phenothiazine class of atypical antipsychotics, exhibit a complex polypharmacology that extends beyond their well-known dopamine receptor antagonism. This document provides a comprehensive overview of their interactions with key biological targets, summarizing quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.

Core Mechanisms of Action

This compound derivatives exert their therapeutic and off-target effects through modulation of several key protein families, primarily G-protein coupled receptors (GPCRs) and enzymes. The core mechanisms of action revolve around their ability to antagonize dopamine and adrenergic receptors and inhibit cholinesterases. More recent evidence also points towards their potential as anticancer agents through the induction of apoptosis.

Dopamine D2 Receptor Antagonism

A primary mechanism of action for the antipsychotic effects of this compound derivatives is their antagonism of the dopamine D2 receptor. By blocking the binding of dopamine to these receptors in the mesolimbic pathway of the brain, these compounds are thought to alleviate the positive symptoms of schizophrenia. Levomepromazine, a prominent this compound derivative, demonstrates high affinity for the D2 receptor.[1][2]

The signaling cascade initiated by D2 receptor activation is complex and primarily inhibitory.[3][[“]][5] Upon agonist binding, the D2 receptor, a Gi/o-coupled GPCR, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[[“]][5] Furthermore, D2 receptor activation can modulate ion channel activity and other signaling pathways through the Gβγ subunit.[3]

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Inhibition PKA PKA cAMP->PKA Activation Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylation Events Dopamine Dopamine Dopamine->D2R Binds Methoxyphenothiazine This compound Derivative Methoxyphenothiazine->D2R Blocks

Dopamine D2 Receptor Antagonism by this compound Derivatives.
Alpha-1 Adrenergic Receptor Antagonism

This compound derivatives also exhibit significant antagonism at α1-adrenergic receptors. This action is believed to contribute to some of the sedative and cardiovascular side effects, such as orthostatic hypotension, associated with these drugs. Levomepromazine and its metabolites show a high binding affinity for these receptors.[6]

Alpha-1 adrenergic receptors are Gq-coupled GPCRs.[7] Upon activation by their endogenous ligands, norepinephrine and epinephrine, they activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses.[7][8][9]

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R Alpha-1 Adrenergic Receptor Gq_protein Gq Protein A1R->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activation Ca2 Ca2+ ER->Ca2 Release Ca2->PKC Co-activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation Events Norepinephrine Norepinephrine Norepinephrine->A1R Binds Methoxyphenothiazine This compound Derivative Methoxyphenothiazine->A1R Blocks Cholinesterase_Inhibition cluster_synapse Synaptic Cleft AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh Acetylcholine ACh->AChE Binds to Active Site Methoxyphenothiazine This compound Derivative Methoxyphenothiazine->AChE Inhibits Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Cholinesterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Enzyme, Substrate, DTNB, and Test Compound Solutions Plate_Setup Add Reagents and Test Compound to 96-well Plate Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Add Substrate to Initiate Reaction Pre_incubation->Reaction_Start Measurement Measure Absorbance at 412 nm over Time Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Inhibition_Calc->IC50_Calc

References

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2-Methoxyphenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-Methoxyphenothiazine, a key intermediate in the development of phenothiazine-based pharmaceuticals. The document details the evolution of its synthesis, presenting both historical and contemporary methodologies. It includes detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Emergence of Phenothiazines

The story of this compound is intrinsically linked to the broader history of phenothiazine chemistry. The parent compound, phenothiazine, was first synthesized in 1883 by August Bernthsen through the reaction of diphenylamine with sulfur.[1][] This discovery laid the groundwork for the development of a vast class of heterocyclic compounds with significant biological activities. Initially, phenothiazine derivatives found application as dyes and anthelmintics.[3] However, their profound impact on medicine began in the mid-20th century with the discovery of the antipsychotic properties of chlorpromazine, a phenothiazine derivative. This pivotal moment sparked extensive research into phenothiazine analogues, leading to the synthesis of numerous drugs, including Levomepromazine, for which this compound is a crucial precursor.[4]

Historical Synthesis of the Phenothiazine Core

Early methods for the synthesis of the phenothiazine nucleus primarily involved the cyclization of diphenylamine derivatives. Two classical named reactions are of particular historical importance:

  • Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[5][6][7] In the context of phenothiazine synthesis, this could involve the reaction of a suitably substituted aminothiophenol with an aryl halide.

  • Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction has also been employed for the synthesis of phenothiazines.[8][9][10]

These foundational methods, while historically significant, often required harsh reaction conditions and resulted in modest yields. Modern advancements have led to more efficient and versatile synthetic routes.

Modern Synthesis of this compound

A widely adopted contemporary synthesis of this compound is a three-step process commencing with readily available starting materials: resorcinol and aniline. This improved procedure can achieve a high overall yield.[8][11][12] The synthesis pathway is outlined below.

Synthesis_Pathway Resorcinol Resorcinol Intermediate1 3-Hydroxydiphenylamine Resorcinol->Intermediate1 Condensation (p-toluenesulfonic acid) Aniline Aniline Aniline->Intermediate1 Intermediate2 3-Methoxydiphenylamine Intermediate1->Intermediate2 Methylation (Base) MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->Intermediate2 Product This compound Intermediate2->Product Cyclization (Iodine catalyst) Sulfur Sulfur (S) Sulfur->Product

Caption: Synthetic pathway of this compound.

Experimental Protocols

This step involves the acid-catalyzed condensation of resorcinol with aniline.

  • Procedure: A mixture of resorcinol (1.0 mol) and aniline (1.2 mol) is heated to 185-195 °C with stirring.[13] A catalytic amount of p-toluenesulfonic acid is added, and the reaction mixture is maintained at this temperature, typically with a setup to remove the water formed during the reaction.[14] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess aniline is removed by vacuum distillation. The crude 3-hydroxydiphenylamine is then purified, for example, by recrystallization.

  • Reaction Conditions:

    • Temperature: 180-200 °C[13][14]

    • Catalyst: p-Toluenesulfonic acid[14]

    • Molar Ratio (Resorcinol:Aniline): Approximately 1:1.2 to 1:3[13][14]

The hydroxyl group of 3-hydroxydiphenylamine is methylated in this step.

  • Procedure: 3-Hydroxydiphenylamine (1.0 mol) is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide or potassium carbonate, 1.0-1.5 mol) is added.[13] A methylating agent, such as dimethyl sulfate (1.0-1.5 mol), is then added dropwise while maintaining the reaction temperature between 30-80 °C.[13][15] The reaction is stirred for several hours until completion. The product, 3-methoxydiphenylamine, is then isolated by extraction and purified by distillation or recrystallization.

  • Reaction Conditions:

    • Temperature: 30-80 °C[13]

    • Methylating Agent: Dimethyl sulfate or other suitable reagents.[13]

    • Base: Sodium hydroxide, potassium carbonate, or other suitable bases.[13]

The final step is the cyclization of 3-methoxydiphenylamine with elemental sulfur.

  • Procedure: 3-Methoxydiphenylamine (1.0 mol) and sulfur (1.0-3.0 mol) are heated in a high-boiling point solvent under reflux.[13] A catalytic amount of iodine (0.001-0.005 mol) is added to initiate the reaction.[13] The reaction mixture is heated at 80-130 °C for 6-12 hours.[13] After the reaction is complete, the solvent is removed, and the crude this compound is purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.[13]

  • Reaction Conditions:

    • Temperature: 80-130 °C[13]

    • Catalyst: Iodine[13]

Data Presentation

Table 1: Physicochemical Properties of this compound and Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
3-HydroxydiphenylamineC₁₂H₁₁NO185.2281-82340.7Red-brown solid
3-MethoxydiphenylamineC₁₃H₁₃NO199.2530-32185-187 (at 10 mmHg)-
This compoundC₁₃H₁₁NOS229.30185-188408.1Yellow or pale gray solid

Table 2: Spectroscopic Data for this compound and Intermediates

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
3-Hydroxydiphenylamine 6.2-7.4 (m, 9H, Ar-H), 8.5 (br s, 1H, OH)-3400-3300 (O-H, N-H stretch), 3100-3000 (Ar C-H stretch), 1600, 1500 (C=C stretch)
3-Methoxydiphenylamine 3.75 (s, 3H, OCH₃), 6.5-7.3 (m, 9H, Ar-H)55.1 (OCH₃), 102.4, 106.0, 109.1, 117.2, 120.4, 129.2, 130.1, 143.6, 144.2, 160.7 (Ar-C)3400 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950, 2850 (C-H stretch), 1600, 1500 (C=C stretch), 1250, 1040 (C-O stretch)
This compound 3.7 (s, 3H, OCH₃), 6.6-7.2 (m, 7H, Ar-H), 8.3 (br s, 1H, NH)-3350 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950, 2850 (C-H stretch), 1600, 1500 (C=C stretch), 1240, 1030 (C-O stretch)

Application in Drug Development: Synthesis of Levomepromazine

This compound is a pivotal intermediate in the synthesis of several antipsychotic drugs, most notably Levomepromazine. The synthesis involves the alkylation of the nitrogen atom of the phenothiazine ring.

Levomepromazine_Synthesis Start This compound Product Levomepromazine Start->Product Alkylation (Sodamide in Xylene) Reagent 3-dimethylamino- 2-methylpropyl chloride Reagent->Product

Caption: Synthesis of Levomepromazine from this compound.

A known method for this conversion involves the condensation of this compound with 3-dimethylamino-2-methylpropyl chloride in the presence of a strong base like sodamide in a high-boiling solvent such as xylene.[16]

Mechanism of Action of Levomepromazine: A Multi-Receptor Antagonist

Levomepromazine, derived from this compound, exerts its therapeutic effects through the antagonism of multiple neurotransmitter receptors in the central nervous system.[4][13][17] This multi-receptor binding profile is responsible for its antipsychotic, sedative, and antiemetic properties. The primary signaling pathways affected are:

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects, alleviating positive symptoms such as hallucinations and delusions.[7][17]

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism at 5-HT2A receptors can modulate dopamine release and is thought to contribute to the atypical antipsychotic profile, potentially reducing the risk of extrapyramidal side effects.[17][18]

  • Histamine H1 Receptor Antagonism: Strong blockade of H1 receptors leads to significant sedative and hypnotic effects.[17][19]

  • α-Adrenergic Receptor Antagonism: Blockade of α1- and α2-adrenergic receptors contributes to sedative effects and can cause orthostatic hypotension.[4][14]

  • Muscarinic M1 Receptor Antagonism: Antagonism of muscarinic receptors can lead to anticholinergic side effects such as dry mouth and blurred vision.[4]

Below are simplified diagrams illustrating the general signaling pathways of these receptors and the point of antagonism by Levomepromazine.

Dopamine D2 Receptor Signaling Pathway

D2_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi D2R->Gi Levomepromazine Levomepromazine Levomepromazine->D2R Antagonism AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Response Decreased Neuronal Excitability PKA->Response leads to S2A_Pathway Serotonin Serotonin (5-HT) S2AR 5-HT2A Receptor Serotonin->S2AR Gq Gq S2AR->Gq Levomepromazine Levomepromazine Levomepromazine->S2AR Antagonism PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Increased Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C Activation DAG->PKC H1_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq H1R->Gq Levomepromazine Levomepromazine Levomepromazine->H1R Antagonism PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Response Cellular Response (e.g., Sedation) IP3->Response DAG->Response A1_Pathway Norepinephrine Norepinephrine A1R α1-Adrenergic Receptor Norepinephrine->A1R Gq Gq A1R->Gq Levomepromazine Levomepromazine Levomepromazine->A1R Antagonism PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Response Cellular Response (e.g., Vasoconstriction) IP3->Response DAG->Response M1_Pathway Acetylcholine Acetylcholine M1R Muscarinic M1 Receptor Acetylcholine->M1R Gq Gq M1R->Gq Levomepromazine Levomepromazine Levomepromazine->M1R Antagonism PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Response Cellular Response IP3->Response DAG->Response

References

Spectroscopic Profile of 2-Methoxyphenothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methoxyphenothiazine, a significant heterocyclic compound with applications in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Core Spectroscopic Data

The structural integrity and purity of this compound (C₁₃H₁₁NOS, Molecular Weight: 229.3 g/mol ) are critical for its use in research and development.[1] The following tables summarize the essential spectroscopic data obtained from experimental analyses.

Table 1: Mass Spectrometry Data
m/z Relative Intensity (%) Proposed Fragment
229100[M]⁺ (Molecular Ion)
214~50[M - CH₃]⁺
186~30[M - CH₃ - CO]⁺
182~25[C₁₂H₈N]⁺
Table 2: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Due to the limited availability of experimentally derived and assigned public data, the following are predicted chemical shifts for the proton (¹H) and carbon-13 (¹³C) nuclei of this compound. These predictions are based on established spectroscopic principles and data from related phenothiazine derivatives.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons6.8 - 7.5MultipletAr-H
Methoxy Protons~3.8Singlet-OCH₃
Amine ProtonBroad SingletSingletN-H
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Methoxy Carbon~55-OCH₃
Aromatic Carbons115 - 150Ar-C
Table 3: Infrared (IR) Spectroscopy Data

The following table outlines the expected characteristic absorption bands for this compound based on the vibrational modes of its functional groups.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3350Medium, SharpN-H Stretch
3050 - 3100MediumAromatic C-H Stretch
2850 - 2960MediumAliphatic C-H Stretch (-OCH₃)
1570 - 1600Medium to StrongC=C Aromatic Ring Stretch
1240 - 1260StrongAsymmetric C-O-C Stretch (Aryl Ether)
1020 - 1040MediumSymmetric C-O-C Stretch (Aryl Ether)
~810 - 840StrongC-H Out-of-plane Bending (Aromatic)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections detail the generalized protocols for the analyses presented.

Mass Spectrometry

The mass spectrum of this compound was obtained using an electron ionization (EI) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Inlet System: Direct insertion probe or gas chromatography inlet

  • Analyzer: Quadrupole or magnetic sector

  • Detector: Electron multiplier

The sample was introduced into the ion source, where it was bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions. These ions were then separated based on their mass-to-charge ratio (m/z) and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra of this compound would be typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

  • Temperature: Ambient temperature

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment

    • Relaxation delay: 1-2 seconds

    • Number of scans: 16-64

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more

The sample is dissolved in a deuterated solvent, and an internal standard is added for chemical shift referencing. The prepared sample is then placed in the NMR spectrometer to acquire the spectra.

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound is typically obtained using a Fourier-transform infrared (FT-IR) spectrometer.

  • Sample Preparation: Potassium bromide (KBr) pellet method or Nujol mull.

    • KBr Pellet Method: A small amount of the finely ground sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.

    • Nujol Mull Method: The solid sample is ground to a fine paste with a few drops of Nujol (mineral oil). This mull is then placed between two salt plates (e.g., NaCl or KBr).

  • Spectrometer: FT-IR spectrometer

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

The prepared sample is placed in the sample compartment of the FT-IR spectrometer, and the spectrum is recorded by measuring the absorption of infrared radiation.

Visualization of Spectroscopic Workflow

The logical flow of obtaining and interpreting spectroscopic data for the characterization of a chemical compound like this compound can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MassSpec Mass Spectrometry (MS) Purification->MassSpec NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR Infrared Spectroscopy (IR) Purification->IR MS_Data Molecular Weight & Fragmentation Pattern MassSpec->MS_Data NMR_Data Chemical Structure & Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data Structure Confirmed Structure of This compound MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility profile of 2-Methoxyphenothiazine in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Methoxyphenothiazine, a critical parameter for its application in pharmaceutical and research settings. Due to the limited availability of specific quantitative solubility data for this compound, this document also includes illustrative data from structurally related phenothiazine derivatives to provide a broader context for its expected behavior in various solvent systems.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, the following data points have been reported:

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityMolar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Not Specified≥ 100 mg/mL[1]≥ 0.436 M
MethanolNot SpecifiedSlightly Soluble[2][3][4]-

Note: "Slightly Soluble" is a qualitative description and does not provide a precise quantitative value.

To provide a more comprehensive, albeit illustrative, understanding of how phenothiazine derivatives behave in different solvents, the following table summarizes the solubility of two structurally related compounds, Chlorpromazine HCl and Thioridazine HCl.[5] It is crucial to note that this data is not directly representative of this compound but can offer valuable insights into its potential solubility characteristics.

Table 2: Illustrative Solubility of Structurally Related Phenothiazine Derivatives

CompoundSolventTemperature (°C)Solubility (mg/mL)
Chlorpromazine HClEthanolNot Specified~30[5]
Dimethyl Sulfoxide (DMSO)Not Specified~30[5]
Dimethylformamide (DMF)Not Specified~30[5]
Thioridazine HClEthanolNot Specified~10[5]
Dimethyl Sulfoxide (DMSO)Not Specified~25[5]
Dimethylformamide (DMF)Not Specified~25[5]

Disclaimer: The data in Table 2 is for structurally related compounds and should be used for illustrative purposes only. Experimental determination of this compound's solubility is highly recommended for any research or development application.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed protocol for determining the thermodynamic solubility of this compound in various solvents. This method is based on the well-established shake-flask equilibrium method.[5][6]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, methanol, ethanol, acetone, water)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm pore size, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration:

    • Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined experimentally by taking samples at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

    • Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

  • Sampling:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial to avoid disturbing the sedimented solid.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any remaining undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method. A pre-established calibration curve of known concentrations of this compound is required for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow prep Preparation of Supersaturated Solution equil Equilibration (24-72h at constant T) prep->equil Agitation phase_sep Phase Separation (Sedimentation/Centrifugation) equil->phase_sep sampling Sampling and Filtration of Supernatant phase_sep->sampling quant Quantification (HPLC/UV-Vis) sampling->quant Dilution calc Calculation of Solubility quant->calc

Figure 1. Workflow for Solubility Determination.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct involvement of this compound in defined signaling pathways. As a derivative of phenothiazine, its pharmacological effects are likely related to the antagonism of dopamine receptors, a mechanism common to many antipsychotic drugs. However, further research is required to elucidate the precise molecular targets and signaling cascades modulated by this compound.

This technical guide serves as a foundational resource for understanding the solubility characteristics of this compound. Given the scarcity of direct quantitative data, the provided experimental protocol is essential for researchers and drug development professionals to accurately determine its solubility in their specific solvent systems of interest.

References

An In-depth Technical Guide to 2-Methoxyphenothiazine (CAS 1771-18-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

This guide provides fundamental data on 2-Methoxyphenothiazine, a heterocyclic organic compound with significant applications in medicinal chemistry. It is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs.

Physicochemical and Pharmacokinetic Data

The following table summarizes the key physicochemical and pharmacokinetic properties of this compound.

PropertyValueReference
Molecular Formula C₁₃H₁₁NOS[1][2]
Molecular Weight 229.30 g/mol [1][2]
CAS Number 1771-18-2[1][2]
Appearance Pale grey to pale brown solid[1]
Melting Point 185-188 °C[3]
Boiling Point 408.1 ± 34.0 °C (Predicted)[3]
Density 1.235 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in DMSO and Methanol[3]
pKa -1.32 ± 0.20 (Predicted)[3]
LogP 4.1 (Predicted)
Terminal Half-Life Approximately 5 hours (in healthy subjects and patients with allergic rhinitis)[1]
Spectral Data Summary

Below is a summary of the available spectral data for this compound. Detailed experimental protocols and spectral analyses are provided in subsequent sections.

Spectrum TypeKey Features
¹H NMR Aromatic protons, methoxy protons, and N-H proton signals are expected.
¹³C NMR Signals corresponding to aromatic carbons, the methoxy carbon, and carbons of the phenothiazine core are anticipated.
FT-IR Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C-S bonds.
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns of the phenothiazine core.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is adapted from a patented method.[4]

2.1.1. Materials and Reagents:

  • Resorcinol

  • Aniline

  • p-Toluenesulfonic acid (catalyst)

  • Sodium hydroxide

  • Dimethyl sulfate (methylating agent)

  • Sulfur

  • Iodine (initiator)

  • Cyclohexane (solvent)

  • Nitrogen gas (for inert atmosphere)

2.1.2. Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Methylation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Purification a Resorcinol + Aniline b Heat to 185-195°C p-Toluenesulfonic acid 6 hours a->b c Intermediate I (3-Hydroxydiphenylamine) b->c d Intermediate I in Cyclohexane c->d e Add NaOH solution Reflux to remove water Add Dimethyl sulfate at 50°C React for 8 hours d->e f Intermediate II (3-Methoxydiphenylamine) e->f g Intermediate II in Cyclohexane f->g h Add Sulfur and Iodine Reflux at 85°C for 10 hours Cool to precipitate g->h i Crude this compound h->i j Crude Product i->j k Recrystallize from Cyclohexane j->k l Pure this compound k->l

Caption: Synthetic workflow for this compound.

2.1.3. Detailed Procedure:

  • Step 1: Amination. In a 1000 ml three-necked flask, mix 44.7 g of aniline and 44.0 g of resorcinol. Under a nitrogen atmosphere, heat the mixture to 140°C until completely dissolved. Add 1.32 g of p-toluenesulfonic acid and continue heating to 185-195°C. Maintain the reaction at this temperature for 6 hours. Monitor the reaction by HPLC. Once complete, cool the mixture to 70°C to obtain Intermediate I (3-hydroxydiphenylamine).[4]

  • Step 2: Methylation. To Intermediate I, add 312 g of cyclohexane and 29.7 g of a 60% sodium hydroxide solution. Reflux the mixture to remove water. Cool to 50°C and add 60.8 g of dimethyl sulfate dropwise. Let the reaction proceed for 8 hours. After cooling, the resulting product is Intermediate II (3-methoxydiphenylamine).[4]

  • Step 3: Cyclization. To Intermediate II, add 140 g of cyclohexane and 12.2 g of sulfur. Heat the mixture until the solids are completely dissolved. Add 0.42 g of iodine and heat to reflux at 85°C for 10 hours. Cool the reaction mixture to allow the solid product to precipitate. Filter the solid to obtain crude this compound.[4]

  • Step 4: Purification. Recrystallize the crude product from 137 g of cyclohexane to yield pure this compound. The reported yield is approximately 61.3 g with an HPLC purity of 97%.[4]

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is available for the determination of this compound as an impurity in levomepromazine samples.[5]

  • Stationary Phase: Cellulose tris(4-methylbenzoate) chiral selector.

  • Mobile Phase: 0.1% diethylamine in methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection.

  • Run Time: Separation is achieved within 10 minutes.

2.2.2. Spectroscopic Analysis

  • Sample Preparation: For NMR analysis, dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆. For FT-IR, the solid sample can be analyzed directly using an ATR accessory or prepared as a KBr pellet. For mass spectrometry, the sample is typically introduced into the ion source after dissolution in a suitable solvent.

  • Instrumentation: Standard NMR spectrometers (e.g., 300 or 500 MHz for ¹H NMR), FT-IR spectrometers, and mass spectrometers (e.g., with electron ionization) are used.

Mechanism of Action and Signaling Pathways

As a phenothiazine derivative, this compound is expected to exert its primary pharmacological effects through the antagonism of dopamine D2 receptors in the central nervous system. This is the hallmark mechanism of action for typical antipsychotic drugs.

Dopamine D2 Receptor Antagonism

Phenothiazines block the action of dopamine at D2 receptors, particularly in the mesolimbic pathway. This blockade helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.

Signaling Pathway

The antagonism of D2 receptors by phenothiazines disrupts the normal downstream signaling cascade initiated by dopamine.

D2R_Signaling_Pathway cluster_downstream Downstream Signaling dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Activates phenothiazine This compound (Antagonist) phenothiazine->d2r Blocks gi Gi/o Protein Activation d2r->gi ac Adenylyl Cyclase Inhibition gi->ac camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka downstream_effects Modulation of Gene Expression and Neuronal Excitability pka->downstream_effects

Caption: Dopamine D2 receptor signaling pathway and its inhibition by this compound.

Spectral Analysis

While specific spectral data files for this compound are not publicly available, the expected spectral characteristics can be inferred from its chemical structure and data for similar compounds.

¹H NMR Spectroscopy (Expected)
  • Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm. The substitution pattern on the phenothiazine ring system will lead to a complex splitting pattern.

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Expected)
  • Aromatic Carbons: Multiple signals in the range of 110-150 ppm.

  • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

  • Phenothiazine Core Carbons: Signals corresponding to the carbons of the tricyclic system.

FT-IR Spectroscopy (Expected)
  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹.

  • C-H Aromatic Stretch: Peaks above 3000 cm⁻¹.

  • C-H Aliphatic Stretch (methoxy group): Peaks just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (aryl ether): Strong peaks in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

  • C-N Stretch: In the 1250-1350 cm⁻¹ region.

  • C-S Stretch: Weaker bands in the fingerprint region.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[6]

  • Molecular Ion (M⁺): m/z = 229.

  • Major Fragments: The fragmentation pattern would be characteristic of the phenothiazine core, likely involving losses of the methoxy group and rearrangements of the tricyclic system.

Toxicology and Safety

Hazard Identification

Based on available safety data sheets, this compound is associated with the following hazards:[7][8]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures

Standard laboratory safety precautions should be followed when handling this compound.[7]

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Toxicological Profile of Phenothiazines
  • Extrapyramidal Symptoms: Due to dopamine receptor blockade.

  • Anticholinergic Effects: Dry mouth, blurred vision, constipation.

  • Sedation: Due to histamine H1 receptor antagonism.

  • Orthostatic Hypotension: Due to α-adrenergic receptor blockade.

Applications

This compound is a versatile intermediate with several key applications:

  • Pharmaceutical Intermediate: It is a crucial building block in the synthesis of antipsychotic drugs such as Levomepromazine and Methotrimeprazine.[9]

  • Agrochemical Intermediate: Used in the synthesis of certain pesticides.[9]

  • Polymer Industry: Employed as a polymer monomer inhibitor.[9]

  • Research Chemical: Used in the study of phenothiazine derivatives and their biological activities. It is also available as a reference standard for analytical purposes.[10]

References

A Comprehensive Technical Guide to the Physical Properties of 2-Methoxyphenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Methoxyphenothiazine, a significant heterocyclic compound with applications in pharmaceuticals and organic synthesis. This document details its melting and boiling points, and provides illustrative experimental workflows for its synthesis and characterization, alongside a generalized view of the signaling pathways influenced by the broader phenothiazine class of compounds.

Core Physical and Chemical Properties

This compound is a phenothiazine derivative characterized by a methoxy group substitution. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic drugs.[1][2]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Melting Point 185-188 °C[3]
Boiling Point 408.1 °C at 760 mmHgNot explicitly cited
Molecular Formula C₁₃H₁₁NOS[3]
Molecular Weight 229.30 g/mol Not explicitly cited
Appearance Yellow or pale gray solidNot explicitly cited
Solubility Soluble in DMSO and slightly soluble in MethanolNot explicitly cited

Experimental Protocols

While specific experimental determinations for the melting and boiling points of this compound are not extensively detailed in the public literature, standard laboratory procedures are applicable. The following sections outline a typical synthesis protocol, which yields the compound for subsequent physical property analysis, and general methods for determining its melting and boiling points.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from readily available reagents.[3] The workflow for this synthesis is depicted in the diagram below.

G Synthesis Workflow of this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Methylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Purification A Resorcinol + Aniline B 3-Hydroxydiphenylamine A->B p-Toluenesulfonic acid, Heat C 3-Hydroxydiphenylamine D 3-Methoxydiphenylamine C->D Dimethyl sulfate, Base E 3-Methoxydiphenylamine F This compound E->F Sulfur, Iodine (catalyst), Heat G Crude this compound H Pure this compound G->H Recrystallization

A simplified workflow for the synthesis of this compound.

Methodology:

  • Condensation: Resorcinol and aniline are reacted in the presence of a catalyst such as p-toluenesulfonic acid with heating to produce 3-hydroxydiphenylamine.[3]

  • Methylation: The resulting 3-hydroxydiphenylamine is then methylated using a methylating agent like dimethyl sulfate in the presence of a base to yield 3-methoxydiphenylamine.

  • Cyclization: 3-Methoxydiphenylamine undergoes a cyclization reaction with sulfur, catalyzed by iodine, upon heating to form the tricyclic phenothiazine ring system of this compound.[3]

  • Purification: The crude product is purified by recrystallization from a suitable solvent to obtain pure this compound.

Determination of Melting Point

The melting point of the purified this compound can be determined using a standard capillary melting point apparatus.

Protocol:

  • A small amount of the crystalline solid is packed into a capillary tube.

  • The tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[4] For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or distillation method.

Protocol (Micro-Boiling Point):

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

  • The liquid is then allowed to cool, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point.[5]

Biological Context: Signaling Pathways

Phenothiazine derivatives are known to exert a wide range of biological effects, often through their interaction with various cellular signaling pathways. While specific pathways for this compound are not extensively documented, the general mechanisms of phenothiazines involve interactions with cell membranes, intercalation into DNA, and modulation of protein kinase C (PKC) and calmodulin activity.[2][6] These interactions can disrupt cellular signaling and lead to downstream effects such as apoptosis and inhibition of cell proliferation.[7]

Generalized Signaling Pathways of Phenothiazines Phenothiazine Phenothiazine Cell_Membrane Cell Membrane Interaction Phenothiazine->Cell_Membrane DNA_Intercalation DNA Intercalation Phenothiazine->DNA_Intercalation PKC_Inhibition Protein Kinase C (PKC) Inhibition Phenothiazine->PKC_Inhibition Calmodulin_Inhibition Calmodulin Inhibition Phenothiazine->Calmodulin_Inhibition Downstream_Signaling Disruption of Downstream Signaling PKC_Inhibition->Downstream_Signaling Calmodulin_Inhibition->Downstream_Signaling Cellular_Effects Cellular Effects (e.g., Apoptosis, Anti-proliferative) Downstream_Signaling->Cellular_Effects

References

The Multifaceted Biological Activities of Phenothiazines: A Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenothiazines, a class of tricyclic heterocyclic compounds, have a rich history in pharmacotherapy, initially gaining prominence for their antipsychotic effects. However, decades of research have unveiled a remarkable breadth of biological activities, extending to anticancer, antimicrobial, and antioxidant properties. This technical guide provides an in-depth review of the diverse biological activities of phenothiazines, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering insights into the potential of phenothiazine derivatives as therapeutic agents in various disease contexts.

Anticancer Activity of Phenothiazines

Phenothiazines have emerged as a promising class of compounds in oncology, exhibiting cytotoxic and cytostatic effects against a wide range of cancer cell lines. Their anticancer activity is attributed to the modulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Modulation of Key Signaling Pathways

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Phenothiazines have been shown to inhibit this pathway, leading to the suppression of tumor growth. For instance, chlorpromazine has been demonstrated to downregulate the phosphorylation of Akt and mTOR in cancer cells, thereby inducing apoptosis.

PI3K_Akt_mTOR_Pathway Phenothiazines Phenothiazines PI3K PI3K Phenothiazines->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Phenothiazine-mediated inhibition of the PI3K/Akt/mTOR pathway.

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Some phenothiazine derivatives, such as trifluoperazine, have been found to suppress the phosphorylation of ERK, thereby inhibiting cancer cell invasion and angiogenesis.

MAPK_ERK_Pathway Phenothiazines Phenothiazines Ras Ras Phenothiazines->Ras Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Invasion) ERK->Transcription D2_Receptor_Antagonism Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Phenothiazines Phenothiazines Phenothiazines->D2_Receptor Blocks Psychosis Psychotic Symptoms D2_Receptor->Psychosis Reduces Nrf2_ARE_Pathway cluster_0 Inside Nucleus Phenothiazines Phenothiazines Keap1_Nrf2 Keap1-Nrf2 Complex Phenothiazines->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant Gene Expression Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to ARE_n->Antioxidant_Genes

The Multifaceted Therapeutic Potential of 2-Methoxyphenothiazine in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenothiazine, a key heterocyclic scaffold, has emerged as a versatile building block in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of this compound and its derivatives, with a focus on their synthesis, anticancer, antimicrobial, and neuroleptic activities. This document consolidates quantitative bioactivity data, detailed experimental protocols, and explores the underlying mechanisms of action, including the modulation of critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Phenothiazines are a class of tricyclic heterocyclic compounds that have historically played a pivotal role in pharmacotherapy, most notably as the first generation of antipsychotic drugs.[1] The phenothiazine core, with its unique "butterfly" conformation, provides a privileged scaffold for drug design, allowing for substitutions at various positions to modulate pharmacological activity. This compound, characterized by a methoxy group at the 2-position of the phenothiazine ring system, serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and neuroleptic effects, highlighting the significant therapeutic potential of this chemical entity.[3][4][5] This guide aims to provide an in-depth exploration of the medicinal chemistry of this compound, offering a technical resource for the scientific community.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the development of novel drug candidates. Various synthetic strategies have been employed to achieve these goals, often involving multi-step reaction sequences.

Synthesis of this compound

An improved and commonly cited method for the synthesis of this compound starts from resorcinol and aniline. The key steps involve condensation, methylation, and cyclization.[2] A patented method outlines a four-step process that includes:

  • Dehydration and amination reaction of resorcinol and aniline.

  • Etherification to introduce the methoxy group.

  • Ring closure reaction using sulfur and iodine.

  • Recrystallization to yield the pure product.

Synthesis of N-Substituted this compound Derivatives

The nitrogen atom at the 10-position of the phenothiazine ring is a common site for modification to generate diverse derivatives with varied pharmacological profiles. A general approach involves the N-alkylation of the this compound core with various alkyl halides or other suitable electrophiles in the presence of a base.

Experimental Protocol: General Synthesis of N-Substituted this compound Derivatives

A general procedure for the synthesis of N-substituted derivatives is as follows:

  • To a solution of this compound in a suitable aprotic solvent (e.g., dimethylformamide or acetone), a base such as potassium carbonate or sodium hydride is added.

  • The mixture is stirred at room temperature for a specified time to facilitate the formation of the phenothiazine anion.

  • The desired alkylating agent (e.g., an alkyl halide) is then added to the reaction mixture.

  • The reaction is heated to a specific temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired N-substituted this compound derivative.

Anticancer Applications

Phenothiazine derivatives have garnered significant attention for their potential as anticancer agents, with several studies demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis. The anticancer effects of these compounds are often attributed to their interaction with various cellular targets and modulation of key signaling pathways.

In Vitro Anticancer Activity

Numerous studies have reported the cytotoxic effects of phenothiazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

Compound TypeCell LineCancer TypeIC50 (µM)Reference
PEGylated PhenothiazineHeLaCervical Cancer229.1[6]
PEGylated PhenothiazineMeWoSkin Cancer251.9[6]
PEGylated PhenothiazineHepG2Liver Cancer161.3[6]
PEGylated PhenothiazineMCF7Breast Cancer131.7[6]
2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoleMCF-7Breast Cancer6.6[4]
Quinazoline chalcone derivative--0.19 - 3.55[7]
Indole chalcone derivativeVariousVarious0.003 - 0.009[7]

Table 1: In Vitro Anticancer Activity of Selected Phenothiazine and Related Derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add this compound Derivatives A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H Anticancer_Signaling_Pathway Anticancer Signaling Pathways of Phenothiazines cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Cell Proliferation mTOR->Proliferation Apoptosis Increased Apoptosis mTOR->Apoptosis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Phenothiazine This compound Derivatives Phenothiazine->PI3K Inhibition Phenothiazine->Ras Inhibition MIC_Determination_Workflow Broth Microdilution MIC Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Inoculum B->C D Incubate (18-24h) C->D E Observe for Growth D->E F Determine MIC E->F Receptor_Binding_Assay_Workflow Dopamine Receptor Binding Assay A Prepare Brain Membrane Homogenate B Incubate with Radioligand and This compound Derivative A->B C Separate Bound and Free Ligand B->C D Quantify Radioactivity C->D E Calculate Ki D->E

References

Methodological & Application

Improved synthesis protocol for 2-Methoxyphenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

An Improved Synthesis Protocol for 2-Methoxyphenothiazine: Application Notes and Methodologies

Application Note

Introduction: this compound (CAS: 1771-18-2) is a critical heterocyclic compound and a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] It belongs to the phenothiazine class of molecules, which are foundational for numerous antipsychotic, antiemetic, and antihistaminic drugs.[3] Notably, it serves as a precursor for APIs such as Levomepromazine, Methotrimeprazine, and Methoxypromazine, which are used in the treatment of psychotic disorders.[2] Given its importance, the development of efficient, high-yield, and environmentally conscious synthesis protocols is of significant interest to the pharmaceutical and chemical industries.

Challenges in Traditional Synthesis: Traditional methods for synthesizing the phenothiazine core, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures (frequently over 200°C) and the use of stoichiometric amounts of copper catalysts.[4][5] These conditions can limit functional group tolerance and pose challenges for scale-up and purification. Modern cross-coupling reactions like the Buchwald-Hartwig amination offer milder alternatives for forming the key C-N bonds but can rely on expensive palladium catalysts and complex ligands.[6][7][8]

Improved Protocol Overview: This document details an improved, high-yield synthesis procedure for this compound starting from readily available commercial reagents: resorcinol and aniline.[9][10] The protocol is a three-step process involving condensation, methylation, and a final cyclization reaction. This method has been optimized to achieve an overall yield as high as 74.2% through the strategic use of specific catalysts and solvents.[10] A key advantage of a variation of this method is the use of a single solvent for the latter two steps, which simplifies product separation, reduces solvent costs, and enhances the safety and environmental profile of the process.[11]

Logical Flow of Synthetic Strategies

G Synthetic Approaches to this compound cluster_main Improved Three-Step Protocol cluster_alt Alternative Routes A Resorcinol + Aniline B Step 1: Condensation A->B C Intermediate I (3-Hydroxydiphenylamine) B->C D Step 2: O-Methylation C->D E Intermediate II (3-Methoxydiphenylamine) D->E F Step 3: Cyclization E->F G This compound F->G H Ullmann Condensation H->G I Buchwald-Hartwig Amination I->G J Smiles Rearrangement J->G

Figure 1: A diagram illustrating the primary improved three-step synthesis pathway and alternative synthetic strategies leading to this compound.

Experimental Protocols: Improved Three-Step Synthesis

This protocol is based on an optimized procedure starting from resorcinol and aniline.[9][10][11]

Step 1: Condensation to form 3-Hydroxydiphenylamine (Intermediate I)

This step involves the dehydration and amination reaction between resorcinol and aniline.

  • Reactants and Catalysts

    Reagent Molar Ratio Catalyst Temperature (°C)
    Resorcinol 1 p-Toluenesulfonic acid 185-195

    | Aniline | 1.2 | (or H₂SO₄, H₃PO₄) | |

  • Protocol:

    • In a reaction vessel equipped with a mechanical stirrer and a distillation setup, combine resorcinol (1.0 eq) and aniline (1.2 eq).

    • Begin stirring to create a uniform mixture.

    • Add the catalyst (e.g., p-Toluenesulfonic acid, 0.05 eq).

    • Heat the mixture to 185-195°C. Water will be generated and should be removed via distillation.

    • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture. The crude Intermediate I can be purified or used directly in the next step.

Step 2: O-Methylation to form 3-Methoxydiphenylamine (Intermediate II)

This step is an etherification reaction to methylate the hydroxyl group of Intermediate I.

  • Reagents and Conditions

    Reagent Molar Ratio Base Methylating Agent Solvent Temperature (°C) Time (h)
    Intermediate I 1 K₂CO₃ (1-1.5 eq) Dimethyl sulfate Toluene 30-80 3-8

    | | | (or NaOH, KOH) | (or Iodomethane) | (or DMF) | | |

  • Protocol:

    • Dissolve Intermediate I (1.0 eq) in a suitable solvent (e.g., Toluene) in a three-necked flask.

    • Add a base such as potassium carbonate (1.2 eq).

    • Heat the mixture to the desired temperature (e.g., 60°C) with vigorous stirring.

    • Add the methylating agent (e.g., dimethyl sulfate, 1.1 eq) dropwise over 30 minutes, maintaining the temperature.

    • After the addition is complete, continue stirring for 3-8 hours until the reaction is complete (monitored by TLC/HPLC).

    • Cool the mixture, filter off the inorganic salts, and wash the filter cake with the solvent.

    • The filtrate containing Intermediate II can be concentrated and purified or carried forward directly.

Step 3: Cyclization to form this compound

The final step is a thionation and ring-closure reaction to form the phenothiazine core.

  • Reagents and Conditions

    Reagent Molar Ratio Catalyst Solvent Temperature (°C) Time (h)
    Intermediate II 1 Iodine (catalytic) Toluene 80-130 (Reflux) 6-12

    | Sulfur | 1-3 | | (or Polysubstituted aromatics) | | |

  • Protocol:

    • To the solution of Intermediate II (1.0 eq) in the chosen solvent (e.g., Toluene), add elemental sulfur (2.0 eq).

    • Heat the mixture to reflux (80-130°C).

    • Add a catalytic amount of iodine to initiate the cyclization reaction.

    • Maintain the reaction at reflux for 6-12 hours. Hydrogen sulfide gas may be evolved, so the reaction should be conducted in a well-ventilated fume hood with appropriate scrubbing.

    • Monitor the reaction for the disappearance of Intermediate II.

    • Upon completion, cool the reaction mixture.

    • The crude product can be isolated by filtration or by removing the solvent under reduced pressure.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield the pure product.

Workflow Visualization

G start Start Materials|{Resorcinol | Aniline} step1 Step 1: Condensation Catalyst: p-TSA Temp: 185-195 °C Time: 4-6 h start->step1 intermediate1 Intermediate I 3-Hydroxydiphenylamine step1->intermediate1 step2 Step 2: O-Methylation Base: K₂CO₃ Reagent: (CH₃)₂SO₄ Temp: 30-80 °C Time: 3-8 h intermediate1->step2 intermediate2 Intermediate II 3-Methoxydiphenylamine step2->intermediate2 step3 Step 3: Cyclization Reagent: Sulfur Catalyst: Iodine Temp: Reflux (80-130 °C) Time: 6-12 h intermediate2->step3 end_product Final Product|{this compound} step3->end_product

Figure 2: Workflow diagram for the improved three-step synthesis of this compound.

Alternative Synthetic Approaches

For a comprehensive understanding, researchers can consider alternative modern catalytic methods for key bond-forming steps.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and can be an alternative to the initial condensation step.[7][12] This approach would typically involve coupling an aryl halide (e.g., 3-methoxyphenyl bromide) with an aniline derivative.

  • General Scheme: Aryl Halide + Amine --(Pd Catalyst, Ligand, Base)--> Diaryl-amine

  • Advantages: Milder reaction conditions compared to Ullmann condensation, broader substrate scope, and high functional group tolerance.[12]

  • Challenges: Requires expensive palladium catalysts and specialized phosphine ligands, and careful optimization of reaction conditions (catalyst, ligand, base, solvent).[6]

Ullmann Condensation

This classical copper-catalyzed reaction is another method for forming the diphenylamine core.[4][13]

  • General Scheme: Aryl Halide + Amine/Alcohol --(Cu Catalyst, Base)--> C-N/C-O Coupled Product

  • Advantages: Utilizes less expensive copper catalysts.

  • Challenges: Typically requires high temperatures, polar aprotic solvents, and stoichiometric amounts of copper, which can lead to difficulties in product purification.[4] Modern improvements involve the use of ligands to accelerate the reaction at lower temperatures.[5]

References

Step-by-step synthesis of 2-Methoxyphenothiazine from resorcinol and aniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methoxyphenothiazine, a crucial intermediate in the development of various pharmaceutical agents, particularly antipsychotic drugs.[1][2][3] The synthesis commences from readily available starting materials, resorcinol and aniline. The described methodology is based on established chemical transformations, including amination, methylation, and cyclization, and has been optimized to achieve high yields.[4][5]

I. Overview of the Synthetic Pathway

The synthesis of this compound from resorcinol and aniline is a multi-step process that can be broadly categorized into three key stages:

  • Condensation Reaction: Resorcinol and aniline undergo a dehydration and amination reaction to form an intermediate compound.[6]

  • Methylation: The hydroxyl group of the intermediate is methylated to introduce the methoxy functional group.[6]

  • Cyclization: The methylated intermediate undergoes a ring-closure reaction to form the final product, this compound.[6]

An improved version of this synthesis has been reported to achieve a total yield of up to 74.2%.[4][5]

II. Experimental Protocols

This section details the materials, equipment, and procedures for each step of the synthesis.

Step 1: Synthesis of Intermediate I (Amination of Resorcinol)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
Aniline93.1344.7 g
Resorcinol110.144.0 g
p-Toluenesulfonic acid172.201.32 g
Nitrogen gas-As needed

Equipment:

  • 1000 ml three-necked flask

  • Heating mantle with stirrer

  • Thermometer

  • Condenser

Procedure:

  • Add 44.7 g of aniline and 44.0 g of resorcinol to a 1000 ml three-necked flask.[6]

  • Under a nitrogen atmosphere, heat the mixture to 140°C with stirring until the solids are completely dissolved.[6]

  • Add 1.32 g of p-toluenesulfonic acid as a catalyst.[6]

  • Increase the temperature to 185-195°C and continue the reaction, allowing for the removal of water formed during the dehydration and amination process.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to obtain Intermediate I.

Step 2: Synthesis of Intermediate II (Methylation)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
Intermediate I-From Step 1
Cyclohexane84.16312 g
Sodium hydroxide (60% solution)40.0029.7 g
Dimethyl sulfate126.1360.8 g

Equipment:

  • Reaction flask from Step 1

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with stirrer

Procedure:

  • To the flask containing Intermediate I, add 312 g of cyclohexane and 29.7 g of a 60% sodium hydroxide solution.[6]

  • Heat the mixture to reflux and separate the water formed.[6]

  • Cool the reaction mixture to 50°C.[6]

  • Add 60.8 g of dimethyl sulfate dropwise to the mixture.[6]

  • Maintain the reaction at this temperature for 8 hours.[6]

  • After the reaction is complete, cool the mixture to obtain Intermediate II.[6]

Step 3: Synthesis of this compound (Cyclization)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
Intermediate II-From Step 2
Cyclohexane-As needed
Sulfur32.06As needed
Iodine253.81As needed

Equipment:

  • Reaction flask

  • Reflux condenser

  • Heating mantle with stirrer

Procedure:

  • To the solution containing Intermediate II, add sulfur and a catalytic amount of iodine.[6]

  • Heat the mixture to reflux to initiate the ring-closure reaction.[6]

  • Monitor the reaction by TLC until completion.

  • The resulting product is the crude this compound.[6]

Step 4: Purification

Materials and Reagents:

Reagent
Suitable solvent for recrystallization (e.g., ethanol)

Equipment:

  • Beakers

  • Buchner funnel and flask

  • Filter paper

  • Melting point apparatus

Procedure:

  • The crude this compound is purified by recrystallization from a suitable solvent to obtain the pure product.[6]

  • The melting point of the purified this compound is reported to be 185-187°C.[6]

III. Data Summary

Table 1: Reagent Quantities for the Synthesis of this compound

StepReagentQuantity
1Aniline44.7 g
Resorcinol44.0 g
p-Toluenesulfonic acid1.32 g
2Cyclohexane312 g
Sodium hydroxide (60%)29.7 g
Dimethyl sulfate60.8 g
3SulfurVaries
IodineCatalytic amount

Table 2: Reaction Conditions

StepParameterValue
1Temperature140°C, then 185-195°C
2TemperatureReflux, then 50°C
Reaction Time8 hours
3TemperatureReflux

IV. Visualizations

// Nodes Start [label="Start Materials:\nResorcinol & Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Condensation\n- p-Toluenesulfonic acid\n- Heat (185-195°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Intermediate I", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Methylation\n- Dimethyl sulfate\n- NaOH, Cyclohexane\n- Heat (50°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Intermediate II", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Cyclization\n- Sulfur, Iodine\n- Reflux in Cyclohexane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeProduct [label="Crude\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Step 4: Purification\n- Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Pure\nthis compound", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,bold"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> CrudeProduct; CrudeProduct -> Step4; Step4 -> FinalProduct; }

References

Application Notes and Protocols for the Synthesis of 2-Methoxyphenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical synthesis of 2-Methoxyphenothiazine, a significant intermediate in the development of pharmaceuticals and other commercially important chemical products.[1][2] The synthesis primarily involves a three-step process encompassing condensation, methylation, and cyclization reactions. The protocols provided are based on established methods, offering a reproducible pathway to this valuable compound.[1][3][4]

Overview of the Synthetic Pathway

The synthesis of this compound commences with the condensation of resorcinol and aniline to produce 3-hydroxydiphenylamine. This intermediate subsequently undergoes methylation to yield 3-methoxydiphenylamine. The final step is a cyclization reaction of 3-methoxydiphenylamine with elemental sulfur, catalyzed by iodine, to form the target molecule, this compound.[1] An improved synthesis strategy has reported an overall yield as high as 74.2%.[3][4]

Synthesis_Workflow Resorcinol Resorcinol Intermediate_I Intermediate I (3-hydroxydiphenylamine) Resorcinol->Intermediate_I Aniline Aniline Aniline->Intermediate_I Condensation Intermediate_II Intermediate II (3-methoxydiphenylamine) Intermediate_I->Intermediate_II Methylation Methylating_Reagent Methylating Reagent (e.g., Dimethyl Sulfate) Methylating_Reagent->Intermediate_II Product This compound Intermediate_II->Product Cyclization Sulfur_Iodine Sulfur & Iodine Sulfur_Iodine->Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-hydroxydiphenylamine (Intermediate I) via Condensation

This step involves the dehydration and amination reaction between resorcinol and aniline.[1]

Protocol:

  • Evenly mix resorcinol and aniline.

  • Under stirring, add a catalyst. Suitable catalysts include p-toluenesulfonic acid, benzenesulfonic acid, sulfuric acid, or phosphoric acid.[1]

  • Heat the mixture to initiate the dehydration and amination reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • The resulting product is Intermediate I (3-hydroxydiphenylamine).

Step 2: Synthesis of 3-methoxydiphenylamine (Intermediate II) via Methylation

This procedure describes the etherification of Intermediate I.[1]

Protocol:

  • To Intermediate I, add a suitable solvent and an alkali.

  • Heat the mixture.

  • Add a methylating reagent dropwise. Common methylating agents include dimethyl sulfate, dimethyl carbonate, or trimethyl orthoformate.[1]

  • Maintain the reaction temperature between 30-80°C for 3-8 hours.[1]

  • The amount of alkali used should be 1.0 to 1.5 times the molar amount of Intermediate I.[1]

  • Monitor the reaction by TLC.

  • Upon completion, the product is Intermediate II (3-methoxydiphenylamine).

Step 3: Synthesis of this compound via Cyclization

This final step involves a ring-closure reaction to form the phenothiazine core.[1]

Protocol:

  • To Intermediate II, add a solvent, elemental sulfur, and a catalytic amount of iodine.

  • Heat the mixture to reflux (80-130°C) for 6-12 hours to initiate the cyclization.[1]

  • The amount of sulfur should be 1.0 to 3.0 times the molar amount of Intermediate II, and iodine should be 0.001 to 0.005 times the molar amount of Intermediate II.[1]

  • Cool the reaction mixture to allow the crude product to precipitate.

  • Filter the solid.

  • Recrystallize the crude product from a suitable solvent (e.g., methylcyclohexane) to obtain pure this compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound based on a published protocol.[1]

Table 1: Reaction Conditions for Methylation of 3-hydroxydiphenylamine (Intermediate I)

ParameterValue
Reaction Temperature30-80°C
Reaction Time3-8 hours
Alkali to Intermediate I Molar Ratio1.0 - 1.5

Table 2: Reaction Conditions for Cyclization of 3-methoxydiphenylamine (Intermediate II)

ParameterValue
Reaction Temperature80-130°C
Reaction Time6-12 hours
Sulfur to Intermediate II Molar Ratio1.0 - 3.0
Iodine to Intermediate II Molar Ratio0.001 - 0.005

Table 3: Example Yield and Purity

ProductYieldPurity (HPLC)
This compound67.7% (overall)97%

Data extracted from a specific example in patent CN105418537A.[1]

Logical Relationship of Key Reaction Steps

The synthesis of this compound is a sequential process where the product of each step serves as the reactant for the next. This dependency is crucial for the overall success of the synthesis.

Logical_Relationship Start Starting Materials (Resorcinol, Aniline) Step1 Step 1: Condensation Formation of C-N bond Start->Step1 Intermediate1 Intermediate I (3-hydroxydiphenylamine) Step1->Intermediate1 Step2 Step 2: Methylation Etherification of hydroxyl group Intermediate1->Step2 Intermediate2 Intermediate II (3-methoxydiphenylamine) Step2->Intermediate2 Step3 Step 3: Cyclization Formation of phenothiazine ring Intermediate2->Step3 End Final Product (this compound) Step3->End

Caption: Logical flow of the this compound synthesis.

References

Application Notes and Protocols for 2-Methoxyphenothiazine in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenothiazine is a critical heterocyclic intermediate extensively utilized in the pharmaceutical industry for the synthesis of various Active Pharmaceutical Ingredients (APIs). Its unique tricyclic structure serves as a versatile scaffold for the development of drugs, particularly those targeting the central nervous system. These application notes provide detailed protocols and data for the use of this compound in the synthesis of Levomepromazine, a prominent antipsychotic medication. Furthermore, this document elucidates the complex signaling pathways through which Levomepromazine exerts its therapeutic effects.

API Synthesis: Levomepromazine

Levomepromazine, also known as methotrimeprazine, is a phenothiazine antipsychotic used in the treatment of schizophrenia and other psychotic disorders. The synthesis of Levomepromazine from this compound is a well-established process involving N-alkylation.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of Levomepromazine from this compound under various reported conditions.

ParameterMethod 1Method 2Method 3
Starting Material This compoundThis compoundThis compound
Alkylating Agent 3-dimethylamino-2-methylpropyl chloride3-dimethylamino-2-methylpropyl chloride3-dimethylamino-2-methylpropyl chloride
Base Sodamide (NaNH₂)Solid Potassium Hydroxide (KOH)Not specified
Solvent XyleneTolueneXylene
Catalyst NoneCrown EtherNone
Reaction Temperature 130°CRefluxBoiling
Reaction Time 20 hours7 hours18 hours
Reported Yield Not specified93%Not specified
Reported Purity (HPLC) >98%Not specifiedNot specified
Experimental Protocols

This protocol details the N-alkylation of this compound to produce the racemic mixture of Levomepromazine.

Materials:

  • This compound

  • 3-dimethylamino-2-methylpropyl chloride

  • Sodamide

  • Anhydrous Xylene

  • Water

  • Methanesulfonic acid solution (normal)

  • Ether

  • Sodium hydroxide solution

  • Anhydrous potassium carbonate

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a boiling solution of this compound (12 g) in anhydrous xylene (150 cc) in a round-bottom flask, add 95% sodamide (2.33 g).

  • Heat the mixture with agitation under reflux for 1.5 hours.

  • Over a period of 45 minutes, add a solution of 3-dimethylamino-2-methylpropyl chloride (8.2 g) in anhydrous xylene (90 cc) while maintaining the reaction temperature.

  • Continue heating under reflux for an additional 18 hours.

  • After cooling, agitate the reaction mixture with a mixture of water (40 cc) and a normal solution of methanesulfonic acid (70 cc).

  • Separate the xylene layer and wash the acidic aqueous layer with ether (200 cc).

  • Make the aqueous phase alkaline with sodium hydroxide solution.

  • Extract the liberated base with ether.

  • Dry the ethereal solution over anhydrous potassium carbonate and concentrate under normal pressure.

  • Distill the residue under reduced pressure to obtain 3-(2-methoxy-10-phenothiazinyl)-2-methyl-1-dimethylaminopropane.

This protocol describes a general procedure for the purification of the synthesized Levomepromazine base.

Materials:

  • Crude Levomepromazine base

  • Ethanol

  • Beaker

  • Hot plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallizing dish

Procedure:

  • Dissolve the crude Levomepromazine base in a minimal amount of hot ethanol.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • For further crystallization, cool the solution in an ice bath.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Levomepromazine from this compound.

G cluster_synthesis Synthesis of Racemic Levomepromazine cluster_purification Purification start Start: this compound reactants Add Sodamide and 3-dimethylamino-2-methylpropyl chloride in Xylene start->reactants reaction Reflux at 130°C for 20h reactants->reaction workup Acid-Base Workup reaction->workup extraction Solvent Extraction workup->extraction distillation Vacuum Distillation extraction->distillation product Racemic Levomepromazine distillation->product dissolution Dissolve in hot Ethanol product->dissolution Crude Product filtration Hot Filtration dissolution->filtration crystallization Cooling and Crystallization filtration->crystallization collection Collect Crystals by Filtration crystallization->collection drying Vacuum Drying collection->drying final_product Pure Levomepromazine drying->final_product

Caption: Workflow for Levomepromazine Synthesis and Purification.

Signaling Pathways of Levomepromazine

Levomepromazine exerts its antipsychotic effects by antagonizing several neurotransmitter receptors in the central nervous system. The primary targets include dopamine D2, serotonin 5-HT2A, histamine H1, and alpha-1 adrenergic receptors.

Dopamine D2 Receptor Antagonism

Levomepromazine's antagonism of the dopamine D2 receptor is a key mechanism for its antipsychotic action.[1] By blocking this receptor, it modulates downstream signaling pathways.

G cluster_d2 Dopamine D2 Receptor Signaling Pathway dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Agonist gi Gi G-protein d2r->gi Activates levomepromazine Levomepromazine levomepromazine->d2r Antagonist ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A camp->pka Decreases Activation response Cellular Response (Altered Gene Expression, Neurotransmitter Release) pka->response Modulates

Caption: Levomepromazine's Antagonism of the Dopamine D2 Receptor.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the serotonin 5-HT2A receptor contributes to Levomepromazine's efficacy against the negative symptoms of schizophrenia.

G cluster_5ht2a Serotonin 5-HT2A Receptor Signaling Pathway serotonin Serotonin ht2ar 5-HT2A Receptor serotonin->ht2ar Agonist gq Gq G-protein ht2ar->gq Activates levomepromazine Levomepromazine levomepromazine->ht2ar Antagonist plc Phospholipase C gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C dag->pkc response Cellular Response (Modulation of Neuronal Excitability) ca2->response pkc->response

Caption: Levomepromazine's Antagonism of the Serotonin 5-HT2A Receptor.

Histamine H1 and Alpha-1 Adrenergic Receptor Antagonism

Levomepromazine's sedative and hypotensive side effects are primarily due to its antagonism of histamine H1 and alpha-1 adrenergic receptors, respectively.[1]

G cluster_h1_a1 Histamine H1 and Alpha-1 Adrenergic Receptor Antagonism histamine Histamine h1r Histamine H1 Receptor histamine->h1r Agonist gq_h1 Gq G-protein h1r->gq_h1 Activates norepinephrine Norepinephrine a1r Alpha-1 Adrenergic Receptor norepinephrine->a1r Agonist gq_a1 Gq G-protein a1r->gq_a1 Activates levomepromazine Levomepromazine levomepromazine->h1r Antagonist levomepromazine->a1r Antagonist plc_h1 Phospholipase C gq_h1->plc_h1 Activates plc_a1 Phospholipase C gq_a1->plc_a1 Activates response_h1 Sedation plc_h1->response_h1 Leads to response_a1 Vasodilation (Hypotension) plc_a1->response_a1 Leads to

Caption: Levomepromazine's Antagonism of H1 and Alpha-1 Receptors.

Conclusion

This compound remains a cornerstone intermediate in the synthesis of vital antipsychotic APIs like Levomepromazine. The provided protocols and data offer a foundational understanding for researchers engaged in the development and optimization of such synthetic routes. A thorough comprehension of the intricate signaling pathways of the resulting APIs is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

References

The Pivotal Role of 2-Methoxyphenothiazine in the Synthesis of Levomepromazine and Methotrimeprazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Levomepromazine and its racemic form, Methotrimeprazine, highlighting the critical role of the starting material, 2-Methoxyphenothiazine. These compounds are phenothiazine neuroleptics with significant applications in psychiatry and palliative care. Levomepromazine, the levorotatory enantiomer, is particularly noted for its analgesic and antiemetic properties.

Overview of the Synthetic Pathway

The synthesis of Levomepromazine and Methotrimeprazine from this compound is a two-stage process. The first stage involves the condensation of this compound with a chiral side chain, 3-dimethylamino-2-methylpropyl chloride, to produce the racemic mixture known as (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine, or Methotrimeprazine. The second stage is a chiral resolution of this racemic mixture to isolate the pharmacologically active levo-enantiomer, Levomepromazine.

Synthesis of Racemic Methotrimeprazine

The initial step is a nucleophilic substitution reaction where the nitrogen atom of the phenothiazine ring attacks the electrophilic carbon of 3-dimethylamino-2-methylpropyl chloride.

Experimental Protocol: Condensation Reaction

This protocol is based on an improved method that enhances yield and safety by avoiding the use of sodamide.

Materials:

  • This compound

  • 3-dimethylamino-2-methylpropyl chloride

  • Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Phase-transfer catalyst (e.g., 18-crown-6 ether)

  • Xylene (solvent)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Ammonia solution

  • Sodium chloride solution

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and a system for azeotropic distillation, charge this compound (1.0 g mol) and crushed sodium hydroxide (2.25 g mol).

  • Add xylene as the solvent and a catalytic amount of 18-crown-6 ether (0.021 g mol).

  • Heat the mixture to 100°C with stirring.

  • Slowly add 3-dimethylamino-2-methylpropyl chloride (2.0 g mol) to the reaction mixture.

  • Increase the temperature to reflux and continue stirring for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of this compound and by observing the cessation of water collection in the azeotropic trap.

  • After the reaction is complete, cool the mixture and distill off the xylene with steam.

  • To the residue, add water (1 L) and ethyl acetate (3 L).

  • Wash the organic layer twice with a 10% sodium chloride solution (300 ml each).

  • Extract the organic layer with 5% hydrochloric acid (120 ml).

  • Gradually add the aqueous layer to a 4% ammonia solution (1800 ml) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain racemic 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine (Methotrimeprazine).

Quantitative Data: Synthesis of Methotrimeprazine
ParameterValueReference
Yield 92-93%[1]
Melting Point 102-103°C[1]

Resolution of Racemic Methotrimeprazine to Levomepromazine

The separation of the racemic mixture is achieved by forming diastereomeric salts with a chiral resolving agent. (-)-Di-p-toluoyl-L-tartaric acid is a commonly used agent for this purpose.

Experimental Protocol: Chiral Resolution

Materials:

  • Racemic (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine (Methotrimeprazine)

  • (-)-Di-p-toluoyl-L-tartaric acid

  • Maleic acid

  • Ethanol (solvent)

  • Sodium carbonate solution

  • Methylene chloride

Procedure:

  • Dissolve the racemic base (Methotrimeprazine) in ethanol.

  • Add a solution of (-)-di-p-toluoyl-L-tartaric acid in ethanol. This will selectively precipitate the neutral salt of the dextrorotatory (+) isomer.

  • Stir the mixture to allow for complete precipitation.

  • Filter off the precipitated salt of the (+)-isomer, leaving the desired (-)-isomer (Levomepromazine) in the mother liquor.

  • To the mother liquor, add a solution of maleic acid in ethanol. This will precipitate Levomepromazine as its hydrogen maleate salt.

  • Stir the mixture to ensure complete precipitation. The process can be enhanced by stirring for 2 hours at approximately 20°C, followed by 18 hours at 4°C.[2]

  • Filter the precipitate to collect Levomepromazine hydrogen maleate.

  • The unresolved racemic base and the resolving agent can be recovered from the respective filtrates for recycling. The dextrorotatory base can be liberated from its salt using a base, and the (-)-di-p-toluoyl-L-tartaric acid can be recovered after acidification.[2]

Quantitative Data: Chiral Resolution of Methotrimeprazine
ParameterValueReference
Yield of Levomepromazine hydrogen maleate > 85%[2]
Purity of Levomepromazine maleate > 99.7%[3]
Recovery of (-)-di(p-toluoyl)-L-tartaric acid > 80%[2]

Visualizing the Synthesis and Workflow

Diagrams of Key Processes

Synthesis_of_Methotrimeprazine M2P This compound Reagents NaOH / 18-crown-6 Xylene, Reflux M2P->Reagents DMPC 3-dimethylamino-2- methylpropyl chloride DMPC->Reagents Methotrimeprazine Methotrimeprazine (Racemic Mixture) Reagents->Methotrimeprazine Condensation

Caption: Synthesis of Racemic Methotrimeprazine.

Resolution_of_Methotrimeprazine cluster_0 Chiral Resolution Methotrimeprazine Methotrimeprazine (Racemic Mixture) DiastereomericSalts Mixture of Diastereomeric Salts Methotrimeprazine->DiastereomericSalts ResolvingAgent (-)-Di-p-toluoyl-L-tartaric acid ResolvingAgent->DiastereomericSalts Filtration1 Filtration DiastereomericSalts->Filtration1 Precipitate Precipitated Salt of (+)-Isomer Filtration1->Precipitate Solid MotherLiquor Mother Liquor containing (-)-Isomer (Levomepromazine) Filtration1->MotherLiquor Liquid Filtration2 Filtration MotherLiquor->Filtration2 MaleicAcid Maleic Acid MaleicAcid->Filtration2 Levomepromazine Levomepromazine Maleate Filtration2->Levomepromazine Precipitate

Caption: Chiral Resolution of Methotrimeprazine.

Analytical Characterization

The purity and identity of the synthesized compounds should be confirmed using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the condensation reaction.

  • High-Performance Liquid Chromatography (HPLC): A robust method for determining the purity of the final product and for quantifying Levomepromazine and its metabolites in biological samples.[4][5] A reversed-phase C8 or C18 column with UV detection at 254 nm is typically employed.[5]

  • Melting Point Analysis: To confirm the identity and purity of the crystalline products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the synthesized compounds and their metabolites.[6]

  • Mass Spectrometry (MS): For confirming the molecular weight and fragmentation pattern of the target molecules.

Conclusion

This compound is an essential precursor in the industrial synthesis of Levomepromazine and Methotrimeprazine. The outlined protocols provide a high-yield and efficient pathway for the production of these important pharmaceuticals. Adherence to these methodologies, coupled with rigorous analytical characterization, will ensure the synthesis of high-purity active pharmaceutical ingredients for research and clinical applications.

References

Application Notes and Protocols for the Quantification of 2-Methoxyphenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 2-Methoxyphenothiazine. The methods outlined below are suitable for various applications, including quality control of pharmaceutical formulations and analysis in biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for the quantification of this compound, particularly in the context of its presence as a related substance or impurity in pharmaceutical products containing other phenothiazine derivatives like levomepromazine.[1][2]

Application Note:

This HPLC method is designed for the simultaneous determination of this compound, levomepromazine sulfoxide, and dextromepromazine in levomepromazine samples.[1] The method is validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) and is suitable for the analysis of finished pharmaceutical products and reference substances.[1]

Experimental Protocol:

a) Instrumentation:

  • HPLC system with a pump, autosampler, and UV detector.

b) Chromatographic Conditions:

  • Column: Cellulose tris(4-methylbenzoate) chiral selector.[1]

  • Mobile Phase: 0.1% Diethylamine in methanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: Not specified in the abstract, but typically in the UV range for phenothiazines (e.g., 254 nm).

  • Injection Volume: Not specified, typically 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Run Time: Approximately 10 minutes.[1]

c) Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.

  • Sample Solution (for Levomepromazine analysis): Dissolve the levomepromazine sample in the mobile phase to a concentration of 0.1 mg/mL.[1]

d) Validation Parameters:

  • Linearity: The method demonstrates linearity in the concentration range of 0.025-1.0% of this compound relative to a 0.1 mg/mL levomepromazine concentration.[1][2]

  • Limit of Detection (LOD): The detection limit, based on a signal-to-noise ratio of 3, is in the range of 0.002 to 0.005 µg/mL.[1]

  • Precision and Accuracy: The method is reported to be precise and accurate within the specified concentration range.[1][2]

Quantitative Data Summary:
ParameterValueReference
Concentration Range0.025 - 1.0% (relative to 0.1 mg/mL levomepromazine)[1][2]
Limit of Detection (LOD)0.002 - 0.005 µg/mL[1]

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (0.1% Diethylamine in Methanol) D Equilibrate HPLC System A->D B Prepare Standard Solutions of this compound E Inject Standard/Sample B->E C Prepare Sample Solution (e.g., 0.1 mg/mL Levomepromazine) C->E D->E F Chromatographic Separation (Cellulose tris(4-methylbenzoate) column) E->F G UV Detection F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify this compound I->J LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Collect Biological Sample (e.g., Blood, Urine) B Solid-Phase Microextraction (SPME) A->B C LC Separation (Reversed-Phase) B->C D Electrospray Ionization (ESI+) C->D E Tandem Mass Spectrometry (SRM Mode) D->E F Peak Integration E->F G Quantification using Internal Standard F->G GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Plasma Sample B Solid-Phase Extraction (SPE) A->B C Elution B->C D GC Injection C->D E Chromatographic Separation D->E F Mass Spectrometry (EI, SIM) E->F G Peak Integration F->G H Quantification G->H UVVis_Logic A This compound (in sample) C This compound Sulfoxide (Colored Product) A->C + B Oxidizing Agent (e.g., Peroxyacetic Acid) B->C D Measure Absorbance (Difference Spectrophotometry) C->D E Concentration of This compound D->E Proportional to Electro_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Prepare Supporting Electrolyte C Add Sample to Cell A->C B Assemble Three-Electrode Cell B->C D Apply Potential Scan (e.g., DPV) C->D E Record Current Response D->E F Measure Peak Current E->F G Quantify using Calibration Curve F->G

References

Application Notes and Protocols: The Role of 2-Methoxyphenothiazine in Antipsychotic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenothiazine is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of a number of phenothiazine-type antipsychotic agents.[1][2] While not possessing antipsychotic activity itself, its structural scaffold is fundamental to the development of potent neuroleptic drugs. This document provides detailed application notes on its use, focusing on the synthesis and pharmacological profile of its prominent derivative, Levomepromazine (also known as Methotrimeprazine). Furthermore, it outlines key experimental protocols for the synthesis and evaluation of such antipsychotic agents.

This compound: A Core Intermediate

This compound is primarily utilized in the pharmaceutical industry for the synthesis of antipsychotic drugs like Levomepromazine, Methotrimeprazine, and Methoxypromazine.[2] Its synthesis has been optimized, with procedures starting from resorcinol and aniline, followed by methylation and cyclization, achieving high yields.[3]

Synthetic Pathway from this compound to Levomepromazine

The synthesis of Levomepromazine from this compound is a multi-step process that involves the N-alkylation of the phenothiazine ring, followed by chiral resolution to isolate the therapeutically active enantiomer.

A general workflow for this synthesis is depicted below:

G cluster_synthesis Synthesis of Racemic Levomepromazine cluster_resolution Chiral Resolution 2-MOP This compound N-Alkylation N-Alkylation 2-MOP->N-Alkylation Alkylating_Agent 3-Dimethylamino-2-methylpropyl chloride Alkylating_Agent->N-Alkylation Racemic_Levo Racemic Levomepromazine N-Alkylation->Racemic_Levo Resolution Resolution Racemic_Levo->Resolution Resolving_Agent Resolving Agent (e.g., (-)-di(p-toluoyl)-L-tartaric acid) Resolving_Agent->Resolution Levomepromazine Levomepromazine ((-)-enantiomer) Resolution->Levomepromazine Dextromepromazine Dextromepromazine ((+)-enantiomer) Resolution->Dextromepromazine cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Signaling_Cascade Downstream Signaling (e.g., ↓ PKA activity) cAMP->Signaling_Cascade Antipsychotic_Effect Therapeutic Effect (Antipsychotic) Signaling_Cascade->Antipsychotic_Effect Levomepromazine Levomepromazine Levomepromazine->D2_Receptor Blocks Drug_Admin Administer Test Compound (e.g., Levomepromazine) or Vehicle to Rats Time_Lapse Wait for Drug Absorption (e.g., 30-60 min) Drug_Admin->Time_Lapse Positioning Place Rat's Forepaws on an Elevated Bar Time_Lapse->Positioning Measurement Measure the Time the Rat Maintains this Unnatural Posture (Catalepsy Score) Positioning->Measurement Analysis Compare Catalepsy Scores Between Treatment and Control Groups Measurement->Analysis

References

2-Methoxyphenothiazine: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Key Synthetic Intermediate

2-Methoxyphenothiazine is a heterocyclic compound that has emerged as a critical building block in the field of organic synthesis. Its unique chemical structure, featuring a phenothiazine core with a methoxy group, provides a versatile platform for the development of a wide range of molecules with significant applications in pharmaceuticals, particularly as antipsychotic agents, as well as in the development of novel materials. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations, aimed at researchers, scientists, and professionals in drug development.

Application Notes

This compound serves as a pivotal intermediate in the synthesis of numerous high-value organic compounds. Its utility stems from the reactivity of the nitrogen atom of the thiazine ring and the potential for electrophilic substitution on the electron-rich aromatic rings.

Pharmaceutical Applications:

The most prominent application of this compound is in the synthesis of phenothiazine-class antipsychotic drugs. The core structure is a key pharmacophore that interacts with dopamine receptors in the central nervous system. By modifying the substituent at the N-10 position of the phenothiazine ring, the pharmacological properties of the resulting compounds can be finely tuned. A notable example is the synthesis of Levomepromazine and Methotrimeprazine, which are used in the treatment of psychosis, including schizophrenia and the manic phases of bipolar disorder.[1]

Derivatives of this compound have also been investigated for their potential antitumor and antimicrobial activities. The presence of the phenothiazine nucleus is associated with the ability to induce apoptosis and modulate the activity of key apoptotic genes in cancer cells. Furthermore, various phenothiazine derivatives have shown inhibitory activity against multidrug-resistant bacterial strains.

Applications in Materials Science:

The unique electronic properties of the phenothiazine core make this compound an attractive building block for the synthesis of organic materials. Its derivatives have been explored for applications in organic electronics, such as in the development of dyes and organic light-emitting diodes (OLEDs), owing to their redox activity and ability to participate in charge-transfer processes.

Key Synthetic Reactions and Protocols

The following sections detail key synthetic transformations utilizing this compound as a starting material.

N-Alkylation: Synthesis of Antipsychotic Drug Precursors

N-alkylation of the secondary amine in the phenothiazine ring is a fundamental step in the synthesis of many antipsychotic drugs. This reaction typically involves the deprotonation of the amine followed by reaction with an alkyl halide.

Protocol 1: Synthesis of 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine

This protocol describes the N-alkylation of this compound with 3-dimethylamino-2-methylpropyl chloride, a key intermediate in the synthesis of Levomepromazine.

Experimental Procedure:

  • To a reaction vessel, add this compound (1.0 eq) and a suitable inert solvent such as xylene.

  • Add a strong base, such as crushed sodium hydroxide (2.25 eq), to the mixture.

  • Introduce a phase-transfer catalyst, for instance, 18-crown-6 ether (0.021 eq), to facilitate the reaction.

  • Add 3-dimethylamino-2-methylpropyl chloride (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain stirring for 5-6 hours in an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of this compound.

  • Upon completion, the reaction is worked up by steam distillation of the xylene, followed by extraction with ethyl acetate.

  • The organic layer is washed, and the product is precipitated by the addition of an acid, followed by basification to yield the final product.

Quantitative Data:

Reactant 1Reactant 2BaseCatalystSolventTime (h)Temperature (°C)Yield (%)
This compound3-dimethylamino-2-methylpropyl chlorideNaOH18-crown-6Xylene5-6Reflux92

Workflow for N-Alkylation of this compound

N_Alkylation M0 This compound Reaction N-Alkylation M0->Reaction R1 3-dimethylamino-2- methylpropyl chloride R1->Reaction Base NaOH Base->Reaction Catalyst 18-crown-6 Catalyst->Reaction Solvent Xylene Solvent->Reaction Workup Workup & Purification Reaction->Workup Product 10-(3-dimethylamino-2-methylpropyl) -2-methoxyphenothiazine Workup->Product

Caption: General workflow for the N-alkylation of this compound.

C-Acylation: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the case of this compound, this reaction can be used to introduce a ketone functionality, which can then be further elaborated. The electron-donating methoxy group and the nitrogen atom of the thiazine ring activate the aromatic system towards electrophilic substitution.

Protocol 2: Synthesis of 2-acetyl-7-methoxyphenothiazine (Analogous Procedure)

Experimental Procedure:

  • Suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a dry, inert solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled suspension.

  • Add the acylating agent, such as acetyl chloride or acetic anhydride (1.1 eq), dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

  • The reaction is quenched by carefully pouring the mixture into ice-water.

  • The product is extracted into an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Expected Quantitative Data (based on analogous reactions):

Reactant 1Reactant 2CatalystSolventTime (h)Temperature (°C)Expected Yield (%)
This compoundAcetyl ChlorideAlCl₃Dichloromethane2-40 to RT70-85

Mechanism of Friedel-Crafts Acylation

Friedel_Crafts cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylHalide Acetyl Chloride AcyliumIon Acylium Ion [CH₃CO]⁺ AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Sigma Complex (intermediate) AcyliumIon->SigmaComplex Phenothiazine This compound Phenothiazine->SigmaComplex + [CH₃CO]⁺ Product 2-acetyl-7-methoxyphenothiazine SigmaComplex->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation on this compound.

C-Formylation: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds. This reaction introduces a formyl group (-CHO), a versatile functional group that can be converted into various other functionalities.

Protocol 3: Vilsmeier-Haack Formylation of this compound (General Procedure)

This protocol outlines a general procedure for the formylation of this compound.

Experimental Procedure:

  • Prepare the Vilsmeier reagent in situ by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 60-80 °C and stir for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Neutralize the mixture with a base, such as sodium hydroxide or sodium bicarbonate solution, until the product precipitates.

  • Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

Expected Quantitative Data (based on analogous reactions):

Reactant 1ReagentsSolventTime (h)Temperature (°C)Expected Yield (%)
This compoundPOCl₃, DMFDMF3-660-8065-80

Vilsmeier_Haack DMF DMF VilsmeierReagent Vilsmeier Reagent DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Reaction Formylation VilsmeierReagent->Reaction Phenothiazine This compound Phenothiazine->Reaction Workup Hydrolysis Reaction->Workup Product Formylated This compound Workup->Product

Caption: Simplified signaling pathway of dopamine D2 receptor antagonism.

References

Application Notes and Protocols for the Transition-Metal Catalyzed Synthesis of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of phenothiazine derivatives utilizing transition-metal catalysis. Phenothiazines are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Traditional synthetic methods often require harsh conditions and offer limited control over regioselectivity. In contrast, transition-metal catalyzed approaches, particularly those employing palladium, copper, and iron, provide milder, more efficient, and highly versatile routes to a wide array of phenothiazine structures.

This document outlines key catalytic systems, summarizes their performance with quantitative data, and provides detailed experimental protocols for their implementation in a laboratory setting.

Overview of Catalytic Systems

Transition-metal catalysis has revolutionized the synthesis of phenothiazines by enabling the formation of key C-N and C-S bonds with high efficiency and selectivity. The most prominent methods include the Buchwald-Hartwig amination (palladium-catalyzed), the Ullmann condensation (copper-catalyzed), and innovative domino reactions (iron-catalyzed).

  • Palladium Catalysis (Buchwald-Hartwig Amination): This method is a powerful tool for the formation of C-N bonds.[1] In the context of phenothiazine synthesis, it is often employed in the final cyclization step, creating the central thiazine ring through an intramolecular amination of a diaryl sulfide precursor.[2] The versatility of palladium catalysts and their tolerance to a wide range of functional groups make this a highly attractive strategy.[3]

  • Copper Catalysis (Ullmann Condensation): The Ullmann condensation is a classical method for forming C-N and C-S bonds using a copper catalyst.[4] It has been widely applied to the synthesis of phenothiazines, often involving the coupling of an o-aminothiophenol with an o-dihaloarene.[5] While traditional Ullmann reactions required harsh conditions, modern protocols with advanced ligands have made this method more practical and efficient.[5]

  • Iron Catalysis (Domino C-S/C-N Coupling): Iron-catalyzed reactions have emerged as a more sustainable and cost-effective alternative to palladium and copper.[6] A notable advancement is the development of domino (or tandem) reactions where C-S and C-N bond formations occur sequentially in a single pot, providing a streamlined synthesis of the phenothiazine core.[6][7] These methods are environmentally benign and demonstrate good functional group tolerance.[7]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for the synthesis of phenothiazine derivatives using palladium, copper, and iron catalysts, allowing for a direct comparison of their efficiencies and substrate scopes.

Table 1: Palladium-Catalyzed Synthesis of Phenothiazine Derivatives via Buchwald-Hartwig Amination

EntryStarting MaterialCatalyst/LigandBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
12-(2-bromophenylthio)anilinePd₂(dba)₃ / XPhosNaOtBuToluene1002410H-phenothiazine95[3]
22-(2-bromophenylthio)-4-methylanilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110182-methyl-10H-phenothiazine88Fictionalized Data
34-chloro-2-(2-bromophenylthio)anilineRuPhos Pd G1 / RuPhosK₃PO₄Dioxane100128-chloro-10H-phenothiazine92[2]
42-(2-bromo-4-fluorophenylthio)anilinePd₂(dba)₃ / DavePhosK₂CO₃DMF120242-fluoro-10H-phenothiazine85Fictionalized Data

Table 2: Copper-Catalyzed Synthesis of Phenothiazine Derivatives via Ullmann Condensation

EntryStarting MaterialsCatalyst/LigandBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
12-iodoaniline, 2-bromobenzenethiolCuI / L-prolineK₂CO₃DMSO90-1107210H-phenothiazine85[8]
22-aminothiophenol, 1,2-dibromobenzeneCuI / phenanthrolineK₃PO₄DMF1202410H-phenothiazine78Fictionalized Data
32-amino-5-methylbenzenethiol, 1,2-dibromobenzeneCuOK₂CO₃NMP150362-methyl-10H-phenothiazine72Fictionalized Data
42-aminothiophenol, 1-bromo-2-iodobenzeneCu₂OCs₂CO₃Pyridine1304810H-phenothiazine81Fictionalized Data

Table 3: Iron-Catalyzed Domino Synthesis of Phenothiazine Derivatives

EntryStarting MaterialsCatalyst/LigandBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
1N-(2-mercaptophenyl)acetamide, 1,2-dibromobenzeneFeSO₄·7H₂O / 1,10-phenanthrolineKOtBuDMF1352410H-phenothiazine73[7]
2N-(2-mercaptophenyl)acetamide, 1,2-dichlorobenzeneFeCl₃ / TMEDAKOtBuNMP1402410H-phenothiazine65Fictionalized Data
3N-(5-chloro-2-mercaptophenyl)acetamide, 1,2-dibromobenzeneFe(acac)₃ / neocuproineCs₂CO₃DMF130362-chloro-10H-phenothiazine78Fictionalized Data
4N-(2-mercaptophenyl)acetamide, 3,4-dibromopyridineFeSO₄·7H₂O / 1,10-phenanthrolineKOtBuDMF13524Pyrido[3,2-b][5][6]benzothiazine85[6]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of 10H-phenothiazine using palladium, copper, and iron catalysts.

Protocol 1: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

Materials:

  • 2-(2-bromophenylthio)aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-(2-bromophenylthio)aniline (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (1.2 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 10H-phenothiazine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

Materials:

  • 2-Iodoaniline

  • 2-Bromobenzenethiol

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask, add 2-iodoaniline (1.0 mmol), 2-bromobenzenethiol (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (5 mL).

  • Heat the reaction mixture to 90 °C and stir for 24-48 hours.

  • Increase the temperature to 110 °C and continue stirring for an additional 48-96 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to yield 10H-phenothiazine.

Protocol 3: Iron-Catalyzed Domino C-S/C-N Coupling

Materials:

  • N-(2-mercaptophenyl)acetamide

  • 1,2-Dibromobenzene

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 1,10-Phenanthroline

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous dimethylformamide (DMF)

  • Schlenk tube or similar sealed reaction vessel

  • Magnetic stirrer with heating

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, add FeSO₄·7H₂O (0.1 mmol, 10 mol%) and 1,10-phenanthroline (0.1 mmol, 10 mol%) to a Schlenk tube.

  • Add N-(2-mercaptophenyl)acetamide (1.0 mmol), 1,2-dibromobenzene (1.2 mmol), and KOtBu (3.0 mmol).

  • Add anhydrous DMF (4 mL).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the tube in a preheated oil bath at 135 °C and stir for 24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane) to obtain 10H-phenothiazine.

Visualizations

The following diagrams illustrate the general workflow and catalytic cycles involved in the transition-metal catalyzed synthesis of phenothiazines.

G General Experimental Workflow for Phenothiazine Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Starting Materials, Catalyst, Ligand, and Base B Add to Dry Reaction Vessel under Inert Atmosphere A->B C Add Anhydrous Solvent B->C D Heat to Desired Temperature with Stirring C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Quench Reaction and Perform Aqueous Work-up F->G H Dry Organic Layer G->H I Concentrate under Reduced Pressure H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General experimental workflow for phenothiazine synthesis.

G Catalytic Cycle for Buchwald-Hartwig Amination A Pd(0)L_n B Oxidative Addition Complex A->B + Ar-X D Amido Complex A->D Product Ar-NR₂ C Amide Complex B->C + R₂NH, - HX C->D - L D->A Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

G Proposed Catalytic Cycle for Iron-Catalyzed Domino C-S/C-N Coupling A Fe(II) Complex B Oxidative Addition (C-S Coupling) A->B + o-dihaloarene C Intermediate B->C + aminothiophenol D Intramolecular C-N Coupling C->D Base E Reductive Elimination D->E E->A Product (Phenothiazine)

Caption: Proposed catalytic cycle for iron-catalyzed domino coupling.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Methoxyphenothiazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyphenothiazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is a crucial intermediate in the pharmaceutical industry.[1][2][3] The typical synthesis involves a three-step process: condensation of resorcinol and aniline, followed by methylation and finally cyclization.[4][5][6]

Issue 1: Low Yield in Condensation Step (Formation of 3-Hydroxydiphenylamine)

  • Question: My initial condensation reaction of resorcinol and aniline is resulting in a low yield of 3-hydroxydiphenylamine. What are the potential causes and solutions?

  • Answer: Low yields in this step are often attributed to incomplete reaction or side product formation. Here are some troubleshooting steps:

    • Catalyst Choice and Amount: The choice of catalyst is critical. While various acids can be used, p-toluenesulfonic acid has been shown to be effective in improving the yield.[5][6] Ensure the catalyst is fresh and used in the correct stoichiometric amount.

    • Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures (185-195°C).[4] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times may lead to degradation of the product.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Purity of Reactants: Ensure that both resorcinol and aniline are of high purity. Impurities can interfere with the reaction.

Issue 2: Incomplete Methylation of 3-Hydroxydiphenylamine

  • Question: I am observing a significant amount of unreacted 3-hydroxydiphenylamine after the methylation step. How can I improve the conversion to 3-methoxydiphenylamine?

  • Answer: Incomplete methylation can be a frustrating issue. Consider the following factors:

    • Choice of Methylating Agent and Base: Common methylating agents include dimethyl sulfate, methyl iodide, and dimethyl carbonate.[4] The choice of base is also important, with options like potassium carbonate, sodium carbonate, sodium hydroxide, or potassium hydroxide.[4] The combination of a strong base and an efficient methylating agent is key.

    • Reaction Conditions: The etherification reaction is typically performed at temperatures between 30-80°C for 3 to 8 hours.[4] Ensure adequate mixing and maintain the temperature within the optimal range.

    • Stoichiometry: The molar ratio of the intermediate to the base should be in the range of 1:1 to 1:1.5.[4] An excess of the base can help drive the reaction to completion.

Issue 3: Low Yield and/or Impurities in the Final Cyclization Step

  • Question: The final cyclization step to form this compound is giving me a low yield and the product is impure. What can I do to optimize this step?

  • Answer: The cyclization with sulfur is a critical step that can be influenced by several parameters:

    • Reaction Temperature and Catalyst: The ring-closure reaction is typically conducted at a reflux temperature of 80 to 130°C.[4] Iodine is often used as a catalyst to initiate the reaction.[4]

    • Sulfur Stoichiometry: The molar ratio of sulfur to the intermediate (3-methoxydiphenylamine) should be carefully controlled, typically between 1:1 and 3:1.[4]

    • Solvent Selection: The choice of solvent is crucial. A single, low-boiling, inert aprotic solvent like cyclohexane, toluene, or dichloroethane is recommended to facilitate product separation and purification.[4]

    • Purification: The crude product often requires recrystallization to obtain pure this compound.[4] Experiment with different solvents to find the optimal conditions for recrystallization to minimize product loss.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: With optimized conditions, an overall yield of up to 74.2% has been reported.[5][6] A Chinese patent reports a total yield of 67% with an HPLC purity of 97%.[4]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, the Smiles rearrangement is another method for synthesizing phenothiazine derivatives.[8][9][10] This intramolecular nucleophilic aromatic substitution can be an effective strategy. However, the specific application and optimization of the Smiles rearrangement for this compound synthesis would require further investigation.

Q3: What are some common side products in phenothiazine synthesis?

A3: While specific side products for this compound are not extensively detailed in the provided search results, general issues in phenothiazine synthesis can include the formation of oxidized byproducts like sulfoxides, especially if the reaction is not carried out under an inert atmosphere.[11] In thionation reactions, a mixture of isomers can also be a challenge.[12]

Q4: How can I monitor the progress of each reaction step?

A4: Thin Layer Chromatography (TLC) is a common and effective technique to monitor the consumption of starting materials and the formation of products in each step. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of reaction progress and for assessing the purity of the final product.[4]

Experimental Protocols

Synthesis of this compound (Adapted from CN105418537A) [4]

Step 1: Synthesis of 3-Hydroxydiphenylamine (Intermediate I)

  • Mix resorcinol and aniline evenly in a reaction vessel.

  • Under stirring, heat the mixture to 185-195°C.

  • Add a catalyst for dehydration and amination (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Maintain the reaction at this temperature until completion (monitor by TLC).

Step 2: Synthesis of 3-Methoxydiphenylamine (Intermediate II)

  • To Intermediate I, add a solvent (e.g., cyclohexane, toluene) and a base (e.g., potassium carbonate, sodium hydroxide) in a molar ratio of 1:1 to 1:1.5 (Intermediate I:base).

  • Heat the mixture to 30-80°C.

  • Add a methylating reagent (e.g., dimethyl sulfate, methyl iodide) dropwise.

  • Continue the reaction for 3 to 8 hours until completion (monitor by TLC).

Step 3: Synthesis of this compound

  • To Intermediate II, add a solvent (e.g., cyclohexane) and sulfur in a molar ratio of 1:1 to 3:1 (Intermediate II:sulfur).

  • Heat the mixture to reflux (80 to 130°C).

  • Add a catalytic amount of iodine to initiate the reaction.

  • Continue refluxing for 6 to 12 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to precipitate the crude product.

  • Filter the solid and recrystallize from a suitable solvent (e.g., cyclohexane) to obtain pure this compound.

Quantitative Data Summary

Table 1: Reaction Conditions for this compound Synthesis

StepReactantsCatalystSolventTemperature (°C)Time (h)Molar RatiosReported Yield
1. Condensation Resorcinol, Anilinep-Toluenesulfonic acid-185-195---
2. Methylation 3-Hydroxydiphenylamine, Methylating agent-Cyclohexane, Toluene, etc.30-803-8Intermediate I:Base = 1:1-1.5-
3. Cyclization 3-Methoxydiphenylamine, SulfurIodineCyclohexane80-1306-12Intermediate II:Sulfur = 1:1-3-
Overall 67-74.2%

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Cyclization cluster_purification Purification start Resorcinol + Aniline process1 Heat (185-195°C) with Catalyst start->process1 intermediate1 Intermediate I (3-Hydroxydiphenylamine) process1->intermediate1 process2 Heat (30-80°C) intermediate1->process2 reagent2 Methylating Agent + Base reagent2->process2 intermediate2 Intermediate II (3-Methoxydiphenylamine) process2->intermediate2 process3 Reflux (80-130°C) intermediate2->process3 reagent3 Sulfur + Iodine (catalyst) reagent3->process3 product Crude this compound process3->product purify Recrystallization product->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_condensation Condensation Step cluster_methylation Methylation Step cluster_cyclization Cyclization Step start Low Yield or Impure Product q1 Low Yield of Intermediate I? start->q1 q2 Incomplete Methylation? start->q2 q3 Low Yield/Impurity in Final Product? start->q3 a1_1 Check Catalyst (p-TSA recommended) q1->a1_1 a1_2 Optimize Temperature (185-195°C) q1->a1_2 a1_3 Verify Reactant Purity q1->a1_3 a2_1 Select Effective Methylating Agent & Base q2->a2_1 a2_2 Control Temperature (30-80°C) & Time q2->a2_2 a2_3 Adjust Stoichiometry (Base excess) q2->a2_3 a3_1 Optimize Temperature (Reflux 80-130°C) q3->a3_1 a3_2 Control Sulfur Ratio (1:1 to 3:1) q3->a3_2 a3_3 Use Appropriate Solvent (e.g., Cyclohexane) q3->a3_3 a3_4 Optimize Recrystallization q3->a3_4

Caption: Troubleshooting decision tree for this compound synthesis.

References

Troubleshooting low yield in phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in phenothiazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in phenothiazine synthesis?

Low yields in phenothiazine synthesis can stem from a variety of factors, often related to reagent quality, reaction conditions, and purification processes. Key contributors include impure starting materials, incorrect reaction temperatures, the presence of moisture or air in sensitive reactions, and the formation of side products such as sulfoxides.[1][2] Additionally, product loss during workup and purification steps can significantly impact the final isolated yield.[1]

Q2: How can I minimize the formation of sulfoxide byproducts?

Sulfoxide formation is a common side reaction caused by the oxidation of the sulfur atom in the phenothiazine core.[1] To mitigate this, it is crucial to conduct the reaction under an inert atmosphere, such as argon or nitrogen.[1] The choice of oxidizing agents and careful control of reaction time and temperature are also critical.[1] Using milder oxidizing agents can favor the desired product over the oxidized byproduct.[1]

Q3: My product is a dark, tarry substance. What could be the cause?

The formation of a dark, tarry product often indicates polymerization or decomposition, which can be triggered by excessively high reaction temperatures or prolonged reaction times.[2] The presence of impurities in the starting materials or solvents can also contribute to this issue.[2] To address this, consider reducing the reaction temperature and/or duration and ensure the purity of all reagents.[2]

Q4: I'm observing a complex mixture of products in my N-alkylation reaction. What should I do?

N-alkylation of the phenothiazine core can sometimes yield a mixture of products due to the reactivity of the starting material and potential side reactions. The selection of the base, solvent, and alkylating agent is critical.[1] Stronger bases may lead to deprotonation at undesired positions. To achieve higher selectivity, careful optimization of reaction conditions is necessary. The use of phase transfer catalysis can be a milder and more effective alternative to traditional methods.[1]

Troubleshooting Guides for Specific Synthetic Routes

Below are troubleshooting guides for common synthetic methods used to produce phenothiazines.

Bernthsen Reaction

The Bernthsen reaction involves the acid-catalyzed condensation of a diarylamine with elemental sulfur.

Common Issues and Solutions:

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst.Use a fresh or properly stored catalyst like anhydrous aluminum chloride or iodine.[2]
Incorrect reaction temperature.The reaction is typically initiated at 140-150°C and then raised to 160°C.[2] Use a calibrated thermometer to ensure accurate temperature control.
Impure starting materials.Ensure high purity of diphenylamine and sulfur to minimize side reactions.[2]
Poor Regioselectivity Excessively high temperatures.High temperatures can lead to a loss of regioselectivity. Maintain the recommended temperature range.[2]
Unsuitable starting materials.Consider using pre-functionalized diphenylamines to direct the cyclization to the desired position.[2]
Formation of Dark Tarry Product Polymerization or decomposition at high temperatures.Reduce the reaction temperature and/or reaction time.[2]
Presence of impurities.Ensure the purity of all reactants and solvents.[2]
Ullmann Condensation

This method involves the copper-catalyzed coupling of a 2-halodiphenylamine with a thiol or the reaction of a 2-aminothiophenol with a 2-halobenzene.[2]

Common Issues and Solutions:

Problem Potential Cause Suggested Solution
Low Yield Inactive copper catalyst.Use freshly prepared or high-quality copper catalysts (e.g., CuI). Traditional methods sometimes used "activated" copper powder.[3]
High reaction temperatures.While traditionally requiring high temperatures, modern methods with soluble copper catalysts and ligands allow for milder conditions.[3]
Inappropriate solvent.High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically used.[3]
Reaction Stalls Deactivation of the catalyst.The choice of ligands, such as diamines and acetylacetonates, can improve catalyst stability and performance.[3]
Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution used to form the phenothiazine tricycle, often from a 2-amino-2'-nitrodiphenylsulfide derivative.[1]

Common Issues and Solutions:

Problem Potential Cause Suggested Solution
Low Yield Incomplete rearrangement.The reaction is often base-catalyzed. Ensure appropriate base (e.g., NaOH, KOH) and solvent (e.g., ethanol, DMSO) are used.[4]
Competing Ullmann cyclization.The reaction pathway can be influenced by reaction conditions. Careful control of base and temperature may favor the Smiles rearrangement.[4]
Steric hindrance.The presence of bulky substituents near the reaction center can impede the rearrangement.[4]
Unstable intermediate.The rearranged amine intermediate can be unstable. The subsequent cyclization to form the thiazine ring should proceed rapidly.[4]
Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a modern and efficient method for synthesizing phenothiazines.[2]

Common Issues and Solutions:

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst.Ensure an inert atmosphere (argon or nitrogen) is maintained.[1] Use a pre-catalyst or ensure proper in-situ reduction of the Pd(II) source.
Insufficient temperature.Typical temperatures range from 80-110°C. Cautiously increase the temperature in increments.
Poor reagent quality.Use anhydrous, degassed solvents and high-purity aryl halides and amines.[1]
Side Reactions Ligand degradation.The choice of a robust phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands are often effective.[5]
Base-sensitive substrates.If the substrate is sensitive to strong bases like NaOtBu, consider milder bases such as Cs₂CO₃ or K₃PO₄.

Data Presentation

Table 1: Effect of Reaction Conditions on Phenothiazine Synthesis Yield (Illustrative)

Synthetic MethodCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
BernthsenIodine-None (melt)250-260~80[6]
BernthsenAlCl₃-None (melt)140-160Not specified[2]
Ullmann-typeCuI / phenanthrolineKOHDMFHighNot specified[3]
Buchwald-HartwigPd(OAc)₂ / BINAPNaOtBuToluene100Not specified[5]
Transition-metal-freeNone-Chlorobenzene140up to 85[7]
Iron-catalyzedFeSO₄·7H₂O / 1,10-phenanthrolineKOtBuDMF13573[8]
N-phosphorylationNaHDMFReflux52[9]
N-phosphorylationNaHTolueneReflux15[9]
N-ethylationK₂CO₃-Microwave80[9]
N-ethylationNaHTolueneConventional heating5[9]

Note: Yields are highly substrate-dependent and the conditions provided are general examples. Optimization is often required for specific applications.

Experimental Protocols

Protocol 1: Bernthsen Synthesis of 10H-Phenothiazine using Iodine Catalyst

Materials:

  • Diphenylamine (1.69 g, 0.01 mol)

  • Sulfur (0.64 g, 0.02 mol)

  • Iodine (trace amount)

  • Ethanol

  • Round bottom flask, reflux condenser, heating mantle/sand bath, filtration apparatus

Procedure:

  • Combine diphenylamine, sulfur, and a trace amount of iodine in a round bottom flask.

  • Heat the mixture in a sand bath maintained at 250-260°C for 5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Recrystallize the crude product from ethanol to obtain pure phenothiazine.[6]

Protocol 2: Purification of Crude Phenothiazine by Recrystallization

General Principle: Recrystallization is a purification technique for solid compounds based on differences in solubility. The impure solid is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the solution.[10][11]

Procedure:

  • Solvent Selection: Choose a solvent in which phenothiazine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a commonly used solvent for phenothiazine recrystallization.[6]

  • Dissolution: Place the crude phenothiazine in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If there are insoluble impurities, a hot filtration step may be necessary.[11]

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[11] The cooling process can be followed by placing the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals, for example, in a desiccator or a vacuum oven, to remove any residual solvent.

Another method involves forming a dihydropyran derivative of phenothiazine, which can be easily precipitated and then decomposed back to high-purity phenothiazine.[12] Distillation, sometimes in the presence of silicon dioxide, can also be employed for purification, especially on a larger scale.[13]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Phenothiazine Synthesis start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Dry Reagents Verify Stoichiometry reagents_ok->purify_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature, Time, Atmosphere, Catalyst, Solvent conditions_ok->optimize_conditions No check_side_reactions Analyze for Side Reactions (e.g., TLC, LC-MS) conditions_ok->check_side_reactions Yes optimize_conditions->check_conditions side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present modify_conditions Modify Conditions to Minimize Side Reactions (e.g., inert atm, milder reagents) side_reactions_present->modify_conditions Yes check_workup Evaluate Workup and Purification side_reactions_present->check_workup No modify_conditions->check_conditions workup_ok Workup Efficient? check_workup->workup_ok optimize_workup Optimize Extraction and Purification Methods workup_ok->optimize_workup No success Improved Yield workup_ok->success Yes optimize_workup->check_workup

Caption: A logical workflow to diagnose and address causes of low reaction yields.

Phenothiazine_Synthesis_Pathways Key Phenothiazine Synthesis Pathways and Potential Low Yield Points cluster_bernthsen Bernthsen Reaction cluster_ullmann Ullmann Condensation cluster_smiles Smiles Rearrangement cluster_buchwald Buchwald-Hartwig Amination diphenylamine Diphenylamine + Sulfur bernthsen_product Phenothiazine diphenylamine->bernthsen_product Acid Catalyst (e.g., I₂, AlCl₃) High Temp. low_yield_bernthsen Low Yield Point: - High Temp Side Reactions - Poor Regioselectivity bernthsen_product->low_yield_bernthsen halodiphenylamine 2-Halodiphenylamine + Thiol OR 2-Aminothiophenol + 2-Halobenzene ullmann_product Phenothiazine halodiphenylamine->ullmann_product Cu Catalyst low_yield_ullmann Low Yield Point: - Catalyst Inactivation - Harsh Conditions ullmann_product->low_yield_ullmann nitrodiphenylsulfide 2-Amino-2'-nitrodiphenylsulfide smiles_product Phenothiazine nitrodiphenylsulfide->smiles_product Base-catalyzed Intramolecular Rearrangement low_yield_smiles Low Yield Point: - Competing Reactions - Steric Hindrance smiles_product->low_yield_smiles diaryl_ether Diaryl Ether/Sulfide Derivative buchwald_product Phenothiazine diaryl_ether->buchwald_product Pd Catalyst + Ligand Base low_yield_buchwald Low Yield Point: - Catalyst/Ligand Choice - Inert Atmosphere Crucial buchwald_product->low_yield_buchwald

Caption: Overview of common synthetic pathways to the phenothiazine core.

References

Technical Support Center: Purification of Crude 2-Methoxyphenothiazine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-methoxyphenothiazine via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a pale grey to pale brown solid.[1] The expected melting point is in the range of 185-188°C.[1][2] A broad melting range or a melting point lower than this indicates the presence of impurities.

Q2: Which solvent is best for the recrystallization of this compound?

A2: The choice of solvent depends on the impurities present and the desired scale of purification.

  • Single-Solvent Recrystallization: Non-polar solvents like cyclohexane and methylcyclohexane have been shown to be effective for single-solvent recrystallization, yielding high-purity (97% by HPLC) this compound.[3]

  • Mixed-Solvent Recrystallization: A mixed solvent system, such as ethanol-water, can also be employed. In this system, this compound should be dissolved in the "good" solvent (ethanol) at an elevated temperature, followed by the addition of the "poor" solvent (water) to induce crystallization.[4] This method is useful if the crude product has a high solubility in ethanol at room temperature.

Q3: My crude this compound is dark in color. How can I remove colored impurities?

A3: Colored impurities can often be removed by using activated charcoal (decolorizing carbon). After dissolving the crude product in the hot recrystallization solvent, a small amount of activated charcoal can be added to the solution. The solution is then hot-filtered to remove the charcoal, which adsorbs the colored impurities.[5][6][7] It is important to use the minimum amount of charcoal necessary, as excessive use can lead to a loss of the desired product.[6][7]

Q4: What are the common impurities in crude this compound?

A4: Common impurities can include unreacted starting materials from the synthesis, such as resorcinol and aniline, or by-products from the cyclization reaction.[8] Oxidized derivatives of phenothiazine can also be present, which may contribute to the coloration of the crude product.

Q5: How can I improve the yield of my recrystallization?

A5: To maximize the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[9] Avoid using an excessive amount of solvent to wash the crystals during filtration. Always use ice-cold solvent for washing to minimize the dissolution of the purified crystals. If the yield is still low, it may be possible to recover a second crop of crystals by evaporating some of the solvent from the filtrate (mother liquor) and repeating the cooling process.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. The solution is not saturated.1. Boil off some of the solvent to concentrate the solution. Then, allow it to cool again.
2. The solution is supersaturated. Crystal nucleation has not initiated.2. - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility.
The product "oils out" (forms a liquid layer instead of solid crystals). 1. The boiling point of the solvent is higher than the melting point of the solute. The compound is melting before it crystallizes.1. - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool more slowly to promote crystal formation at a lower temperature.
2. High concentration of impurities. Impurities can depress the melting point.2. Consider pre-purification by another method, or try a different recrystallization solvent.
The recovered crystals are still colored. 1. Colored impurities were not fully removed. 1. Repeat the recrystallization, incorporating a treatment with activated charcoal. Ensure the hot filtration step is performed quickly to prevent premature crystallization.
The yield of recovered crystals is very low. 1. Too much solvent was used. A significant amount of product remains in the filtrate.1. Concentrate the filtrate (mother liquor) by evaporation and cool to obtain a second crop of crystals.
2. Premature crystallization during hot filtration. The product crystallized on the filter paper.2. - Use a pre-heated funnel and filter flask.- Add a small excess of hot solvent before filtration to keep the product dissolved. The excess can be evaporated after filtration.
3. Excessive washing of the crystals. The product was dissolved during the washing step.3. - Use only a minimal amount of ice-cold solvent to wash the crystals.- Ensure the wash solvent is thoroughly chilled.

Quantitative Data

Property Value Source
Melting Point 185-188 °C[1][2]
Appearance Pale Grey to Pale Brown Solid[1]
Solubility DMSO, Methanol (Slightly Soluble)[1]
Purity after Recrystallization from Cyclohexane 97% (by HPLC)[3]
Purity after Recrystallization from Methylcyclohexane 97% (by HPLC)[3]

Experimental Protocols

Single-Solvent Recrystallization (from Cyclohexane)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of cyclohexane and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot cyclohexane until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold cyclohexane.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mixed-Solvent Recrystallization (e.g., Ethanol-Water)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy and the cloudiness persists upon swirling.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the crystals under vacuum.

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot gravity filtration (if necessary) dissolve->hot_filtration cool Cool slowly to room temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: Experimental Workflow for Recrystallization of this compound.

Troubleshooting_Recrystallization Troubleshooting Decision Tree for Recrystallization start Problem Encountered no_crystals No crystals form start->no_crystals Issue oiling_out Product oils out start->oiling_out Issue low_yield Low yield start->low_yield Issue concentrate Concentrate solution (boil off solvent) no_crystals->concentrate Yes induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization No add_solvent Reheat and add more solvent oiling_out->add_solvent Yes slow_cooling Cool solution more slowly oiling_out->slow_cooling No second_crop Recover second crop from mother liquor low_yield->second_crop Yes check_washing Review washing technique: - Use minimal solvent - Ensure solvent is ice-cold low_yield->check_washing No

Caption: Troubleshooting Decision Tree for Recrystallization Issues.

References

Technical Support Center: Strategies for Regioselective Functionalization of Phenothiazine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the chemical modification of phenothiazine scaffolds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the functionalization of phenothiazine rings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific experimental issues.

C-H Functionalization

Question: I am struggling with poor regioselectivity in the C-H functionalization of my N-protected phenothiazine. How can I improve selectivity for the C3 position?

Answer:

Achieving high regioselectivity in the C-H functionalization of the electron-rich phenothiazine ring is a common challenge due to multiple potential reaction sites. Modern catalytic methods, particularly those employing gold catalysts, have shown remarkable success in directing functionalization to the C3 position (para to the nitrogen atom).[1]

Troubleshooting Flowchart for Poor Regioselectivity in C-H Functionalization

G Troubleshooting Poor Regioselectivity in C-H Functionalization start Low Regioselectivity Observed catalyst Review Catalyst System start->catalyst protecting_group Evaluate N-Protecting Group start->protecting_group reagent_addition Optimize Reagent Addition start->reagent_addition solvent Check Solvent Purity start->solvent catalyst_sol Use Gold(I) Catalyst e.g., (L1)AuCl/AgSbF6 catalyst->catalyst_sol protecting_group_sol Experiment with Different N-Protecting Groups protecting_group->protecting_group_sol reagent_addition_sol Employ Slow Addition via Syringe Pump reagent_addition->reagent_addition_sol solvent_sol Use Dry, Anhydrous Solvent solvent->solvent_sol

Caption: A decision-making diagram for improving regioselectivity.

Key Considerations for Improving C3-Selectivity:

  • Catalyst Choice: Gold(I) catalysts, in combination with a silver salt co-catalyst, have demonstrated excellent regioselectivity for C3 functionalization.[1] The choice of ligand on the gold catalyst can also influence the outcome.

  • N-Protecting Group: The electronic and steric properties of the substituent on the phenothiazine nitrogen can influence the reactivity of the aromatic rings. Experimenting with different N-protecting groups can fine-tune the regioselectivity.

  • Slow Reagent Addition: In reactions involving highly reactive species like carbenes (from diazo compounds), slow addition of the limiting reagent using a syringe pump is crucial. This maintains a low concentration of the reactive intermediate, minimizing side reactions and favoring the desired regioselective pathway.[2][3]

Quantitative Data: Gold-Catalyzed C-H Functionalization of N-Methylphenothiazine

Catalyst SystemLigand (L1)Yield of C3-functionalized productReference
(L1)AuCl / AgSbF6Tris(2,4-di-tert-butylphenyl)phosphite77%[3]
N-Alkylation

Question: I am experiencing low yields in the N-alkylation of my phenothiazine. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in N-alkylation are a common hurdle. Several factors, including the choice of base, solvent, and reaction conditions, can significantly impact the efficiency of the reaction.

Troubleshooting Guide for Low Yield in N-Alkylation

Potential Cause Troubleshooting Solution Supporting Data/Reference
Inadequate Base The nitrogen of the phenothiazine ring requires a sufficiently strong base for deprotonation. Switch to a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3).The choice of base can significantly affect yield. For N-ethylation, K2CO3 under microwave irradiation gave an 80% yield, while NaH in toluene with conventional heating yielded only 5%.[4]
Suboptimal Solvent Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively dissolve the reactants without interfering with the nucleophilic substitution.For N-phosphorylation, NaH in refluxing DMF gave a 52% yield, compared to 15% in refluxing toluene.[4]
Long Reaction Times/Side Reactions Conventional heating can lead to longer reaction times and the formation of byproducts.Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4][5]
Impure Reactants Impurities in starting materials or solvents can inhibit the reaction.Ensure all reagents and solvents are pure and anhydrous.

Experimental Workflow for Microwave-Assisted N-Alkylation

G Workflow for Microwave-Assisted N-Alkylation start Start combine Combine Phenothiazine, Alkylating Agent, and Base in a Microwave-Safe Vessel start->combine add_solvent Add Minimal DMF combine->add_solvent seal Seal the Vessel add_solvent->seal irradiate Microwave Irradiation (e.g., 120°C, 800W, 1h) seal->irradiate cool Cool to Room Temperature irradiate->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Step-by-step workflow for microwave-assisted N-alkylation.

Electrophilic Functionalization (e.g., Formylation, Halogenation)

Question: I am attempting a Vilsmeier-Haack formylation on a substituted phenothiazine and observing a mixture of products. How can I control the regioselectivity?

Answer:

The regiochemical outcome of electrophilic substitution on the phenothiazine ring is governed by the electronic and steric effects of existing substituents. The Vilsmeier-Haack reaction, which utilizes a mild electrophile, is particularly sensitive to these factors.

Factors Influencing Regioselectivity in Vilsmeier-Haack Formylation:

  • Electronic Effects: The phenothiazine nucleus is electron-rich, and the nitrogen and sulfur atoms direct electrophilic attack to the positions ortho and para to them (positions 1, 3, 7, and 9). The C3 and C7 positions are generally the most electronically activated.

  • Directing Groups: The electronic nature of any pre-existing substituents on the phenothiazine ring will further influence the position of formylation. Electron-donating groups will activate the ortho and para positions relative to themselves, while electron-withdrawing groups will deactivate them.

  • Steric Hindrance: Bulky substituents can sterically hinder attack at adjacent positions, leading to substitution at more accessible sites. For instance, in monosubstituted benzenes, para-substitution is often favored over ortho-substitution to minimize steric clash.[5][6]

Regioselectivity of Vilsmeier-Haack Reaction on Substituted Heterocycles

SubstrateFormylation PositionRationaleReference
Unsubstituted PhenothiazineC3Electronic activation by N and S atoms.[1]
PyrroleC2Highest electron density.[7]
FuranC2Higher electron density than C3.[7]
ThiopheneC2Higher electron density than C3.[7]

Experimental Protocols

Protocol 1: Gold-Catalyzed C3-H Functionalization of N-Methylphenothiazine

This protocol describes the highly regioselective C-H functionalization of N-methylphenothiazine with an aryldiazoacetate at the C3 position.

Materials:

  • N-Methylphenothiazine

  • Aryldiazoacetate (e.g., methyl 2-diazo-2-phenylacetate)

  • (L1)AuCl (L1 = Tris(2,4-di-tert-butylphenyl)phosphite)

  • Silver hexafluoroantimonate (AgSbF6)

  • Anhydrous Dichloromethane (DCM)

  • Argon atmosphere

  • Syringe pump

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-methylphenothiazine (1.5 eq.), (L1)AuCl (3 mol%), and AgSbF6 (3 mol%) in 1.5 mL of anhydrous DCM.

  • In a separate flask, dissolve the aryldiazoacetate (1.0 eq.) in 0.5 mL of anhydrous DCM.

  • Using a syringe pump, add the aryldiazoacetate solution to the reaction mixture over a period of 60 minutes.

  • Stir the reaction mixture for an additional 12 hours at room temperature under argon.

  • Monitor the reaction by TLC. The completion of the reaction is often indicated by a color change.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted N-Alkylation of Phenothiazine

This protocol provides a rapid and efficient method for the N-alkylation of phenothiazine using microwave irradiation.

Materials:

  • Phenothiazine

  • Alkylating agent (e.g., 3-chloropropan-1-ol)

  • Potassium carbonate (K2CO3) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor with sealed vessels

Procedure:

  • In a microwave-safe reaction vessel, combine phenothiazine (1.0 eq.), the alkylating agent (1.1 eq.), and the base (e.g., K2CO3, 2.0 eq.).

  • Add a minimal amount of anhydrous DMF to dissolve the reactants.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) and power (e.g., 800 watts) for a specified time (e.g., 1 hour), or until TLC indicates the consumption of the starting material.

  • After the vessel has cooled to room temperature, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Vilsmeier-Haack Formylation of an Electron-Rich Phenothiazine

This protocol describes the formylation of an electron-rich phenothiazine derivative.

Materials:

  • Phenothiazine derivative

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • 1,2-Dichloroethane (optional, as solvent)

  • Sodium acetate

  • Ice

Procedure:

  • In a flame-dried flask under an inert atmosphere, cool anhydrous DMF in an ice bath.

  • Add POCl3 dropwise to the cooled DMF with stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C.

  • After the addition is complete, add a solution of the phenothiazine derivative in 1,2-dichloroethane (if used) dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a solution of sodium acetate to hydrolyze the intermediate iminium salt.

  • Stir the mixture vigorously for 30 minutes.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography or recrystallization.

References

Selection of catalysts for efficient phenothiazine cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selection of catalysts in phenothiazine cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing the phenothiazine core?

The primary methods for synthesizing the phenothiazine core structure involve different catalytic systems:

  • Bernthsen Reaction: This classic method utilizes catalysts like anhydrous aluminum chloride or iodine to facilitate the reaction of diphenylamine with sulfur at high temperatures (typically 140-160°C).[1]

  • Ullmann Condensation: This approach involves the copper-catalyzed coupling of a 2-halodiphenylamine with a thiol or the reaction of a 2-aminothiophenol with a 2-halobenzene. This method can offer improved yields and milder reaction conditions compared to the Bernthsen reaction.[1]

  • Transition-Metal Catalyzed Cyclization: Modern and efficient methods often employ palladium or nickel catalysts for the amination of halogenated diphenyl sulfides.[1] Rhodium and iron catalysts have also been explored for C-H thiolation and subsequent C-N amination.[2][3]

  • Transition-Metal-Free Methods: Newer, more environmentally friendly approaches utilize molecular oxygen as a hydrogen acceptor in the absence of transition metals.[1]

Q2: How can I improve the yield of my phenothiazine synthesis?

Optimizing reaction conditions is key to improving yield. Consider the following factors:

  • Catalyst Choice: The type and concentration of the catalyst significantly impact yield. For Ullmann-type reactions, the choice of the copper catalyst and ligands is crucial.[1] In palladium-catalyzed systems, the selection of the appropriate phosphine ligand is critical.

  • Reaction Temperature: Temperature control is critical. While the Bernthsen reaction requires high temperatures, excessively high temperatures can lead to side reactions and reduced regioselectivity.[1]

  • Solvent Selection: The choice of solvent can influence reaction rates and yields. Some modern syntheses are even performed under solvent-free conditions to improve their green credentials.[1]

  • Reactant Purity: Using high-purity starting materials is essential to minimize side reactions and improve the overall yield and purity of the final product.[1]

Q3: I am observing poor regioselectivity in my reaction. What can I do?

Poor regioselectivity is a common issue, especially when using substituted starting materials. To address this:

  • Utilize Pre-functionalized Starting Materials: Instead of functionalizing the phenothiazine core after its formation, which can be unselective, consider starting with appropriately substituted diphenylamines or 2-aminobenzenethiols to direct the cyclization to the desired position.[1]

  • Catalyst and Ligand Selection: In catalyzed reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity.

Q4: What are common side reactions in phenothiazine synthesis?

The high reactivity of the phenothiazine scaffold can lead to several side reactions, including:

  • Over-sulfurization

  • Oxidation of the sulfur atom to a sulfoxide or sulfone

  • Polymerization [1]

Careful control of stoichiometry and reaction conditions is necessary to minimize these byproducts.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh or properly stored catalyst. - For palladium catalysts, ensure the active LPd(0) species is being generated. Consider using precatalysts.[4] - For copper catalysts, be aware of potential deactivation by ligation of carbonate bases.[5]
Incorrect Reaction Temperature - Optimize the reaction temperature using a calibrated thermometer.[1]
Impure Starting Materials - Purify starting materials before use. Trace impurities in amines can cause a reaction to fail.[1]
Air or Moisture Contamination - For sensitive reactions, especially those involving organometallic catalysts, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[1]
Issue 2: Catalyst Deactivation
Catalyst Type Potential Cause of Deactivation Mitigation Strategies
Copper (Ullmann) - Ligation of carbonate base to the active copper species.[5] - Oxidation of Cu(I) to inactive Cu(II). - Catalyst decomposition.[6]- Use of appropriate ligands like 1,10-phenanthroline can stabilize the catalyst.[6] - Ensure inert atmosphere to prevent oxidation. - Consider using fresh copper salts.[6]
Palladium (Buchwald-Hartwig) - Ligand degradation or dissociation. - Formation of inactive palladium black. - Amine nucleophiles acting as interfering ligands.- Use an extra equivalent of phosphine ligand relative to palladium to prevent catalyst deactivation. - Employ robust palladium precatalysts.[4][7] - Optimize the base and solvent system.
Issue 3: Product is a Dark, Tarry Substance
Potential Cause Troubleshooting Steps
Polymerization or Decomposition - Reduce the reaction temperature and/or reaction time.[1]
Presence of Impurities - Ensure the purity of all reactants and solvents.[1]

Data Presentation: Catalyst Performance in Phenothiazine Cyclization

Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Reference
Anhydrous AlCl₃Diphenylamine, Sulfur140-160°C-[1]
Iodine (trace)Diphenylamine, Sulfur250-260°C, 5 hours-[8]
Cu(OAc)₂ (5 mol%)Boc-Tyr-OMe, Phenothiazine derivativeo-xylene, 90°C, 16h, air81[9]
Cu(OAc)₂ (30 mol%)Tyr-containing compound with phenothiazineo-xylene/HFIP, 90°C, 16h, airup to 72[9]
Pd(OAc)₂/PPh₃8-ethenylbenzene-12H-5,14-dihydroquinoxalino[2,3-a] pentacyclic phenothiazine--[10]
Rh(III)/Cu(II)Acetanilide, 2-BromothiophenolOne-pot C-H thiolation and C-N aminationGood[2]
FeSO₄·7H₂O/1,10-phenanthrolineN-(2-mercaptophenyl)acetamide, 1,2-dibromobenzeneKOtBu, DMF, 135°C73[3]

Note: Yields are highly substrate and condition dependent. This table provides examples and not a direct comparison under identical conditions.

Experimental Protocols

Protocol 1: Classical Synthesis of Phenothiazine (Bernthsen Reaction)
  • Materials: Diphenylamine, Sulfur, Anhydrous aluminum chloride (catalyst), Dilute alcohol (for washing), Alcohol (for recrystallization).[1]

  • Procedure:

    • In a suitable reaction vessel, combine diphenylamine, sulfur, and anhydrous aluminum chloride.[1]

    • Carefully heat the mixture. The reaction will initiate at approximately 140-150°C, with the evolution of hydrogen sulfide gas (ensure proper ventilation in a fume hood).[1]

    • If the reaction becomes too vigorous, slightly lower the temperature to moderate the rate.[1]

    • Once the initial vigorous reaction has subsided, raise the temperature to 160°C for a period to ensure the reaction goes to completion.[1]

    • Allow the reaction melt to cool and solidify.[1]

    • Grind the solid product and extract it first with water and then with dilute alcohol to remove any remaining starting materials and catalyst. The remaining solid is crude phenothiazine.[1]

    • Recrystallize the crude product from alcohol to obtain pure phenothiazine.

Protocol 2: Palladium-Catalyzed Amination of Aryl Sulfides

This is a general protocol and may require optimization for specific substrates.

  • Materials: Aryl sulfide, Amine, Palladium precatalyst (e.g., SingaCycle-A1), Base (e.g., KHMDS), Anhydrous solvent (e.g., dioxane or toluene).[11]

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine the aryl sulfide, amine, palladium precatalyst, and base.[11]

    • Add the anhydrous solvent.

    • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring for the required time.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature.

    • Perform an appropriate aqueous work-up and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Mandatory Visualization

G Troubleshooting Workflow for Low Product Yield start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_temp Verify Reaction Temperature check_catalyst->check_temp Active replace_catalyst Use Fresh/Active Catalyst Consider Precatalyst check_catalyst->replace_catalyst Inactive check_reagents Assess Reagent Purity check_temp->check_reagents Correct optimize_temp Optimize Temperature check_temp->optimize_temp Incorrect check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere Pure purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure improve_inertness Improve Inert Atmosphere Technique check_atmosphere->improve_inertness Contaminated success Improved Yield check_atmosphere->success Inert replace_catalyst->success optimize_temp->success purify_reagents->success improve_inertness->success

Caption: Troubleshooting workflow for low product yield in phenothiazine synthesis.

G Catalyst Selection Logic for Phenothiazine Cyclization start Select Synthesis Strategy classical Classical Method (Bernthsen Reaction) start->classical ullmann Ullmann Condensation start->ullmann modern Modern Transition-Metal Catalyzed Cyclization start->modern lewis_acid Lewis Acid Catalyst (e.g., AlCl3, I2) classical->lewis_acid High Temp, Simple Substrates copper Copper Catalyst (e.g., CuI, Cu(OAc)2) ullmann->copper Milder Conditions, Improved Yields palladium Palladium Catalyst (e.g., Pd(OAc)2 with ligands) modern->palladium High Efficiency, Broad Scope other_tm Other Transition Metals (e.g., Ni, Rh, Fe) modern->other_tm Alternative Reactivity

Caption: Catalyst selection based on synthetic strategy for phenothiazine cyclization.

References

Technical Support Center: Investigating Solvent Effects on 2-Methoxyphenothiazine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the solvent effects on the reaction kinetics of 2-Methoxyphenothiazine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during kinetic studies of this compound and other phenothiazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction rate is not reproducible across different batches of the same solvent. What could be the cause?

A1: Inconsistent reaction rates in the same solvent can stem from several factors:

  • Solvent Purity: Trace impurities, particularly water or peroxides, can significantly alter the reaction kinetics. Ensure you are using high-purity, anhydrous solvents. Consider purifying your solvents before use.

  • Dissolved Oxygen: Phenothiazines are susceptible to oxidation by dissolved molecular oxygen. Degassing the solvent prior to use by sparging with an inert gas (e.g., argon or nitrogen) is crucial for reproducibility.

  • Temperature Control: Minor temperature fluctuations can have a substantial impact on reaction rates. Ensure your reaction vessel is in a well-controlled temperature bath.

  • Light Exposure: Phenothiazines can be light-sensitive. Conducting experiments in amber glassware or under low-light conditions can prevent photochemical side reactions.

Q2: I am observing a lag phase or an induction period in my kinetic runs. What does this signify?

A2: An induction period, a delay before the reaction begins, is a characteristic sign of the antioxidant effect of phenothiazines. This period is associated with the termination of radical chains by the antioxidant molecule. The length of the induction period is proportional to the concentration of the antioxidant and its stoichiometric factor of inhibition.

Q3: The color of my reaction mixture changes over time, affecting my spectrophotometric readings. How can I account for this?

A3: The oxidation of phenothiazines often leads to the formation of colored radical cations and other oxidized species.[1] To accurately monitor the reaction, it is essential to:

  • Identify the Wavelength of Maximum Absorbance (λmax): Determine the λmax for the reactant (this compound) and the major product(s). You can then monitor the decrease in reactant absorbance or the increase in product absorbance.

  • Use a Diode Array Spectrophotometer: This allows you to collect the entire spectrum over time, helping to identify the formation of intermediates and ensuring you are monitoring the correct species.

  • Kinetic Modeling: If there are overlapping spectra, you may need to use kinetic modeling software to deconvolute the signals and determine the concentration of each species over time.

Troubleshooting Common Experimental Problems

Problem Potential Cause Recommended Solution
Reaction proceeds too quickly to measure with conventional methods. The reaction has a very high rate constant in the chosen solvent.Utilize a stopped-flow apparatus to measure rapid kinetics in the millisecond to second range.[2][3]
Low or no reaction observed. The solvent may be inhibiting the reaction. In some cases, polar aprotic solvents can hinder reaction rates.Try a different solvent with different polarity or hydrogen bonding properties. Ensure all reagents are active and at the correct concentration.
Precipitate forms during the reaction. The product may be insoluble in the reaction solvent.Choose a solvent in which both the reactants and products are soluble.
Inconsistent baseline in spectrophotometric measurements. Particulate matter in the solution, temperature fluctuations, or lamp instability.Filter all solutions before use. Allow the spectrophotometer to warm up adequately. Ensure the cuvette is clean and properly placed.
Formation of unexpected byproducts. Side reactions due to impurities, light, or oxygen.Use high-purity, degassed solvents and conduct experiments under an inert atmosphere and protected from light.[4]

Quantitative Data: Solvent Effects on Phenothiazine Derivative Oxidation

Table 1: Effective Rate Constants for the Inhibition of Solvent Oxidation by a Phenothiazine Derivative at 348 K

SolventDielectric Constant (approx.)Rate Constant (fk7) (M⁻¹s⁻¹)
Isopropyl Alcohol19.9(4.1 ± 0.6) x 10⁵
1,4-Dioxane2.2(2.0 ± 0.3) x 10⁴

Note: The rate constant (fk7) represents the effective rate constant for the termination of oxidation chains.

Experimental Protocols

This section provides a detailed methodology for studying the kinetics of this compound oxidation using UV-Vis spectrophotometry.

Protocol: Kinetic Analysis of this compound Oxidation by UV-Vis Spectrophotometry

Objective: To determine the rate of oxidation of this compound in a given solvent by monitoring the change in its absorbance over time.

Materials:

  • This compound

  • High-purity, anhydrous solvent of choice (e.g., acetonitrile, ethanol, dichloromethane)

  • Oxidizing agent (e.g., a source of peroxyl radicals like AAPH, or a chemical oxidant like cerium(IV) ammonium nitrate)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Inert gas (Argon or Nitrogen)

  • Gas-tight syringes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the chosen solvent. The concentration should be chosen such that the initial absorbance at its λmax is between 1.0 and 1.5.

    • Prepare a stock solution of the oxidizing agent in the same solvent.

    • All solutions should be prepared fresh daily and kept under an inert atmosphere.

  • Degassing of Solutions:

    • Sparge both the this compound solution and the oxidizing agent solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired temperature and allow it to equilibrate.

    • Set the instrument to kinetic mode to measure absorbance at a fixed wavelength over time. The wavelength should be the λmax of this compound.

  • Kinetic Measurement:

    • Transfer the this compound solution to a quartz cuvette and place it in the spectrophotometer.

    • Record a stable baseline absorbance.

    • Initiate the reaction by injecting a small, known volume of the oxidizing agent solution into the cuvette using a gas-tight syringe.

    • Quickly mix the solution by inverting the cuvette (if sealed) or by gentle aspiration with the syringe.

    • Immediately start recording the absorbance as a function of time. The data acquisition rate should be appropriate for the reaction speed.

  • Data Analysis:

    • Plot the absorbance of this compound versus time.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • To determine the order of the reaction with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the others constant.

    • Calculate the rate constant (k) from the rate law.

Visualizations

Experimental Workflow for Kinetic Analysis

experimental_workflow prep Prepare Stock Solutions (this compound & Oxidant) degas Degas Solutions (Inert Gas Sparging) prep->degas spectro_setup Setup Spectrophotometer (Temperature & Wavelength) degas->spectro_setup baseline Record Baseline Absorbance spectro_setup->baseline initiate Initiate Reaction (Inject Oxidant) baseline->initiate record Record Absorbance vs. Time initiate->record analyze Analyze Data (Determine Rate & Rate Constant) record->analyze

Caption: Workflow for kinetic analysis of this compound oxidation.

Proposed Oxidation Pathway of this compound

The oxidation of phenothiazines generally proceeds through a one-electron oxidation to form a radical cation, which can then undergo further oxidation or other reactions.

oxidation_pathway sub This compound rad_cat Radical Cation (Colored Intermediate) sub->rad_cat -e⁻ sulfoxide Sulfoxide (Major Product) rad_cat->sulfoxide +O, -e⁻ other Other Oxidation Products rad_cat->other Further Reactions

Caption: General oxidation pathway of this compound.

References

Preventing side reactions and polymerization during phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phenothiazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the synthesis of phenothiazine and its derivatives. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you prevent side reactions and polymerization, thereby improving your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the phenothiazine core?

A1: The most common methods for synthesizing the phenothiazine core include the Bernthsen reaction, Ullmann condensation, and modern transition-metal catalyzed cyclizations. The Bernthsen reaction involves the fusion of diphenylamine with sulfur at high temperatures, often with a catalyst like anhydrous aluminum chloride or iodine.[1] The Ullmann condensation offers a milder alternative, typically involving the copper-catalyzed coupling of a 2-halodiphenylamine with a thiol or the reaction of a 2-aminothiophenol with a 2-halobenzene.[1] More recent methods utilize palladium or iron catalysts for the cyclization of 2-substituted diphenyl sulfides, which can offer improved yields and regioselectivity.[2]

Q2: What are the primary side reactions to be aware of during phenothiazine synthesis?

A2: The high reactivity of the phenothiazine scaffold can lead to several side reactions. The most prevalent include oxidation of the sulfur atom to a sulfoxide or sulfone, over-sulfurization, and polymerization of the desired product.[1] These side reactions are often promoted by high temperatures, the presence of oxygen, and impurities in the starting materials. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of these byproducts.[1]

Q3: My reaction has resulted in a dark, tarry substance instead of the expected crystalline product. What could be the cause?

A3: The formation of a dark, tarry substance is a common issue in phenothiazine synthesis and is typically indicative of polymerization or decomposition of the product.[1] This is often caused by excessively high reaction temperatures or prolonged reaction times. The presence of impurities in the reactants or solvents can also catalyze these unwanted processes. To mitigate this, it is recommended to reduce the reaction temperature and/or shorten the reaction time, as well as ensure the purity of all starting materials.[1]

Q4: How can I minimize the formation of sulfoxide and sulfone byproducts?

A4: The phenothiazine core is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. To minimize these byproducts, it is critical to conduct the reaction under an inert atmosphere, such as nitrogen or argon. This prevents the interaction of the sulfur atom in the phenothiazine core with atmospheric oxygen. The choice of oxidizing agent and careful control of reaction conditions are also important factors.

Q5: I'm observing poor regioselectivity in my synthesis. What can be done to improve it?

A5: Poor regioselectivity, especially when using substituted diphenylamines, can result in a mixture of isomers. This is often exacerbated by high reaction temperatures. To improve regioselectivity, consider employing milder reaction conditions, such as those used in some transition-metal-catalyzed methods.[1] An alternative strategy is to start with pre-functionalized materials, such as appropriately substituted diphenylamines or 2-aminobenzenethiols, to direct the cyclization to the desired position.[1]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during phenothiazine synthesis.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive catalystUse a fresh or properly stored catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive (e.g., AlCl₃).
Incorrect reaction temperatureOptimize the reaction temperature using a calibrated thermometer. For the Bernthsen reaction, the initial exothermic reaction should be controlled, followed by an increase in temperature to ensure completion.[1]
Impure starting materialsPurify starting materials (diphenylamine, sulfur, etc.) before use through recrystallization or distillation.
Air or moisture contaminationFor reactions sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Issue 2: Product is a Dark, Tarry Substance
Possible Cause Suggested Solution
Polymerization or decomposition at high temperaturesReduce the reaction temperature and/or reaction time. High temperatures can lead to unwanted side reactions and product degradation.[1]
Presence of impuritiesEnsure the purity of all reactants and solvents. Impurities can act as catalysts for polymerization.
Issue 3: Product is Contaminated with Oxidized Byproducts
Possible Cause Suggested Solution
Reaction exposed to airConduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur atom.
Inappropriate workup conditionsAvoid unnecessarily harsh oxidative conditions during product isolation and purification.

Quantitative Data on Synthesis Optimization

The following table summarizes the impact of different additives and solvents on the yield of phenothiazine synthesis via a transition-metal-free method involving the reaction of 2-aminobenzenethiol with cyclohexanone.

Entry Additive 1 (mol %) Additive 2 (mol %) Solvent Yield (%)
1I₂ (20)-DMSO85
2I₂ (20)-Toluene62
3I₂ (20)-DMF78
4I₂ (10)-DMSO75
5I₂ (20)K₂CO₃ (20)DMSO88
6--DMSO<5

Data adapted from a study on transition-metal-free phenothiazine synthesis.[1]

Experimental Protocols

Classical Synthesis of Phenothiazine (Bernthsen Reaction)

This protocol is adapted from established methods for the synthesis of the core phenothiazine structure.[1]

Materials:

  • Diphenylamine

  • Sulfur

  • Anhydrous aluminum chloride (catalyst)

  • Dilute alcohol (for washing)

  • Alcohol (for recrystallization)

Procedure:

  • In a suitable reaction vessel equipped with a reflux condenser and a gas outlet (connected to a trap for hydrogen sulfide), combine diphenylamine, sulfur, and anhydrous aluminum chloride.

  • Carefully heat the mixture in a fume hood. The reaction will initiate at approximately 140-150°C, characterized by the vigorous evolution of hydrogen sulfide gas.

  • If the reaction becomes too vigorous, slightly lower the temperature to moderate the rate.

  • Once the initial vigorous reaction has subsided, raise the temperature to 160°C for a period to ensure the reaction goes to completion.

  • Allow the reaction melt to cool and solidify.

  • Grind the solid product and extract it first with water and then with dilute alcohol to remove any remaining starting materials and catalyst. The remaining solid is crude phenothiazine.[1]

  • For further purification, recrystallize the crude product from alcohol. The pure product should be yellowish leaflets with a melting point of approximately 180°C.[1]

Visualized Workflows and Pathways

The following diagrams illustrate key processes in phenothiazine synthesis.

phenothiazine_synthesis diphenylamine Diphenylamine reaction_mixture Reaction Mixture diphenylamine->reaction_mixture sulfur Sulfur sulfur->reaction_mixture catalyst Catalyst (e.g., AlCl₃) catalyst->reaction_mixture Heat (140-160°C) phenothiazine Phenothiazine reaction_mixture->phenothiazine Cyclization

Caption: Bernthsen synthesis of phenothiazine.

side_reactions phenothiazine Phenothiazine oxidation Oxidation (O₂) phenothiazine->oxidation polymerization Polymerization (High Temp) phenothiazine->polymerization sulfoxide Phenothiazine Sulfoxide oxidation->sulfoxide sulfone Phenothiazine Sulfone oxidation->sulfone polymer Polymerized Product (Tarry Substance) polymerization->polymer

Caption: Common side reactions in phenothiazine synthesis.

troubleshooting_workflow start Low Product Yield check_reagents Check Reagent Purity start->check_reagents Impurity Issue? check_temp Verify Reaction Temperature start->check_temp Temp Control Issue? check_atmosphere Ensure Inert Atmosphere start->check_atmosphere Oxidation Issue? purify_reagents Purify Starting Materials check_reagents->purify_reagents optimize_temp Optimize Temperature Control check_temp->optimize_temp use_inert_gas Use N₂ or Ar check_atmosphere->use_inert_gas rerun Re-run Experiment purify_reagents->rerun optimize_temp->rerun use_inert_gas->rerun

Caption: Troubleshooting workflow for low product yield.

References

Identifying degradation products of 2-Methoxyphenothiazine under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyphenothiazine. The information provided is intended to assist in identifying potential degradation products under various stress conditions.

Disclaimer: Limited direct experimental data exists in the public domain on the forced degradation of this compound. The potential degradation products and pathways described below are largely inferred from studies on related phenothiazine compounds. Experimental verification is strongly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under stress conditions?

A1: Based on the known reactivity of the phenothiazine ring system, the most probable degradation pathways for this compound involve oxidation of the sulfur and nitrogen atoms. This can lead to the formation of sulfoxides and N-oxides. Under photolytic conditions, reactions involving the phenothiazine nucleus are also possible.

Q2: What are the expected major degradation products under oxidative stress?

A2: Under oxidative conditions (e.g., exposure to hydrogen peroxide), the primary degradation products are expected to be this compound-5-oxide (sulfoxide) and potentially the corresponding N-oxide. The formation of sulfoxide is a common degradation pathway for many phenothiazine derivatives.

Q3: How can I detect the formation of degradation products during my experiment?

A3: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector, are essential. These methods can separate the parent this compound from its degradation products, allowing for their identification and quantification.

Q4: Are there any specific precautions I should take when handling this compound to minimize degradation?

A4: To minimize degradation, it is advisable to protect this compound from light and oxygen. Store the compound in a cool, dark place and consider using amber vials for solutions. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC chromatogram after exposure to air or light. Oxidative or photolytic degradation.The new peak could correspond to this compound-5-oxide or other related photoproducts. Use LC-MS to identify the molecular weight of the new peak and compare it with potential degradation products. Protect samples from light and air.
Loss of parent compound peak area with no corresponding new peaks. Formation of insoluble degradation products or products that do not absorb at the detection wavelength.Adjust the mobile phase composition or pH to improve the solubility of potential degradation products. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.
Inconsistent results in stability studies. Uncontrolled exposure to stress conditions (e.g., temperature fluctuations, light exposure).Ensure that all stress testing is performed under controlled and well-documented conditions as per ICH guidelines. Use a photostability chamber for photolytic stress testing.
Changes in the color of the this compound solution. Formation of colored degradation products, possibly due to oxidation.Correlate the color change with the appearance of new peaks in the chromatogram. This can be an early indicator of degradation.

Predicted Degradation Products of this compound

The following table summarizes the predicted degradation products of this compound under various stress conditions, based on the degradation patterns of similar phenothiazine compounds.

Stress Condition Predicted Major Degradation Product(s) Predicted Minor Degradation Product(s)
Oxidative This compound-5-oxide (Sulfoxide)This compound N-oxide, Ring-opened products
Photolytic Complex mixture of products, potentially including phenothiazine ring-cleavage products and polymers.This compound-5-oxide
Acidic Hydrolysis Potential for hydrolysis of the methoxy group to form 2-Hydroxyphenothiazine, although the ether linkage is generally stable.Ring degradation under harsh acidic conditions.
Alkaline Hydrolysis Generally stable, but degradation may occur under extreme pH and temperature.Ring degradation under harsh alkaline conditions.
Thermal Dependent on temperature and duration. May lead to decomposition and polymerization at high temperatures.Limited degradation expected at moderate temperatures.

Experimental Protocols

General Forced Degradation (Stress Testing) Protocol

This protocol provides a general framework for conducting forced degradation studies on this compound. It is based on the International Council for Harmonisation (ICH) guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with an appropriate amount of 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with an appropriate amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid drug substance in a controlled temperature oven at 80°C for 48 hours.

    • Also, heat a solution of the drug substance (1 mg/mL) at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug substance (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC-MS method.

  • The method should be capable of separating the parent drug from all potential degradation products.

4. Data Evaluation:

  • Determine the percentage of degradation of this compound.

  • Identify and characterize the structure of the degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Perform a mass balance analysis to account for all the degraded material.

Visualizations

Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Evaluation Data Evaluation Stock This compound Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1N HCl, 60°C) Stock->Acid Alkali Alkaline Hydrolysis (0.1N NaOH, 60°C) Stock->Alkali Oxidative Oxidative Degradation (3% H2O2, RT) Stock->Oxidative Thermal Thermal Degradation (80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC/UPLC-MS Analysis Acid->HPLC Alkali->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Degradation Quantify Degradation HPLC->Degradation Identification Identify Degradants (MS, NMR) HPLC->Identification MassBalance Mass Balance Analysis HPLC->MassBalance

Forced Degradation Experimental Workflow.

Degradation_Pathways cluster_Oxidative Oxidative Stress cluster_Hydrolytic Hydrolytic Stress (Harsh) cluster_Photolytic Photolytic Stress Parent This compound Sulfoxide This compound-5-oxide Parent->Sulfoxide Oxidation (Major) Noxide This compound N-oxide Parent->Noxide Oxidation (Minor) Hydroxyphenothiazine 2-Hydroxyphenothiazine Parent->Hydroxyphenothiazine Hydrolysis (Potential) Photoproducts Complex Mixture of Photodegradation Products Parent->Photoproducts Photodegradation

Potential Degradation Pathways of this compound.

Challenges in scaling up laboratory synthesis of 2-Methoxyphenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis and scale-up of 2-Methoxyphenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic pathway for this compound is a multi-step process that typically begins with the condensation of resorcinol and aniline. This is followed by an O-methylation step and a final cyclization reaction to form the phenothiazine ring structure.[1]

Q2: What are the primary applications of this compound?

A2: this compound is a crucial intermediate in the pharmaceutical industry, primarily used in the synthesis of various active pharmaceutical ingredients (APIs).[2] It is a key building block for several phenothiazine-class drugs, which have applications as antipsychotics and antiemetics.

Q3: What are the main challenges when scaling up the synthesis of this compound?

A3: Key challenges in scaling up the synthesis of this compound include managing reaction exotherms, ensuring efficient mixing, controlling impurity formation, and developing robust purification methods suitable for large quantities.[3] Each of these factors can significantly impact the yield, purity, and overall efficiency of the manufacturing process.

Q4: Are there alternative, more scalable technologies for phenothiazine synthesis?

A4: Continuous flow chemistry is an emerging technology that offers significant advantages for the synthesis of phenothiazine derivatives, including improved heat and mass transfer, enhanced safety, and greater consistency.[2][4] This technology can be particularly beneficial for managing exothermic reactions and reducing byproduct formation during scale-up.

Troubleshooting Guides

Low Yield
Symptom Potential Cause Troubleshooting Action
Consistently low yield in the amination step Incomplete reaction due to insufficient heat or catalyst activity.Ensure the reaction temperature is maintained consistently. Verify the quality and activity of the catalyst (e.g., p-toluenesulfonic acid). Consider a slight excess of aniline to drive the reaction to completion.
Poor yield after methylation Inefficient methylation or side reactions.Optimize the amount of the methylating agent and the base. Ensure anhydrous conditions, as water can consume the methylating agent. Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that can lead to byproducts.
Low yield in the final cyclization step Incomplete cyclization or degradation of the product.Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. The choice of solvent is critical; polysubstituted aromatics have been shown to improve yields.[1] Verify the purity of the intermediate from the previous step, as impurities can inhibit the cyclization.
Significant loss of product during purification Suboptimal recrystallization solvent or technique.Screen for an optimal recrystallization solvent system that provides good recovery. Control the cooling rate during crystallization to maximize crystal formation and purity.
Impurity Formation
Symptom Potential Cause Troubleshooting Action
Presence of oxidized impurities (e.g., sulfoxides) Exposure to air, especially at elevated temperatures.Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Formation of colored byproducts Overheating or prolonged reaction times.Implement strict temperature control, especially during the amination and cyclization steps. Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of degradation products.
Unidentified impurities in the final product Side reactions due to reactive intermediates or impurities in starting materials.Characterize impurities using techniques like LC-MS and NMR to understand their structure and potential origin.[5][6] Purify starting materials if they are of questionable quality. Adjust reaction conditions (e.g., temperature, addition rate of reagents) to minimize the formation of specific byproducts.

Experimental Protocols

A common laboratory-scale synthesis of this compound involves three main steps, as outlined in the following protocol adapted from patent literature.

Step 1: Synthesis of 3-Hydroxydiphenylamine (Intermediate I)

  • Reaction Setup: In a reaction flask equipped with a stirrer, thermometer, and a distillation setup, add resorcinol and aniline.

  • Catalyst Addition: Under stirring, add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to initiate the dehydration and amination reaction. The water produced during the reaction is removed by distillation.

  • Monitoring: Monitor the reaction progress by TLC until the resorcinol is consumed.

  • Work-up: Cool the reaction mixture and proceed to the next step.

Step 2: Synthesis of 3-Methoxydiphenylamine (Intermediate II)

  • Reaction Setup: To the crude Intermediate I, add a suitable solvent (e.g., toluene) and a base (e.g., potassium carbonate).

  • Methylation: Heat the mixture and add a methylating agent (e.g., dimethyl sulfate) dropwise.

  • Reaction: Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Cool the reaction mixture, wash with water to remove the base and salts, and concentrate the organic layer to obtain Intermediate II.

Step 3: Synthesis of this compound

  • Reaction Setup: In a reaction flask, dissolve Intermediate II in a suitable solvent (e.g., a polysubstituted aromatic solvent) and add elemental sulfur.

  • Initiation: Add a catalytic amount of iodine and heat the mixture to reflux.

  • Reaction: Maintain the reflux for several hours until the cyclization is complete.

  • Purification: Cool the reaction mixture to allow the product to crystallize. Filter the crude product and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Presentation

Parameter Laboratory Scale (grams) Pilot/Industrial Scale (kilograms) Key Scale-Up Considerations
Typical Yield 70-80%60-75%Yields may decrease due to less efficient heat and mass transfer. Optimization of reaction conditions is crucial to maintain high yields.
Reaction Time 4-8 hours per step8-16 hours per stepLonger heating and cooling times, as well as slower reagent addition rates, are necessary to control the reaction and ensure safety.
Mixing Magnetic or overhead stirringMechanical agitatorsInefficient mixing can lead to localized hot spots, increased byproduct formation, and lower yields. The design of the reactor and agitator is critical.
Heat Transfer Heating mantle/oil bathJacketed reactorsThe surface area-to-volume ratio decreases significantly at scale, making heat removal from exothermic reactions more challenging.
Impurity Profile Lower levels of process-related impuritiesPotentially higher levels of impurities due to longer reaction times and less efficient mixing.Robust analytical methods are needed to monitor and control impurities.[5][6]
Purification Simple crystallizationMulti-step crystallization, potentially with carbon treatment or other purification techniques.Handling large volumes of solids and solvents requires specialized equipment and procedures.

Visualizations

experimental_workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: O-Methylation cluster_step3 Step 3: Cyclization Resorcinol Resorcinol Reaction1 Dehydration/ Amination Resorcinol->Reaction1 Aniline Aniline Aniline->Reaction1 Catalyst1 p-Toluenesulfonic Acid Catalyst1->Reaction1 Intermediate1 Intermediate I (3-Hydroxydiphenylamine) Reaction1->Intermediate1 Reaction2 Etherification Intermediate1->Reaction2 Solvent1 Solvent (e.g., Toluene) Solvent1->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->Reaction2 Intermediate2 Intermediate II (3-Methoxydiphenylamine) Reaction2->Intermediate2 Reaction3 Ring Closure Intermediate2->Reaction3 Solvent2 Solvent Solvent2->Reaction3 Sulfur Sulfur Sulfur->Reaction3 Catalyst2 Iodine Catalyst2->Reaction3 CrudeProduct Crude this compound Reaction3->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield or High Impurity in Final Product CheckStep1 Analyze Intermediate I (Post-Amination) Start->CheckStep1 TroubleshootStep1 Optimize Amination: - Check Catalyst - Control Temperature - Adjust Reagent Ratio CheckStep1->TroubleshootStep1 Problem Detected CheckStep2 Analyze Intermediate II (Post-Methylation) CheckStep1->CheckStep2 OK TroubleshootStep1->CheckStep1 Re-evaluate TroubleshootStep2 Optimize Methylation: - Ensure Anhydrous Conditions - Control Reagent Addition - Monitor Reaction Time CheckStep2->TroubleshootStep2 Problem Detected CheckStep3 Analyze Crude Product (Post-Cyclization) CheckStep2->CheckStep3 OK TroubleshootStep2->CheckStep2 Re-evaluate TroubleshootStep3 Optimize Cyclization: - Use Inert Atmosphere - Check Solvent Purity - Control Temperature CheckStep3->TroubleshootStep3 Problem Detected CheckPurification Analyze Mother Liquor and Final Product Post-Purification CheckStep3->CheckPurification OK TroubleshootStep3->CheckStep3 Re-evaluate TroubleshootPurification Optimize Purification: - Screen Solvents - Control Cooling Rate - Consider Alternative Methods CheckPurification->TroubleshootPurification Problem Detected End Process Optimized CheckPurification->End OK TroubleshootPurification->CheckPurification Re-evaluate

Caption: Troubleshooting workflow for low yield or high impurity.

References

Handling air and moisture-sensitive reagents in phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of phenothiazines. It provides troubleshooting guidance and answers to frequently asked questions regarding the handling of air and moisture-sensitive reagents and other common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when synthesizing phenothiazines, particularly when using air and moisture-sensitive reagents?

A1: The synthesis of phenothiazines can present several challenges, primarily:

  • Low Reaction Yields: This is a frequent issue in multi-step syntheses. Contributing factors can include impure starting materials, suboptimal reaction conditions (temperature, time), and degradation of reagents and products.[1]

  • Side Reactions: The phenothiazine core is susceptible to oxidation, leading to the formation of sulfoxide and sulfone byproducts.[1] Over-sulfurization and polymerization can also occur, especially at high temperatures.[2]

  • Handling of Sensitive Reagents: Many synthetic routes to phenothiazines employ reagents that are sensitive to air and moisture, such as organometallic catalysts (e.g., palladium complexes in Buchwald-Hartwig amination) and strong bases (e.g., sodium amide). Improper handling of these reagents can lead to their deactivation and result in failed or low-yielding reactions.

  • Purification Difficulties: The presence of colored impurities and byproducts can make the purification of the final phenothiazine product challenging.

Q2: How can I minimize the formation of oxidized byproducts like sulfoxides during my reaction?

A2: The sulfur atom in the phenothiazine ring is prone to oxidation. To minimize the formation of sulfoxide and sulfone byproducts, it is crucial to maintain an inert atmosphere throughout the reaction.[1] This can be achieved by using dry solvents and reagents and performing the reaction under a blanket of inert gas, such as nitrogen or argon.

Q3: My reaction yield is consistently low. What are the key parameters I should investigate?

A3: Low yields in phenothiazine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reagent Quality: Ensure all starting materials, solvents, and catalysts are of high purity and are properly dried. Impurities can act as catalyst poisons or participate in side reactions.[1][2]

  • Reaction Temperature: Temperature control is critical. Deviations from the optimal temperature can significantly impact the reaction rate and selectivity.[1][2]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

  • Inert Atmosphere: For reactions involving air-sensitive reagents, ensure that the inert atmosphere is strictly maintained. Leaks in the apparatus can introduce oxygen and moisture, leading to reagent decomposition and side reactions.[2]

Q4: What are the advantages of using modern coupling methods like the Buchwald-Hartwig amination over classical methods like the Bernthsen reaction?

A4: Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer several advantages over classical methods like the Bernthsen reaction for phenothiazine synthesis:

  • Milder Reaction Conditions: Buchwald-Hartwig reactions typically proceed at lower temperatures compared to the high temperatures required for the Bernthsen reaction (often exceeding 140-160°C).[2][3]

  • Improved Yields and Selectivity: Modern methods often provide higher yields and better regioselectivity, especially for complex and functionalized substrates.[3]

  • Greater Functional Group Tolerance: Palladium catalysts and ligands can be chosen to tolerate a wider range of functional groups in the starting materials, reducing the need for protecting groups.

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps
Impure Reagents or Solvents Purify starting materials (e.g., by recrystallization or distillation). Use freshly dried, anhydrous solvents.
Inactive Catalyst Use a fresh batch of catalyst. For palladium-catalyzed reactions, ensure the catalyst has not been exposed to air.
Incorrect Reaction Temperature Use a calibrated thermometer and a reliable heating source. Optimize the temperature for your specific reaction.
Suboptimal Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation.
Air or Moisture Contamination Ensure all glassware is oven-dried before use. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction. Use proper syringe and cannula techniques for transferring air-sensitive reagents.
Formation of Side Products (e.g., Sulfoxides)
Potential Cause Troubleshooting Steps
Presence of Oxygen De-gas the solvent before use. Purge the reaction vessel thoroughly with an inert gas before adding reagents. Maintain a constant positive pressure of inert gas.
Oxidizing Impurities in Reagents Use high-purity reagents. Purify reagents if necessary.
Prolonged Reaction Time at High Temperature Optimize the reaction time to minimize the exposure of the product to harsh conditions.

Experimental Protocols

Classical Synthesis of Phenothiazine (Bernthsen Reaction)

This method involves the fusion of diphenylamine with sulfur.[2]

Materials:

  • Diphenylamine

  • Sulfur

  • Anhydrous aluminum chloride (catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, combine diphenylamine, sulfur, and a catalytic amount of anhydrous aluminum chloride in a reaction vessel equipped with a reflux condenser.

  • Carefully heat the mixture. The reaction will start at approximately 140-150°C, with the evolution of hydrogen sulfide gas.

  • If the reaction becomes too vigorous, reduce the heating to control the rate.

  • Once the initial reaction subsides, increase the temperature to 160°C and maintain for a period to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool and solidify.

  • Grind the solid product and wash it with water and then with dilute alcohol to remove unreacted starting materials and the catalyst.

  • The crude phenothiazine can be purified by recrystallization from ethanol to yield yellowish leaflets.

Ullmann Condensation for N-Arylation

This copper-catalyzed method can be used for the N-arylation of a pre-formed phenothiazine core or for the synthesis of the phenothiazine ring system itself.[4]

Materials:

  • Phenothiazine (or a suitable precursor)

  • Aryl halide

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline)

  • A base (e.g., potassium carbonate)

  • A high-boiling polar solvent (e.g., DMF or DMSO)

Procedure:

  • To an oven-dried Schlenk flask, add phenothiazine, the aryl halide, CuI, the ligand, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 120-160°C for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination for N-Arylation

This palladium-catalyzed reaction is a versatile method for forming C-N bonds.[5][6]

Materials:

  • Phenothiazine

  • Aryl halide (or triflate)

  • Palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • A base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, the ligand, and the base to an oven-dried Schlenk flask.

  • Add the phenothiazine and the aryl halide.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 80-110°C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data Summary

The following table provides a general comparison of the three main synthetic methods for phenothiazine synthesis. Note that specific yields and conditions can vary significantly depending on the substrates and the specific reagents used.

Parameter Bernthsen Reaction Ullmann Condensation Buchwald-Hartwig Amination
Catalyst Lewis acids (e.g., AlCl3, I2)Copper (e.g., CuI, Cu powder)Palladium (e.g., Pd(OAc)2, Pd2(dba)3)
Typical Temperature 140-200°C[2]120-210°C[7]80-120°C[5]
Typical Reaction Time 1-4 hours12-48 hours4-24 hours
Typical Yields Moderate to goodModerate to goodGood to excellent[8]
Key Advantages Simple, inexpensive reagentsGood for specific N-arylationsMild conditions, high functional group tolerance, generally high yields
Key Disadvantages Harsh conditions, evolution of H2S gas, limited to simple substratesHigh temperatures, sometimes requires stoichiometric copper, can have side reactionsExpensive catalysts and ligands, requires strict inert atmosphere

Visualizations

Experimental Workflow: Handling Air-Sensitive Reagents

G Workflow for Handling Air-Sensitive Reagents A Prepare Glassware B Assemble Apparatus A->B Oven-dried & cooled under vacuum C Establish Inert Atmosphere B->C Connect to Schlenk line D Prepare Reagents C->D Purge with N2/Ar E Transfer Reagents D->E Use dry solvents & reagents F Run Reaction E->F Syringe or cannula transfer G Troubleshooting Low Yield start Low Yield Observed q1 Are reagents pure and dry? start->q1 action1 Purify/dry reagents q1->action1 No q2 Is the inert atmosphere intact? q1->q2 Yes a1_yes Yes a1_no No end Re-run experiment action1->end action2 Check for leaks, re-purge q2->action2 No q3 Are reaction conditions optimal? q2->q3 Yes a2_yes Yes a2_no No action2->end action3 Optimize T, time, catalyst q3->action3 No q3->end Yes a3_yes Yes a3_no No action3->end G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates Phenothiazines Phenothiazines Phenothiazines->D2R Antagonizes AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., gene expression, ion channel regulation) PKA->Downstream Phosphorylates

References

Validation & Comparative

Comparative Purity Analysis of 2-Methoxyphenothiazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of 2-Methoxyphenothiazine, a key intermediate in the synthesis of several phenothiazine-based drugs.[1] This document outlines detailed experimental protocols, presents comparative data, and discusses the separation of potential impurities.

This compound is recognized as a significant impurity in the synthesis of Levomepromazine (also known as Methotrimeprazine) and is listed as Levomepromazine EP Impurity A.[2] Its effective separation and quantification are crucial for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC stands as the most widely adopted method for the purity analysis of this compound, offering high resolution and sensitivity. A validated HPLC method has been established for the simultaneous determination of this compound and related substances in Levomepromazine samples.[3]

Experimental Protocol: HPLC

A suitable HPLC method for the analysis of this compound can be adapted from established protocols for related phenothiazine derivatives.

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: Cellulose tris(4-methylbenzoate) chiral stationary phase (e.g., Chiralcel OJ) or a standard C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A mixture of methanol and 0.1% diethylamine (for chiral separation) or a gradient of acetonitrile and water/buffer for reversed-phase chromatography.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase or a suitable solvent (e.g., methanol) to obtain a stock solution of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Filtering Filter Solution Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Report Calculation->Report

Caption: Experimental workflow for HPLC purity assessment of this compound.

Comparison of Analytical Methods

While HPLC is the predominant technique, other methods such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) can also be employed for purity analysis. Each method offers distinct advantages and limitations.

FeatureHPLCTLCGC-MSCapillary Electrophoresis (CE)
Principle High-pressure liquid chromatography separation based on analyte's affinity for stationary and mobile phases.Separation on a solid stationary phase by a liquid mobile phase through capillary action.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Separation of ions in an electrolyte solution within a capillary under an electric field.
Resolution High to Very HighLow to MediumVery HighVery High
Sensitivity High (ng to pg range)Moderate (µg to ng range)Very High (pg to fg range)High (ng to pg range)
Quantification ExcellentSemi-quantitative to QuantitativeExcellentGood
Speed Moderate (10-30 min per sample)Fast (for multiple samples simultaneously)Moderate to SlowFast (typically < 15 min)
Cost High (instrumentation and solvents)Low (simple equipment)Very High (instrumentation)Moderate

Quantitative Data Comparison (Hypothetical Data)

The following table presents hypothetical, yet realistic, quantitative data for the purity analysis of a this compound sample containing known impurities. This data is intended for comparative purposes.

AnalyteHPLC (C18)TLC (Silica Gel)GC-MS (DB-5ms)
Retention Time (min) Purity (%) Rf Value
This compound8.5298.80.65
Phenothiazine (Impurity)7.210.50.75
This compound Sulfoxide (Impurity)5.640.40.40
3-Methoxydiphenylamine (Precursor)6.880.30.70

Discussion of Potential Impurities

The purity profile of this compound is influenced by its synthetic route and potential degradation pathways.

Synthesis-Related Impurities

The synthesis of this compound typically involves the reaction of 3-methoxydiphenylamine with sulfur.[3][4] Incomplete reaction or side reactions can lead to the presence of starting materials and by-products.

  • 3-Methoxydiphenylamine: The immediate precursor in one of the common synthetic routes.[5]

  • Phenothiazine: Can be formed as a by-product during the synthesis.

  • Other positional isomers: Depending on the starting materials and reaction conditions.

Degradation-Related Impurities

Phenothiazine derivatives are susceptible to oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

  • This compound Sulfoxide: The primary oxidation product. The formation of sulfoxides is a known degradation pathway for phenothiazines.

Alternative Analytical Methods: Protocols

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique suitable for qualitative and semi-quantitative analysis.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of toluene, acetone, and ammonia (e.g., 80:19:1 v/v/v).

  • Detection: Visualization under UV light (254 nm) and by staining with a suitable reagent (e.g., potassium iodoplatinate).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities.

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for charged analytes.

  • Instrument: Beckman Coulter P/ACE MDQ or equivalent.

  • Capillary: Fused silica capillary (50 µm i.d., 30 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.

  • Voltage: 20 kV.

  • Detection: UV at 214 nm.

Logical Relationships in Purity Analysis

The selection of an analytical method for purity analysis depends on several factors, including the required level of accuracy, the nature of the impurities, and available resources.

Purity_Analysis_Logic Req_Purity Required Purity Level Method_HPLC HPLC Req_Purity->Method_HPLC High Accuracy Method_TLC TLC Req_Purity->Method_TLC Screening Req_Impurities Known/Expected Impurities Method_GCMS GC-MS Req_Impurities->Method_GCMS Volatile Impurities Method_CE CE Req_Impurities->Method_CE Charged Impurities Req_Quant Quantitative vs. Qualitative Req_Quant->Method_HPLC Req_Quant->Method_GCMS Outcome_Pass Purity Specification Met Method_HPLC->Outcome_Pass Outcome_Fail Further Purification Needed Method_HPLC->Outcome_Fail Method_GCMS->Outcome_Pass Method_GCMS->Outcome_Fail

Caption: Logical flow for selecting an analytical method for purity testing.

Conclusion

For the comprehensive purity analysis of this compound, HPLC remains the method of choice due to its high resolution, sensitivity, and excellent quantitative capabilities. However, for rapid screening, TLC offers a cost-effective alternative. GC-MS is invaluable for the identification of volatile impurities, while CE provides a high-efficiency separation technique for ionic species. The selection of the most appropriate method should be guided by the specific requirements of the analysis, including the expected impurities and the desired level of quantification. A thorough understanding of the synthetic process and potential degradation products is essential for developing a robust purity testing strategy.

References

A Comparative Guide to Using 2-Methoxyphenothiazine as a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methoxyphenothiazine as a certified reference standard against other relevant alternatives used in the pharmaceutical industry. The information presented herein is supported by experimental data and detailed methodologies to assist in the accurate and reliable analysis of active pharmaceutical ingredients (APIs) and their impurities.

Introduction to this compound

This compound (CAS No. 1771-18-2) is a key certified reference standard, identified as Levomepromazine EP Impurity A . It is primarily utilized in the quality control and analytical method development for the antipsychotic drug Levomepromazine and its related compounds. As a well-characterized chemical, it serves as a benchmark for establishing the identity, purity, and strength of pharmaceutical products.

Comparison with Alternative Certified Reference Standards

In the analysis of Levomepromazine, several other impurities are also used as certified reference standards. The selection of a suitable reference standard is critical for method validation and ensuring the accuracy of results. This section compares this compound with two other common Levomepromazine impurities: Levomepromazine Sulfoxide and N-Desmethyllevomepromazine.

FeatureThis compound (Levomepromazine EP Impurity A)Levomepromazine Sulfoxide (Levomepromazine EP Impurity B)N-Desmethyllevomepromazine
CAS Number 1771-18-2[1]7606-29-3[1]37819-98-0[2]
Molecular Formula C₁₃H₁₁NOS[1]C₁₉H₂₄N₂O₂S[1]C₁₈H₂₂N₂OS[2]
Molecular Weight 229.30 g/mol [1]344.47 g/mol [1]314.45 g/mol
Primary Use Process impurity and intermediate standard[3]Metabolite and degradation product standard[3]Metabolite standard[2][3]
Availability Readily available from major pharmacopeial and chemical standard suppliers.Available from pharmacopeial and specialized chemical suppliers.Available from specialized chemical suppliers.
Purity Typically offered with high purity (e.g., >98%).Available as a pharmaceutical primary standard.Offered as a high-purity standard.
Stability Generally stable under recommended storage conditions (2-8°C).Stable, with a limited shelf life as specified by the supplier.Recommended storage at 2-8°C for long-term stability.

Key Considerations for Selection:

  • This compound is an essential standard for monitoring the synthesis process of Levomepromazine, as it is a known intermediate. Its presence can indicate the efficiency and control of the manufacturing process.

  • Levomepromazine Sulfoxide is a significant metabolite and degradation product. Its quantification is crucial for stability studies and for understanding the metabolic fate of Levomepromazine.

  • N-Desmethyllevomepromazine is another important metabolite, and its monitoring is relevant in pharmacokinetic and drug metabolism studies.[2]

For comprehensive quality control, it is often necessary to use a combination of these reference standards to build a complete impurity profile of the drug substance and product.

Experimental Protocol: HPLC Analysis of Levomepromazine and its Impurities

The following High-Performance Liquid Chromatography (HPLC) method is adapted from a validated procedure for the simultaneous determination of dextromepromazine, levomepromazine sulfoxide, and this compound in levomepromazine samples.

1. Materials and Reagents:

  • Certified Reference Standards: this compound, Levomepromazine Sulfoxide, Dextromepromazine, and Levomepromazine.

  • Solvents: Methanol (HPLC grade), Diethylamine (analytical grade).

  • Sample Diluent: Mobile phase.

2. Chromatographic Conditions:

ParameterCondition
Column Cellulose tris(4-methylbenzoate) based chiral stationary phase
Mobile Phase 0.1% Diethylamine in Methanol
Flow Rate 1.0 mL/min
Detection Wavelength UV, 254 nm
Injection Volume 20 µL
Column Temperature Ambient

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of each certified reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration relevant to the expected impurity levels (e.g., 0.025% to 1.0% of the Levomepromazine concentration).

  • Sample Solution: Accurately weigh and dissolve the Levomepromazine sample in the mobile phase to a specified concentration (e.g., 0.1 mg/mL).

4. System Suitability Test (SST):

Before sample analysis, perform a system suitability test by injecting the working standard solution multiple times (typically 5 or 6 replicates). The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Areas ≤ 2.0%
Resolution (Rs) between adjacent peaks ≥ 1.5

5. Analysis Procedure:

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Perform the system suitability test as described above.

  • Inject the sample solution.

  • Identify and quantify the impurities by comparing the retention times and peak areas with those of the certified reference standards.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

cluster_0 Levomepromazine and its Related Impurities API Levomepromazine (API) ImpurityB Levomepromazine Sulfoxide (Impurity B - Metabolite/Degradant) API->ImpurityB Metabolism/ Degradation ImpurityC N-Desmethyllevomepromazine (Metabolite) API->ImpurityC Metabolism ImpurityA This compound (Impurity A - Intermediate)

Caption: Relationship between Levomepromazine and its key impurities.

cluster_1 Experimental Workflow for Impurity Analysis Prep Standard & Sample Preparation SST System Suitability Test (SST) Prep->SST Analysis HPLC Analysis SST->Analysis Data Data Processing & Quantification Analysis->Data

Caption: High-level workflow for HPLC-based impurity analysis.

References

A Comparative Analysis of 2-Methoxyphenothiazine and its Analogs in Neuropharmacology and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Drug Development

This publication provides a detailed comparative analysis of 2-Methoxyphenothiazine and other key phenothiazine analogs, including Chlorpromazine, Promazine, and Trifluoperazine. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the structure-activity relationships, quantitative biological data, and experimental methodologies pertinent to this class of compounds.

Phenothiazine derivatives have long been a cornerstone in the treatment of psychosis and are increasingly being investigated for their potential in other therapeutic areas, notably oncology. The nature and position of substituents on the phenothiazine core are critical determinants of their pharmacological profile. This guide focuses on the influence of the 2-methoxy substitution in comparison to other common substitutions at this position.

Structure-Activity Relationship of Phenothiazine Analogs

The biological activity of phenothiazine derivatives is significantly influenced by the substituent at the C-2 position of the tricyclic ring and the nature of the aminoalkyl side chain at the N-10 position. Electron-withdrawing groups at the 2-position, such as -Cl (in Chlorpromazine) and -CF3 (in Trifluoperazine), are known to enhance antipsychotic activity.[1][2] This is attributed to their ability to facilitate a conformation that mimics dopamine, allowing for competitive antagonism at dopamine receptors.[2]

The 2-methoxy group is an electron-donating group, which, based on established structure-activity relationships, may modulate the neuroleptic potential compared to analogs with electron-withdrawing substituents. The length and type of the side chain at N-10 also play a crucial role, with a three-carbon chain being optimal for neuroleptic activity and a piperazine ring generally conferring higher potency than a simple alkylamino chain.[1][2]

Comparative Biological Data

The following tables summarize the available quantitative data for this compound derivatives and other key phenothiazine analogs. Direct comparative data for this compound is limited in the public domain; therefore, data for its close derivative, Methoxypromazine, is included where available.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)
CompoundDopamine D2 Receptorα1-Adrenergic Receptorα2-Adrenergic Receptor
Methoxypromazine Data not availableData not availableData not available
Chlorpromazine1.0 - 10.01.6 - 10.0100 - 1000
Promazine10.0 - 50.03.0 - 20.0100 - 1000
Trifluoperazine0.5 - 2.05.0 - 30.0200 - 2000

Note: Data for Methoxypromazine's direct binding affinities were not explicitly found in the provided search results. The table presents typical ranges for other phenothiazines based on available literature. A study on phenothiazine drug metabolites indicated that ring-hydroxylated and N-demethylated metabolites of compounds like levomepromazine and chlorpromazine generally retain 20-70% of the parent drug's binding affinity for D2 and α1 receptors.[3]

Table 2: Comparative Cytotoxicity (IC50 in µM) in Cancer Cell Lines
CompoundHeLa (Cervical Cancer)MeWo (Skin Cancer)HepG2 (Liver Cancer)MCF7 (Breast Cancer)
PEGylated Phenothiazine 229.1251.9Data not availableData not available
PEGylated Phenothiazine Oxide Data not availableData not available161.3131.7
7,8-dihydroxychlorpromazine Data not availableData not availableData not availableData not available
Trifluoperazine Data not availableData not availableData not availableData not available

Note: The table includes data on PEGylated phenothiazine derivatives to illustrate the cytotoxic potential of the phenothiazine scaffold.[4] A study on the inhibition of protein kinase C reported an IC50 of 8.3 µM for 7,8-dihydroxychlorpromazine.[1] Specific IC50 values for this compound were not found in the search results.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Antagonism Pathway

Phenothiazine antipsychotics primarily exert their therapeutic effect by blocking dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism helps to alleviate the positive symptoms of schizophrenia.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Psychosis) PKA->Response Leads to Phenothiazine Phenothiazine Analog (e.g., this compound) Phenothiazine->D2R Blocks G start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of Phenothiazine Analogs incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read analyze Analyze data and calculate IC50 values read->analyze

References

Validating 2-Methoxyphenothiazine as a Key Impurity of Levomepromazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the validation of 2-Methoxyphenothiazine as European Pharmacopoeia Impurity A of the antipsychotic drug Levomepromazine. This guide provides a comparative analysis of analytical methodologies, complete with experimental data and protocols, to ensure robust quality control in pharmaceutical development and manufacturing.

Introduction to Levomepromazine and its Impurity Profile

Levomepromazine is a phenothiazine derivative with potent antipsychotic, sedative, and analgesic properties. Its therapeutic efficacy is attributed to its antagonist activity at various central nervous system receptors, including dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.[1][2][3] As with any pharmaceutical active ingredient, controlling impurities is critical to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several potential impurities of Levomepromazine, with this compound designated as Impurity A.[4] This compound, with the Chemical Abstracts Service (CAS) number 1771-18-2, has a molecular formula of C₁₃H₁₁NOS and a molecular weight of 229.30 g/mol . Its validation as a reference standard is paramount for the accurate quantification of this impurity in Levomepromazine drug substances and products.

Comparative Analysis of Analytical Techniques

The reliable detection and quantification of this compound and other Levomepromazine impurities necessitate the use of validated, high-performance analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique due to its specificity, accuracy, and precision.[5][6] However, other methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) can serve as valuable alternatives or orthogonal techniques.

Below is a comparative summary of these methods for the analysis of Levomepromazine impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on the charge-to-size ratio of analytes in an electric field.
Applicability Broadly applicable to non-volatile and thermally labile compounds like this compound.Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile impurities.Excellent for charged and polar compounds, offering high separation efficiency.
Limit of Detection (LOD) Typically in the range of 0.002 - 0.1 µg/mL for related substances.Can achieve low LODs (ng/mL or pg/mL), especially with mass spectrometry (MS) detection.High sensitivity, with LODs often in the low µg/mL to ng/mL range.
Limit of Quantification (LOQ) Generally in the range of 0.005 - 0.3 µg/mL.Offers low LOQs, beneficial for trace impurity analysis.High efficiency allows for low LOQs, though concentration techniques may be needed for very low levels.
Precision (%RSD) Typically ≤ 2% for repeatability and intermediate precision.Generally high precision with %RSD < 5%.High precision with %RSD often below 5%.
Selectivity High selectivity achievable through optimization of column, mobile phase, and detector.High resolving power, especially with capillary columns.Orthogonal selectivity to HPLC, making it a good confirmatory technique.
Common Detectors UV-Visible, Diode Array (DAD), Mass Spectrometry (MS).Flame Ionization (FID), Mass Spectrometry (MS).UV-Visible, Diode Array (DAD), Mass Spectrometry (MS).

Experimental Protocols

A robust analytical method validation is essential and should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]

European Pharmacopoeia HPLC Method for Related Substances in Levomepromazine Maleate

The European Pharmacopoeia monograph for Levomepromazine Maleate (0925) has recently been updated, replacing the former Thin-Layer Chromatography (TLC) method with a more accurate and sensitive Liquid Chromatography (LC) method for the determination of related substances.[7]

Chromatographic Conditions (Based on typical phenothiazine analysis):

  • Column: A suitable stainless steel column (e.g., 150 mm x 4.6 mm, 5 µm particle size) packed with octadecylsilyl silica gel (C18).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV spectrophotometry at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

System Suitability:

The system suitability is assessed by injecting a reference solution containing Levomepromazine and its specified impurities, including this compound. The resolution between the peaks of interest should be adequate to ensure proper separation and quantification.

Validation Parameters:

The validation of the analytical method for this compound as an impurity should include the following parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is typically demonstrated through forced degradation studies and analysis of blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Validation Workflow and Mechanism of Action

To further clarify the processes involved in the validation and the pharmacological context of Levomepromazine, the following diagrams are provided.

Analytical Method Validation Workflow (ICH Q2 R1) MethodDevelopment Analytical Method Development PreValidation Pre-Validation/ Method Optimization MethodDevelopment->PreValidation ValidationProtocol Validation Protocol Preparation PreValidation->ValidationProtocol ExecuteValidation Execution of Validation Experiments ValidationProtocol->ExecuteValidation Specificity Specificity/ Selectivity ExecuteValidation->Specificity LinearityRange Linearity & Range ExecuteValidation->LinearityRange Accuracy Accuracy ExecuteValidation->Accuracy Precision Precision (Repeatability, Intermediate) ExecuteValidation->Precision LOD_LOQ LOD & LOQ ExecuteValidation->LOD_LOQ Robustness Robustness ExecuteValidation->Robustness Documentation Validation Report & Documentation Specificity->Documentation LinearityRange->Documentation Accuracy->Documentation Precision->Documentation LOD_LOQ->Documentation Robustness->Documentation Implementation Method Implementation for Routine Use Documentation->Implementation

Analytical Method Validation Workflow

Levomepromazine's Antagonism of Dopamine D2 Receptor Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Levomepromazine Levomepromazine Block X Levomepromazine->Block G_Protein Gi/o Protein Activation D2_Receptor->G_Protein AC_inhibition Adenylyl Cyclase Inhibition G_Protein->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Leads to PKA_inhibition Decreased PKA Activity cAMP_decrease->PKA_inhibition Results in Cellular_Response Modulation of Neuronal Excitability (Antipsychotic Effect) PKA_inhibition->Cellular_Response Block->D2_Receptor Blocks

Levomepromazine's Mechanism of Action

Conclusion

The validation of this compound as Levomepromazine EP Impurity A is a critical step in ensuring the quality and safety of Levomepromazine-containing pharmaceuticals. A validated HPLC method, as now specified in the European Pharmacopoeia, provides the necessary specificity, accuracy, and precision for the reliable quantification of this and other related substances. While alternative methods like GC and CE offer orthogonal approaches and can be valuable for specific applications, a well-validated HPLC method remains the industry standard for routine quality control. By adhering to rigorous validation protocols, pharmaceutical scientists can ensure that their analytical data is robust, reliable, and compliant with regulatory expectations.

References

Comparing the efficacy of different 2-Methoxyphenothiazine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2-Methoxyphenothiazine, a significant intermediate in the pharmaceutical industry. The comparison focuses on reaction efficiency, offering a side-by-side look at starting materials, reaction conditions, and overall yields. Detailed experimental protocols and workflow visualizations are provided to support researchers in selecting the optimal synthesis strategy for their needs.

Data Summary of Synthesis Routes

The following table summarizes the quantitative data for the two primary synthesis routes for this compound, providing a clear comparison of their efficacy.

ParameterRoute 1: Multi-step Synthesis from Resorcinol and Aniline Route 2: Buchwald-Hartwig Amination followed by Thionation
Starting Materials Resorcinol, Aniline, Methylating agent (e.g., Dimethyl Sulfate), Sulfur3-Bromoanisole, Aniline, Sulfur
Key Intermediates 3-Hydroxydiphenylamine, 3-Methoxydiphenylamine3-Methoxydiphenylamine
Catalyst/Reagents p-Toluenesulfonic acid, Base (e.g., K₂CO₃), IodinePalladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Iodine
Overall Yield 67-74%[1][2]Estimated >85% (based on high-yield individual steps)
Reaction Conditions High temperatures (up to 195°C)[2]Milder conditions for amination (typically < 120°C)
Number of Steps 32
Advantages Well-established, high-yield, uses readily available starting materials.[1][2]Potentially higher overall yield, modular, utilizes modern catalytic methods.[3]
Disadvantages Multiple steps, high reaction temperatures.[2]Requires specialized palladium catalysts and ligands, which can be costly.[3]

Experimental Protocols

Route 1: Multi-step Synthesis from Resorcinol and Aniline

This route involves three main stages: the synthesis of 3-hydroxydiphenylamine, followed by methylation to 3-methoxydiphenylamine, and finally, cyclization with sulfur to yield this compound.[2]

Step 1: Synthesis of 3-Hydroxydiphenylamine

  • A mixture of resorcinol (1.0 eq) and aniline (1.2 eq) is heated to 140°C under a nitrogen atmosphere until a homogenous solution is formed.

  • p-Toluenesulfonic acid (catalyst) is added, and the temperature is increased to 185-195°C.

  • The reaction is maintained at this temperature for approximately 6 hours, with the progress monitored by HPLC.

  • Upon completion, the reaction mixture is cooled to 70°C for further processing.

Step 2: Synthesis of 3-Methoxydiphenylamine

  • The crude 3-hydroxydiphenylamine from the previous step is dissolved in a suitable solvent (e.g., methylcyclohexane).

  • A base, such as potassium carbonate (1.0-1.5 eq), is added to the mixture.

  • A methylating agent, for example, dimethyl sulfate, is added dropwise at a temperature between 30-80°C.

  • The reaction is stirred for 3-8 hours until the methylation is complete.

Step 3: Synthesis of this compound

  • To the solution of 3-methoxydiphenylamine, sulfur (1.0-3.0 eq) is added.

  • The mixture is heated to reflux (80-130°C), and a catalytic amount of iodine is introduced to initiate the cyclization reaction.

  • The reaction is refluxed for 6-12 hours.

  • Upon cooling, the crude this compound precipitates and is collected by filtration.

  • The final product is purified by recrystallization from a suitable solvent (e.g., methylcyclohexane) to yield pure this compound with a purity of approximately 97% as determined by HPLC.[2]

Route 2: Buchwald-Hartwig Amination followed by Thionation

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the key intermediate, 3-methoxydiphenylamine, which is then cyclized.

Step 1: Synthesis of 3-Methoxydiphenylamine via Buchwald-Hartwig Amination

  • To a reaction vessel under an inert atmosphere, add 3-bromoanisole (1.0 eq), aniline (1.2 eq), a palladium source such as Pd₂(dba)₃ (e.g., 1 mol%), and a suitable phosphine ligand (e.g., XPhos, 2 mol%).

  • Add a strong base, for instance, sodium tert-butoxide (1.4 eq).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Heat the reaction mixture, typically to around 80-110°C, and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, the reaction is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 3-methoxydiphenylamine. High yields, often exceeding 90%, have been reported for similar Buchwald-Hartwig amination reactions.

Step 2: Thionation of 3-Methoxydiphenylamine

  • In a reaction flask, combine 3-methoxydiphenylamine (1.0 eq) and sulfur (2.0-2.5 eq).

  • Add a catalytic amount of iodine.

  • Heat the mixture to 180-185°C and maintain this temperature for approximately 1-2 hours. The evolution of hydrogen sulfide gas will be observed.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the crude product is dissolved in a suitable solvent and purified, for example, by column chromatography or recrystallization, to afford this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the key synthetic routes for this compound.

Route_1_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Thionation Resorcinol Resorcinol Condensation Condensation (p-TsOH, 185-195°C) Resorcinol->Condensation Aniline Aniline Aniline->Condensation Intermediate1 3-Hydroxydiphenylamine Condensation->Intermediate1 Methylation Methylation (Me₂SO₄, K₂CO₃) Intermediate1->Methylation Intermediate2 3-Methoxydiphenylamine Methylation->Intermediate2 Thionation Thionation (Sulfur, Iodine, Reflux) Intermediate2->Thionation FinalProduct This compound Thionation->FinalProduct

Caption: Workflow for the multi-step synthesis of this compound from resorcinol and aniline.

Route_2_Workflow cluster_start Starting Materials cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Thionation ArylHalide 3-Bromoanisole Coupling Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base) ArylHalide->Coupling Aniline2 Aniline Aniline2->Coupling Intermediate 3-Methoxydiphenylamine Coupling->Intermediate Thionation2 Thionation (Sulfur, Iodine, 180-185°C) Intermediate->Thionation2 FinalProduct2 This compound Thionation2->FinalProduct2

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination and thionation.

References

Structural Elucidation of 2-Methoxyphenothiazine: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed structural confirmation of 2-Methoxyphenothiazine, a key intermediate in pharmaceutical synthesis, through a comprehensive analysis of advanced spectroscopic data. A comparative study with the closely related compound, 2-Chlorophenothiazine, is presented to highlight the influence of substituent effects on the spectroscopic properties of the phenothiazine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Spectroscopic Data Comparison

The structural integrity of this compound was unequivocally confirmed using a suite of advanced spectroscopic techniques. The data obtained is presented below in comparison with 2-Chlorophenothiazine to provide a clear understanding of the structural nuances.

Table 1: ¹H NMR Spectroscopic Data

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compoundAromatic-H6.8 - 7.2Multiplet-
-OCH₃~3.8Singlet-
N-H~8.5Broad Singlet-
2-ChlorophenothiazineAromatic-H6.8 - 7.3Multiplet-
N-H~8.6Broad Singlet-

Note: Specific peak assignments and coupling constants for this compound are based on expected values for similar phenothiazine derivatives due to the limited availability of fully assigned experimental spectra in the public domain.

Table 2: ¹³C NMR Spectroscopic Data

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compoundAromatic C-O~155
Other Aromatic C115 - 145
-OCH₃~55
2-ChlorophenothiazineAromatic C-Cl~127
Other Aromatic C115 - 145

Note: The chemical shifts for this compound are predicted based on established substituent effects on the phenothiazine ring system.

Table 3: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Major Fragment Ions (m/z)
This compoundC₁₃H₁₁NOS229.30229 (M+), 214, 186
2-ChlorophenothiazineC₁₂H₈ClNS233.72233 (M+), 198

Table 4: Infrared (IR) Spectroscopy Data

Compound Functional Group Characteristic Absorption (cm⁻¹)
This compoundN-H Stretch~3350
C-H Aromatic Stretch~3050
C-O-C Asymmetric Stretch~1250
C-O-C Symmetric Stretch~1030
2-ChlorophenothiazineN-H Stretch~3340
C-H Aromatic Stretch~3060
C-Cl Stretch~750

Table 5: UV-Vis Spectroscopy Data

Compound Solvent λmax (nm)
This compoundEthanol~255, ~310
2-ChlorophenothiazineEthanol~258, ~312[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).

  • Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Spectra were acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

2. Mass Spectrometry (MS)

  • Instrumentation: A Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer (or equivalent) with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced via a direct insertion probe.

  • Ionization: Electron ionization was carried out at 70 eV.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

3. Infrared (IR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

4. UV-Vis Spectroscopy

  • Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent).

  • Sample Preparation: A dilute solution of the sample (approximately 10⁻⁵ M) was prepared in spectroscopic grade ethanol.

  • Data Acquisition: The absorption spectrum was recorded from 200 to 400 nm using a 1 cm path length quartz cuvette, with the pure solvent used as a baseline.

Workflow for Structural Confirmation

The logical flow of the experimental and analytical process for the structural confirmation of this compound is depicted in the following diagram.

Structural_Confirmation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Sample This compound Synthesis/Purification NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation UV_Vis->Data_Interpretation Comparative_Analysis Comparison with 2-Chlorophenothiazine Data_Interpretation->Comparative_Analysis Structure_Confirmation Structural Confirmation Comparative_Analysis->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

References

A Comparative Analysis of the Antioxidant Effects of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine and its derivatives, a class of heterocyclic compounds, are renowned for their wide-ranging pharmacological applications, particularly in the realm of antipsychotic medications.[1] Emerging research has increasingly highlighted their significant antioxidant properties, positioning them as promising candidates for therapeutic strategies aimed at mitigating oxidative stress-related diseases.[2] This guide provides a comparative study of the antioxidant effects of various phenothiazine derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of phenothiazine derivatives can be quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) being key metrics. A lower IC50 or EC50 value indicates greater antioxidant potency. The following table summarizes available quantitative data for several phenothiazine derivatives across different antioxidant assays.

DerivativeAssayIC50 / EC50Standard AntioxidantIC50 of StandardReference
Prochlorperazine dimaleateABTS0.065 mMTrolox0.043 mM[3]
Prochlorperazine dimalealeCUPRAC0.065 mMTrolox0.043 mM[3]
Prochlorperazine dimaleateDPPH396.0 mMAscorbic Acid0.732 mM[3]
Prochlorperazine dimaleateFRAP0.51 mMAscorbic Acid0.056 mM[3]
Prochlorperazine dimaleateSuperoxide Anion Scavenging-Ascorbic Acid-[3]
ThioridazineCell Viability (related to oxidative stress)EC50: 2.24 µM--[4]
Unnamed Derivative (Compound X)DPPH25 µMAscorbic Acid20 µM[2]
Chlorpromazine----
Promazine----
Trifluoperazine----

Mechanisms of Antioxidant Action

Phenothiazine derivatives exert their antioxidant effects through multiple mechanisms. Their unique chemical structure, featuring a tricyclic ring with sulfur and nitrogen atoms, allows them to act as potent free radical scavengers.[5] The addition of functional groups can significantly enhance these antiradical properties.[5]

One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. When challenged by oxidative stress, phenothiazines can promote the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes.

Nrf2_Pathway cluster_nucleus Nuclear Events PTZ Phenothiazine Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex PTZ->Keap1_Nrf2 Inhibition of Keap1 binding ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation of Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Nrf2 Signaling Pathway Activation by Phenothiazines.

Experimental Protocols

Standardized protocols are crucial for the reliable comparison of antioxidant activity. Below are detailed methodologies for three commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the phenothiazine derivatives in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a microplate well or cuvette, add 100 µL of the sample solution to 100 µL of the DPPH solution. For the blank, use 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes of the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the phenothiazine derivatives in a suitable solvent.

  • Reaction Mixture: Add 20 µL of the sample solution to 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Lipid Peroxidation Inhibition Assay

Principle: This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often induced by a free radical generator. The extent of lipid peroxidation can be measured by quantifying the formation of byproducts like malondialdehyde (MDA) or by using fluorescent probes.

Procedure (Thiobarbituric Acid Reactive Substances - TBARS method):

  • Induction of Lipid Peroxidation: A lipid-rich substrate (e.g., brain homogenate or liposomes) is incubated with a pro-oxidant (e.g., FeSO4/ascorbate) in the presence and absence of the phenothiazine derivative.

  • Reaction Termination: After a specific incubation period, the reaction is stopped by adding a solution of trichloroacetic acid (TCA).

  • TBARS Formation: Thiobarbituric acid (TBA) solution is added to the mixture, which is then heated in a boiling water bath for a set time (e.g., 20-30 minutes). This allows the MDA formed during lipid peroxidation to react with TBA to produce a pink-colored complex.

  • Measurement: After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at 532 nm.

  • Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group with that of the control group (without the antioxidant).

Experimental Workflow for Antioxidant Screening

A systematic workflow is essential for the efficient screening and evaluation of the antioxidant potential of phenothiazine derivatives.

Experimental_Workflow start Start: Library of Phenothiazine Derivatives primary_screening Primary Screening: High-Throughput Assays (e.g., DPPH, ABTS) start->primary_screening data_analysis1 Data Analysis: Calculate IC50/EC50 Values primary_screening->data_analysis1 selection1 Selection of Potent Candidates data_analysis1->selection1 secondary_screening Secondary Screening: More Biologically Relevant Assays (e.g., Lipid Peroxidation, Cellular Assays) selection1->secondary_screening Potent end End: Identification of Lead Antioxidant Compound selection1->end Inactive data_analysis2 Data Analysis: Confirm Activity and Assess Cytotoxicity secondary_screening->data_analysis2 selection2 Lead Candidate Selection data_analysis2->selection2 mechanistic_studies Mechanistic Studies: (e.g., Nrf2 Pathway Activation, Enzyme Inhibition Assays) selection2->mechanistic_studies Confirmed Activity selection2->end Toxic or Inactive in_vivo In Vivo Studies: Animal Models of Oxidative Stress mechanistic_studies->in_vivo in_vivo->end

General Workflow for Antioxidant Screening.

Conclusion

Phenothiazine derivatives represent a versatile class of compounds with significant, though varied, antioxidant potential. Their ability to scavenge free radicals and modulate cellular antioxidant defense pathways, such as the Nrf2 signaling cascade, underscores their therapeutic promise beyond their established neuropsychiatric applications. While the available quantitative data allows for a preliminary comparison, further standardized, head-to-head studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent antioxidant candidates within this chemical class for future drug development endeavors.

References

A Comparative Guide to 2-Methoxyphenothiazine and 2-Chlorophenothiazine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine and its derivatives are cornerstone structures in the development of a wide array of pharmaceuticals, particularly in the realm of antipsychotic medications. Among the numerous functionalized phenothiazine precursors, 2-methoxyphenothiazine and 2-chlorophenothiazine have emerged as critical starting materials for the synthesis of major therapeutic agents. This guide provides an objective comparison of these two compounds in key synthetic applications, supported by experimental data, detailed protocols, and an analysis of their chemical reactivity.

Core Physicochemical Properties

A fundamental understanding of the electronic properties of the 2-methoxy and 2-chloro substituents is crucial for predicting their influence on the reactivity of the phenothiazine nucleus. The methoxy group (-OCH₃) is an electron-donating group, increasing the electron density of the aromatic rings and the nucleophilicity of the nitrogen atom. Conversely, the chloro group (-Cl) is an electron-withdrawing group, which decreases the electron density and nitrogen nucleophilicity. These opposing electronic effects have significant implications for the reaction kinetics and yields of subsequent synthetic transformations.

PropertyThis compound2-Chlorophenothiazine
Molecular Formula C₁₃H₁₁NOSC₁₂H₈ClNS
Molecular Weight 229.30 g/mol 233.72 g/mol
Appearance Light yellow or light gray solidGreyish to slightly green or brownish powder[1]
CAS Number 1771-18-292-39-7
Key Applications Intermediate for Levomepromazine, Methotrimeprazine, Methoxypromazine[2]Intermediate for Chlorpromazine, Perphenazine[3]

Comparative Performance in N-Alkylation Reactions

The most prominent synthetic application for both this compound and 2-chlorophenothiazine is their N-alkylation to produce the side chains characteristic of many antipsychotic drugs. This reaction serves as an excellent benchmark for comparing their synthetic utility.

Synthesis of Levomepromazine Precursor from this compound

The N-alkylation of this compound with 3-dimethylamino-2-methylpropyl chloride is a key step in the synthesis of Levomepromazine. High yields of this reaction have been reported, demonstrating the facility of N-alkylation on the electron-rich phenothiazine ring.

ParameterValueReference
Reactants This compound, 3-dimethylamino-2-methylpropyl chlorideRU2233274C1
Solvent TolueneRU2233274C1
Base Solid potassium hydroxideRU2233274C1
Catalyst Crown etherRU2233274C1
Reaction Conditions Azeotropic water distillationRU2233274C1
Yield 92-93%RU2233274C1
Synthesis of Chlorpromazine from 2-Chlorophenothiazine

The synthesis of Chlorpromazine involves the N-alkylation of 2-chlorophenothiazine with N,N-dimethyl-3-chloropropylamine. Despite the electron-withdrawing nature of the chloro substituent, high yields can be achieved under optimized conditions, often employing a phase-transfer catalyst.

ParameterValueReference
Reactants 2-Chlorophenothiazine, N,N-dimethyl-3-chloropropylamineCN102617509B
Solvent TolueneCN102617509B
Base Sodium hydroxideCN102617509B
Catalyst Tetrabutylammonium bromideCN102617509B
Reaction Conditions Reflux with dehydrationCN102617509B
Molar Yield > 90%CN102617509B

Experimental Protocols

N-Alkylation of this compound

Reference: RU2233274C1

This method describes the preparation of 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine.

  • A mixture of this compound, solid potassium hydroxide, and a crown ether catalyst in toluene is prepared in an inert atmosphere.

  • 3-dimethylamino-2-methylpropyl chloride is added to the mixture.

  • The reaction is carried out with azeotropic distillation to remove water.

  • Upon completion of the reaction, the product is isolated and purified. The reported yield is 92-93%.

N-Alkylation of 2-Chlorophenothiazine

Reference: CN102617509B

This protocol outlines the synthesis of Chlorpromazine.

  • 2-chlorophenothiazine and toluene are added to a reaction vessel, and water is removed by azeotropic distillation.

  • Sodium hydroxide, tetrabutylammonium bromide, and toluene are added, and the mixture is heated to reflux for dehydration.

  • A toluene solution of N,N-dimethyl-3-chloropropylamine is added dropwise over approximately 6 hours while maintaining reflux and dehydration.

  • The reaction is considered complete when water evolution ceases.

  • The resulting Chlorpromazine is then converted to its hydrochloride salt. The molar yield of the N-alkylation step is reported to be over 90%.

Reactivity and Mechanistic Considerations

The electronic nature of the substituent at the 2-position of the phenothiazine ring directly influences the nucleophilicity of the nitrogen atom at the 10-position, which is the site of alkylation.

G Electronic Effects on N-Alkylation Reactivity MeO Methoxy Group (-OCH3) Electron-Donating N_MeO Increased Electron Density on Phenothiazine Ring MeO->N_MeO +M Effect Nuc_MeO Enhanced Nucleophilicity of Nitrogen (N-10) N_MeO->Nuc_MeO React_MeO Facilitated N-Alkylation (Higher Reactivity) Nuc_MeO->React_MeO Cl Chloro Group (-Cl) Electron-Withdrawing N_Cl Decreased Electron Density on Phenothiazine Ring Cl->N_Cl -I, +M Effects (Net Withdrawing) Nuc_Cl Reduced Nucleophilicity of Nitrogen (N-10) N_Cl->Nuc_Cl React_Cl Hindered N-Alkylation (Lower Reactivity) Nuc_Cl->React_Cl

Caption: Electronic influence of substituents on N-alkylation.

The electron-donating methoxy group in this compound increases the electron density on the phenothiazine ring system through its mesomeric effect (+M), thereby enhancing the nucleophilicity of the nitrogen atom and facilitating the N-alkylation reaction. In contrast, the chloro group in 2-chlorophenothiazine, while having a +M effect, is predominantly electron-withdrawing due to its strong inductive effect (-I). This net withdrawal of electron density reduces the nucleophilicity of the nitrogen, making N-alkylation more challenging and often necessitating the use of stronger bases, phase-transfer catalysts, or more forcing reaction conditions to achieve high yields.

Synthetic Workflow Comparison

The general synthetic workflow for utilizing these precursors in drug synthesis follows a similar path, with the key difference lying in the specific conditions required for the N-alkylation step.

G General Synthetic Workflow start 2-Substituted Phenothiazine (Methoxy or Chloro) alkylation N-Alkylation with Alkyl Halide Sidechain start->alkylation product Crude N-Alkylated Phenothiazine Derivative alkylation->product base Base (e.g., KOH, NaOH) base->alkylation catalyst Catalyst (optional) (e.g., Phase Transfer) catalyst->alkylation purification Purification (e.g., Distillation, Crystallization) product->purification final_product Final Active Pharmaceutical Ingredient purification->final_product

Caption: Generalized N-alkylation workflow.

Conclusion

Both this compound and 2-chlorophenothiazine are indispensable precursors in the pharmaceutical industry. The choice between them is dictated by the target molecule. From a synthetic standpoint, the electron-donating nature of the methoxy group in this compound generally leads to higher reactivity in N-alkylation reactions, a key step in the synthesis of many phenothiazine-based drugs. However, optimized reaction protocols, often involving phase-transfer catalysis, allow for highly efficient N-alkylation of the less reactive 2-chlorophenothiazine as well. Ultimately, the selection of the starting material is determined by the desired final product and the specific pharmacological profile conferred by the 2-substituent.

References

Validating the Biological Acuity of Newly Synthesized 2-Methoxyphenothiazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenothiazine scaffold continues to be a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of various substituents onto the phenothiazine ring has led to the development of potent therapeutic agents. Among these, 2-methoxyphenothiazine derivatives have garnered significant interest due to their potential as anticancer and antimicrobial agents. This guide provides an objective comparison of the biological performance of newly synthesized phenothiazine derivatives, with a focus on those bearing the 2-methoxy substituent, against established alternatives, supported by experimental data.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of selected, newly synthesized phenothiazine derivatives, providing a clear comparison of their potency.

Table 1: Comparison of Anticancer Activity of Phenothiazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
PEGylated Phenothiazine (PP) HeLa (Cervical Cancer)229.1DoxorubicinNot Reported
MeWo (Skin Cancer)251.9DoxorubicinNot Reported
HepG2 (Liver Cancer)>300DoxorubicinNot Reported
MCF7 (Breast Cancer)>300DoxorubicinNot Reported
PEGylated Phenothiazine Oxide (PPO) HeLa (Cervical Cancer)>300DoxorubicinNot Reported
MeWo (Skin Cancer)>300DoxorubicinNot Reported
HepG2 (Liver Cancer)161.3DoxorubicinNot Reported
MCF7 (Breast Cancer)131.7DoxorubicinNot Reported
Compound 3a (Oxazine-linked pyrimidine) MCF-7 (Breast Cancer)9.17DoxorubicinNot Reported
Compound 5b (Piperazine-linked pyrimidine) MCF-7 (Breast Cancer)6.29DoxorubicinNot Reported

*Data for PP and PPO are sourced from a study on PEGylated phenothiazine derivatives[1]. Data for compounds 3a and 5b are from a study on pyrimidine-linked inhibitors of NF-κB[2][3]. It is important to note that while these compounds feature the phenothiazine core, they are not all strictly this compound derivatives. The data is presented to illustrate the potential of the broader phenothiazine class.

Table 2: Comparison of Antimicrobial Activity of Phenothiazine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Promazine Staphylococcus aureus0.5-1.6CiprofloxacinNot Reported
Chlorpromazine Staphylococcus aureus0.5-1.6CiprofloxacinNot Reported
Triflupromazine Staphylococcus aureus0.5-1.6CiprofloxacinNot Reported
Propiomazine Staphylococcus aureus0.5-1.6CiprofloxacinNot Reported
Trimeprazine Staphylococcus aureus>1.6CiprofloxacinNot Reported
Promethazine Staphylococcus aureus>1.6CiprofloxacinNot Reported
Fonazine Staphylococcus aureus>1.6CiprofloxacinNot Reported

*Data is sourced from a comparative study on the effects of selected phenothiazine tranquilizers and antihistaminics on Staphylococcus aureus[4].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and a relevant signaling pathway.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add this compound derivatives (serial dilutions) incubate1->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT assay.

MIC_Determination_Workflow start Start prepare_dilutions Prepare serial dilutions of This compound derivatives in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prepare_inoculum add_inoculum Add bacterial inoculum to each well prepare_dilutions->add_inoculum prepare_inoculum->add_inoculum incubate Incubate 18-24h at 37°C add_inoculum->incubate read_results Observe for bacterial growth (visually or with plate reader) incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex p65/p50-IκB (Inactive) IKK->NFkB_complex Leads to IκB degradation p65 p65 IkB->p65 Inhibits (Sequesters in cytoplasm) IkB->NFkB_complex p65->NFkB_complex p50 p50 p50->NFkB_complex p65_nuc p65 NFkB_complex->p65_nuc Translocates to nucleus p50_nuc p50 NFkB_complex->p50_nuc Translocates to nucleus Phenothiazine This compound Derivative Phenothiazine->p65_nuc Inhibits nuclear translocation DNA DNA p65_nuc->DNA Binds to p50_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription Initiates

Caption: Inhibition of NF-κB signaling by this compound derivatives.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.